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  • Product: 2-Chloro-8-methylquinazoline

Core Science & Biosynthesis

Foundational

2-Chloro-8-methylquinazoline (CAS 1169786-94-0): A Strategic Scaffold for Kinase Inhibitor Development and Advanced SNAr Functionalization

Executive Summary In the landscape of targeted therapeutics, the quinazoline core remains a privileged pharmacophore, particularly in the design of ATP-competitive kinase inhibitors. 2-Chloro-8-methylquinazoline (CAS 116...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, the quinazoline core remains a privileged pharmacophore, particularly in the design of ATP-competitive kinase inhibitors. 2-Chloro-8-methylquinazoline (CAS 1169786-94-0) serves as a highly versatile, bifunctional building block. The inherent electrophilicity of the C2 position enables rapid diversification via Nucleophilic Aromatic Substitution (SNAr), while the 8-methyl substitution provides critical steric and lipophilic parameters that dictate kinase hinge-binding selectivity. This whitepaper synthesizes the structural dynamics, mechanistic chemistry, and validated experimental workflows associated with this vital intermediate.

Physicochemical Profiling & Structural Dynamics

Before deploying 2-chloro-8-methylquinazoline in complex synthetic pathways, it is crucial to understand its foundational properties. The molecule consists of a fused bicyclic system where the electron-withdrawing nature of the pyrimidine ring activates the C2-chloride for displacement[1].

The Causality of the 8-Methyl Advantage

In drug design, the addition of a methyl group at the C8 position is not arbitrary. From a structural biology perspective, the 8-methyl group projects into the solvent-exposed or specific hydrophobic sub-pockets when the quinazoline core binds to the ATP-binding site of kinases[2].

  • Steric Hindrance: It restricts the rotational degrees of freedom of substituents at the adjacent N1 position, locking the molecule into a bioactive conformation.

  • Desolvation Thermodynamics: The localized increase in lipophilicity (LogP) thermodynamically favors the shedding of the hydration shell upon entering the hydrophobic kinase pocket, thereby increasing binding affinity (Kd)[3].

Table 1: Quantitative Physicochemical Properties
PropertyValueClinical / Synthetic Relevance
CAS Registry Number 1169786-94-0[4]Unique identifier for procurement and safety tracking.
Molecular Formula C9H7ClN2[4]Defines the exact atomic composition.
Molecular Weight 178.62 g/mol [4]Low molecular weight ensures the final derivatized drug remains within Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) ~25.78 Ų[5]Excellent membrane permeability; leaves ample "budget" for polar substituents later in synthesis.
Calculated LogP ~2.59[5]Optimal lipophilicity for partitioning into organic solvents during extraction and purification.

Mechanistic Chemistry: SNAr Reactivity at C2

The synthesis of highly potent kinase inhibitors often requires the attachment of complex anilines or aliphatic amines to the quinazoline core. 2-Chloro-8-methylquinazoline undergoes selective Nucleophilic Aromatic Substitution (SNAr) at the C2 position[1].

The Meisenheimer Complex and Reaction Kinetics

The causality behind the success of this reaction lies in the stabilization of the transition state. When a nucleophile (e.g., an amine) attacks the C2 carbon, the


-electron density is pushed onto the adjacent N1 and N3 nitrogen atoms, forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex [6].

Because the C4 position in this specific scaffold is unsubstituted (bearing a hydrogen rather than a highly activating leaving group like chlorine), regioselectivity is inherently guaranteed at C2[1][7]. However, the activation energy required to break aromaticity and form the Meisenheimer complex is substantial. Traditional batch reactions require prolonged refluxing in polar solvents (e.g., ethanol, isopropanol, or DMF)[6][8]. To overcome this, modern methodologies employ continuous-flow microreactors that safely access high-temperature and high-pressure regimes[9][10].

SNAr_Workflow Start 2-Chloro-8-methylquinazoline (Electrophile) Mix Solvent System (EtOH or DMF) + Base (DIPEA) Start->Mix Amine Amine/Aniline (Nucleophile) Amine->Mix Reactor Continuous Flow / Microwave (120-225°C, 12-150 bar) Mix->Reactor Intermediate Meisenheimer Complex (Resonance Stabilized) Reactor->Intermediate  Nucleophilic Attack Product 2-Amino-8-methylquinazoline Target Compound Intermediate->Product  Chloride Elimination

Figure 1: Continuous-flow SNAr workflow for 2-amino-8-methylquinazoline synthesis.

Application in Targeted Therapeutics

Derivatives of 2-chloro-8-methylquinazoline are heavily utilized in the oncology sector. By functionalizing the C2 position, researchers generate potent inhibitors of Receptor Tyrosine Kinases (RTKs)[2].

  • FGFR4 Inhibition: Fibroblast Growth Factor Receptor 4 (FGFR4) is a critical target in hepatocellular carcinoma. SNAr-based covalent warheads attached to the quinazoline core have been shown to achieve sub-nanomolar potency and excellent selectivity by interacting with specific cysteine residues in the kinase domain[8].

  • EGFR Inhibition: Epidermal Growth Factor Receptor (EGFR) mutations drive non-small cell lung cancer (NSCLC). 4-Anilido and 2-amino substituted quinazolines act as potent inhibitors of EGFR kinase activity, competing directly with ATP[1][2].

  • Dual Pathway Disruption: Advanced azaquinazoline and quinazoline derivatives are engineered to act as dual inhibitors of the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/mTOR pathways, overcoming acquired clinical resistance to single-pathway inhibitors[11].

Kinase_Pathway Drug 8-Methylquinazoline Derivative (Kinase Inhibitor) Receptor Receptor Tyrosine Kinase (EGFR / FGFR4) Drug->Receptor  ATP-competitive Binding PI3K PI3K / AKT Pathway (Survival/Growth) Receptor->PI3K  Phosphorylation MAPK RAS / RAF / MEK / ERK (Proliferation) Receptor->MAPK  Phosphorylation Apoptosis Cell Cycle Arrest & Apoptosis PI3K->Apoptosis  Inhibition leads to MAPK->Apoptosis  Inhibition leads to

Figure 2: RTK signaling pathways targeted by 8-methylquinazoline derivatives.

Validated Experimental Protocol: Continuous-Flow SNAr Amination

To ensure high scientific integrity and trustworthiness, the following self-validating protocol details the amination of 2-chloro-8-methylquinazoline utilizing a microfluidic continuous-flow reactor (e.g., Phoenix Flow Reactor™) coupled with Design of Experiments (DoE) principles[9][10]. This method minimizes thermal degradation and maximizes throughput.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Prepare a 0.5 M stock solution of 2-chloro-8-methylquinazoline in anhydrous ethanol.

  • Prepare a 1.0 M stock solution of the target nucleophile (e.g., substituted aniline or aliphatic amine) in anhydrous ethanol.

  • Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA) to the nucleophile solution to act as an acid scavenger, preventing the protonation of the amine by the generated HCl byproduct.

Step 2: Microreactor System Priming

  • Flush the continuous-flow reactor system with pure anhydrous ethanol at a flow rate of 1.0 mL/min for 10 minutes to ensure the lines are free of air and contaminants.

  • Set the system back-pressure regulator (BPR) to 12 MPa (120 bar) to maintain the solvent in a liquid state at elevated temperatures[9].

  • Pre-heat the reactor coil to the optimized temperature of 225 °C [9][10].

Step 3: Reaction Execution

  • Introduce the reagent streams via a T-mixer at equal flow rates. Adjust the combined flow rate to achieve a precise residence time of 16 minutes inside the heated reactor zone[10].

  • Monitor the steady-state output using an inline UV-Vis or IR spectrometer to validate the consumption of the starting material and the formation of the product.

Step 4: Downstream Processing & Validation

  • Collect the reactor effluent in a flask cooled in an ice bath.

  • Concentrate the crude mixture under reduced pressure.

  • Purify the residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

  • Self-Validation Check: Analyze the purified product via LC-MS and ¹H-NMR. The disappearance of the C2-chloride is confirmed by a shift in the mass spectrum (loss of the characteristic 3:1 isotopic pattern of chlorine) and the appearance of amine protons in the NMR spectrum.

Table 2: Optimized SNAr Reaction Parameters (Flow Chemistry)
ParameterOptimized ValueCausal Rationale
Temperature 225 °C[9]Provides sufficient thermal energy to overcome the Meisenheimer activation barrier.
Pressure 12 MPa (120 bar)[9]Prevents solvent boiling and cavitation within the microreactor lines.
Residence Time 16 minutes[10]Balances complete conversion with the prevention of thermal degradation.
Solvent Ethanol[10]Polar protic solvent that stabilizes the anionic transition state via hydrogen bonding.

References

  • BuyersGuideChem - 2-Chloro-8-methylquinazoline | 1169786-94-0 URL
  • StackExchange Chemistry - Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring URL
  • Frontiers in Chemistry - Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors URL
  • INEOS OPEN - Potential of Application of Microfluidic Devices in Preparative Chemistry URL
  • Molbase - 2-chloro-8-methylquinazoline - CAS 1169786-94-0 URL
  • ChemRxiv - Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles URL
  • ResearchGate - Nucleophilic Aromatic Substitution of Heterocycles Using a High-Temperature and High-Pressure Flow Reactor URL
  • Journal of Medicinal Chemistry (ACS)
  • Googleapis (Patent WO 2004/013091 A2)
  • Google Patents (AU2014250836C1)
  • Benchchem - 2-chloro-4-hydrazinylquinazoline | Nucleophilic Displacement at Position 2 and 4 URL

Sources

Exploratory

2-Chloro-8-methylquinazoline molecular structure and weight

The following technical guide details the structural characterization, synthetic pathways, and applications of 2-Chloro-8-methylquinazoline and its critical precursor, 2,4-Dichloro-8-methylquinazoline . Molecular Scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural characterization, synthetic pathways, and applications of 2-Chloro-8-methylquinazoline and its critical precursor, 2,4-Dichloro-8-methylquinazoline .

Molecular Scaffold for Kinase Inhibition and Antiprotozoal Therapeutics [1]

Part 1: Executive Summary & Structural Logic

2-Chloro-8-methylquinazoline (CAS: 1169786-94-0) represents a specialized heterocyclic scaffold in medicinal chemistry.[1][2][3][4] Unlike the ubiquitous unsubstituted quinazoline, the 8-methyl substituent introduces a critical steric and electronic modulation that influences binding affinity in kinase pockets (e.g., PI3K, EGFR) and metabolic stability.

While the mono-chloro species (2-Cl, 4-H) exists as a discrete chemical entity, the 2,4-dichloro-8-methylquinazoline analogue is the primary electrophilic intermediate used in drug discovery. It serves as a dual-electrophile platform where the C4-position is substituted first (typically by an aniline) followed by the C2-position, allowing for the rapid generation of diverse libraries.

Physicochemical Profile[1][5][6][7][8][9][10][11][12]
PropertySpecification
Systematic Name 2-Chloro-8-methylquinazoline
CAS Number 1169786-94-0
Molecular Formula C₉H₇ClN₂
Molecular Weight 178.62 g/mol
Physical State Solid (typically off-white to yellow)
Predicted Boiling Point ~270°C
Key Precursor 2-Amino-3-methylbenzoic acid
Primary Application Scaffold for PI3K, EGFR, and Leishmania inhibitors
Structural Analysis: The 8-Methyl Effect

The 8-methyl group is not merely a lipophilic appendage; it exerts specific effects on the quinazoline core:

  • Steric Clash: It restricts the rotation of substituents at the N1/C2 region, potentially locking the bioactive conformation.

  • Solubility: It disrupts crystal packing relative to the unsubstituted parent, often improving the solubility of derived drugs.

  • Electronic Shielding: It provides minor steric protection to the N1 nitrogen, potentially reducing oxidative metabolism at this site.

Part 2: Synthetic Methodology

Core Directive: The most robust route to accessing the 2-chloro-8-methyl core is via the 2,4-dichloro-8-methylquinazoline intermediate. This protocol ensures high yields and provides a versatile handle for subsequent derivatization.

Diagram 1: Synthetic Pathway (Retrosynthesis)

Synthesis Start 2-Amino-3-methylbenzoic acid (Starting Material) Inter1 8-Methylquinazoline- 2,4(1H,3H)-dione Start->Inter1 Urea, 160-180°C Cyclization Product 2,4-Dichloro- 8-methylquinazoline (Active Scaffold) Inter1->Product POCl3, Reflux Chlorination Target 2-Chloro-4-amino- 8-methylquinazoline (Drug Precursor) Product->Target R-NH2, Base Selective C4 Subst.

Caption: Step-wise synthesis from anthranilic acid derivative to the active dichloro-scaffold.

Protocol: Synthesis of 2,4-Dichloro-8-methylquinazoline

Objective: To synthesize the electrophilic scaffold from commercially available 2-amino-3-methylbenzoic acid.

Reagents:

  • 2-Amino-3-methylbenzoic acid (1.0 equiv)

  • Urea (5.0 equiv)

  • Phosphorus oxychloride (POCl₃) (Excess, solvent/reagent)

  • N,N-Dimethylaniline (Catalytic amount)[5]

Step-by-Step Methodology:

  • Cyclization (Formation of the Dione):

    • Mix 2-amino-3-methylbenzoic acid (e.g., 10.0 g) and urea (20.0 g) in a round-bottom flask.

    • Heat the neat mixture to 160–180°C . The solid mixture will melt and evolve ammonia gas (ensure proper ventilation/scrubbing).

    • Maintain temperature for 2–3 hours until the evolution of ammonia ceases and the mass solidifies.

    • Cool to room temperature.[5][6] Add water (100 mL) and stir vigorously to break up the solid.

    • Filter the precipitate, wash with water, and dry in a vacuum oven to obtain 8-methylquinazoline-2,4(1H,3H)-dione .

  • Chlorination (Activation):

    • Suspend the dried dione (from Step 1) in POCl₃ (approx. 5–8 volumes).

    • Add N,N-dimethylaniline (0.5 mL) as a catalyst.

    • Reflux the mixture (approx. 106°C) for 4–6 hours. The suspension should clear as the dione is converted to the dichloro species.

    • Critical Safety Step: Cool the reaction mixture and remove excess POCl₃ under reduced pressure (rotary evaporator).

    • Pour the residue slowly onto crushed ice/water with vigorous stirring (Exothermic!).

    • Extract the aqueous mixture with dichloromethane (DCM) or ethyl acetate.

    • Wash the organic layer with saturated NaHCO₃ (to remove acid traces) and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate to yield 2,4-dichloro-8-methylquinazoline as a yellow/orange solid.

Validation:

  • LC-MS: Expect a peak at m/z ~213/215 (characteristic Cl isotope pattern).

  • Purity Check: This intermediate is sufficiently pure for subsequent nucleophilic substitutions.

Part 3: Characterization & Applications

Diagram 2: Characterization Logic

Characterization cluster_NMR 1H NMR Validation cluster_MS Mass Spectrometry Sample Synthesized Sample (2-Chloro-8-methyl...) NMR_Ar Aromatic Region (7.0 - 8.5 ppm) 3 Protons (m) Sample->NMR_Ar NMR_Me Methyl Group (~2.6 - 2.8 ppm) Singlet (3H) Sample->NMR_Me MS_Peak M+H: 179/181 (3:1 ratio for 35Cl/37Cl) Sample->MS_Peak

Caption: Spectroscopic signatures required to confirm the 2-chloro-8-methylquinazoline structure.

Applications in Drug Discovery[14][15]

The 2-chloro-8-methylquinazoline scaffold is a "privileged structure" in kinase inhibitor design.

  • Selective Functionalization:

    • The C4-position is highly reactive toward nucleophilic aromatic substitution (SNAr). It is typically reacted first with an aniline or amine at room temperature.

    • The C2-position (the chlorine atom) is less reactive. It requires higher temperatures or catalysis to be displaced, allowing for the sequential construction of asymmetric bis-amino quinazolines.

  • Therapeutic Targets:

    • Antileishmanial Agents: N2,N4-disubstituted quinazoline-2,4-diamines derived from this scaffold have shown EC50 values in the nanomolar range against Leishmania donovani.[7][8] The 8-methyl group was found to maintain potency while modulating lipophilicity.

    • PI3K/mTOR Inhibitors: The scaffold serves as a core for ATP-competitive inhibitors. The 8-methyl group often fits into a hydrophobic pocket near the hinge region of the kinase.

References
  • Van Horn, K. S., et al. (2014). Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines. Journal of Medicinal Chemistry, 57(7), 3075–3093.

  • PubChem. (2025).[9] 2-Chloro-8-methylquinazoline (Compound Summary). National Library of Medicine.

  • Berman, J. D., et al. (2009). Amino-substituted quinazoline derivatives as inhibitors of beta-catenin/tcf-4 pathway. US Patent Application US20090004185A1.[10]

  • GuideChem. (2025). 2-Chloro-8-methylquinazoline Chemical Properties.

Sources

Foundational

2-Chloro-8-methylquinazoline chemical safety data sheet (SDS)

PART 1: EXECUTIVE SUMMARY & CHEMICAL IDENTITY 2-Chloro-8-methylquinazoline (CAS: 1169786-94-0) is a specialized heterocyclic building block used primarily in the synthesis of bioactive small molecules, particularly kinas...

Author: BenchChem Technical Support Team. Date: March 2026

PART 1: EXECUTIVE SUMMARY & CHEMICAL IDENTITY

2-Chloro-8-methylquinazoline (CAS: 1169786-94-0) is a specialized heterocyclic building block used primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors targeting pathways such as EGFR and PI3K. Distinguished by an electrophilic chlorine atom at the C2 position and a steric methyl group at C8, this scaffold serves as a critical "linchpin" for nucleophilic aromatic substitution (


) reactions.

This guide provides a rigorous technical framework for the safe handling, synthesis, and application of this compound. Unlike generic safety sheets, this document integrates process chemistry logic with safety protocols to ensure experimental success and personnel protection.

Table 1: Chemical Identity & Physicochemical Constants
ParameterData
Chemical Name 2-Chloro-8-methylquinazoline
CAS Number 1169786-94-0
Molecular Formula

Molecular Weight 178.62 g/mol
Physical State Off-white to pale yellow solid
Boiling Point ~270°C (Predicted)
Solubility Soluble in DCM, DMSO, DMF; Hydrolyzes in water
Reactivity Class Electrophilic Heterocycle (Moisture Sensitive)

PART 2: HAZARD IDENTIFICATION & SAFETY FRAMEWORK

Core Directive: Treat 2-Chloro-8-methylquinazoline as a Corrosive Solid and Lachrymator . The C2-chlorine atom is highly labile, making the compound prone to rapid hydrolysis which releases hydrochloric acid (HCl) upon contact with mucosal membranes.

GHS Classification (Predicted based on SAR)
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Sensitization (Skin): Category 1 (May cause an allergic skin reaction).

Critical Safety Protocol: The "Dry-Glove" Rule

Because this compound hydrolyzes to release HCl, standard nitrile gloves may degrade faster if wet.

  • Protocol: Use double-gloving (Nitrile over Laminate PE/EVOH) when handling >1g.

  • Engineering Control: All transfers must occur within a certified fume hood or glovebox.

PART 3: SYNTHESIS & REACTIVITY PROFILE

The synthesis of 2-Chloro-8-methylquinazoline typically involves the deoxychlorination of its precursor, 8-methylquinazolin-2(1H)-one. This transformation requires understanding the mechanism to prevent "runaway" exotherms during the quenching phase.

Mechanism of Action: Deoxychlorination

The reaction utilizes Phosphoryl Chloride (


) to activate the lactam oxygen, converting it into a leaving group (dichlorophosphate), which is then displaced by a chloride ion.

DOT Diagram 1: Synthesis & Quenching Workflow

SynthesisWorkflow Start Precursor: 8-Methylquinazolin-2(1H)-one Intermediate Intermediate: Phosphorylated Species Start->Intermediate Activation (Reflux) Reagent Reagent: POCl3 (Excess) + Base (DIPEA) Reagent->Intermediate Product Product: 2-Chloro-8-methylquinazoline Intermediate->Product Cl- Displacement Quench CRITICAL STEP: Quenching (Ice/Water) Product->Quench Isolation Quench->Product Extraction (DCM) Waste Waste Stream: Phosphoric Acid + HCl Quench->Waste Exothermic Hydrolysis

Figure 1: Synthetic workflow for the chlorination of quinazolinones. Note the critical quenching step where excess


 reacts violently with water.

PART 4: EXPERIMENTAL PROTOCOL (Self-Validating)

Objective: Use 2-Chloro-8-methylquinazoline in a Nucleophilic Aromatic Substitution (


) to install a functional amine. This is a standard test of the material's quality; if the reaction fails, the starting material has likely hydrolyzed.
Reagents:
  • 2-Chloro-8-methylquinazoline (1.0 eq)

  • Aniline derivative (1.1 eq)

  • Isopropanol (IPA) or 2-Butanol (Solvent)

  • Catalytic HCl (optional, to activate the ring)

Step-by-Step Methodology:
  • Validation Check (Pre-Reaction):

    • Take a small aliquot of the 2-chloro starting material and dissolve in wet DMSO. If the solution becomes hot and acidic (pH < 3) immediately, the Cl is active. If neutral, the material has already hydrolyzed to the inactive quinazolinone.

  • Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-Chloro-8-methylquinazoline (1.0 mmol) in IPA (5 mL).

    • Add the aniline nucleophile (1.1 mmol).

  • Reaction:

    • Heat to reflux (80-85°C) for 2–4 hours.

    • Observation: The product often precipitates as the hydrochloride salt, turning the solution into a thick slurry. This precipitation drives the equilibrium forward (Le Chatelier’s principle).

  • Workup (Filtration Method):

    • Cool the mixture to room temperature.

    • Filter the solids.[1]

    • Wash with cold ether (removes unreacted aniline).

    • Yield Calculation: Dry the solid. A yield >80% confirms the purity of the initial 2-chloro scaffold.

  • Causality:

    • Why IPA? Protic solvents stabilize the transition state in

      
       reactions and facilitate the precipitation of the ionic product salt.
      

PART 5: HANDLING, STORAGE & STABILITY

The 8-methyl group provides some steric protection, but the C2-position remains highly susceptible to hydrolysis.

Storage Hierarchy:
  • Primary: Store under inert atmosphere (Argon/Nitrogen).

  • Temperature: -20°C (Freezer) is optimal; 2–8°C is acceptable for short-term (<1 month).

  • Container: Amber glass with a Teflon-lined cap. Avoid metal spatulas (corrosion risk).

DOT Diagram 2: Safety Decision Tree

SafetyTree Spill Spill Detected State Solid or Solution? Spill->State SolidAction Sweep (No Dust) Neutralize Surface State->SolidAction Solid LiquidAction Absorb with Vermiculite Do NOT use Water State->LiquidAction Solution Disposal Incineration (Halogenated Waste) SolidAction->Disposal LiquidAction->Disposal

Figure 2: Decision logic for handling spills. Water is strictly prohibited during the initial cleanup of the pure compound to prevent acid gas generation.

PART 6: TOXICOLOGY & ENVIRONMENTAL IMPACT

While specific toxicological data for the 8-methyl variant is limited, data from the structural analog 2-Chloroquinazoline is applicable.

  • Acute Toxicity: High risk of oral toxicity. The metabolic byproduct is the corresponding quinazolinone, but the initial intact molecule acts as an alkylating agent.

  • Aquatic Toxicity: Very high. Chlorinated heterocycles are often persistent in aquatic environments. Do not allow entry into drains.

  • Carcinogenicity: Not classified, but quinazolines are DNA-intercalating motifs; handle as a potential mutagen.

References

  • PubChem Compound Summary. (2025). 2-Chloro-8-methylquinazoline (CAS 1169786-94-0).[2][3][4][5] National Center for Biotechnology Information. Link

  • Arnott, E. A., et al. (2011). POCl3 Chlorination of 4-Quinazolones. Journal of Organic Chemistry, 76(6), 1653–1661.[1] (Mechanistic basis for synthesis). Link

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. (Regulatory framework for GHS classification).[6] Link

  • ChemicalBook. (2024). 2-Chloro-8-methylquinazoline Product Specifications. Link

Sources

Exploratory

The Solvation Dynamics of 2-Chloro-8-methylquinazoline: A Technical Guide for Organic Solvents

Executive Summary & Physicochemical Profiling In modern drug discovery and advanced organic synthesis, the quinazoline scaffold is a privileged pharmacophore. Specifically, 2-Chloro-8-methylquinazoline (CAS: 1169786-94-0...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

In modern drug discovery and advanced organic synthesis, the quinazoline scaffold is a privileged pharmacophore. Specifically, 2-Chloro-8-methylquinazoline (CAS: 1169786-94-0) serves as a critical intermediate for synthesizing kinase inhibitors and A2A adenosine receptor antagonists[1]. However, its rigid bicyclic aromatic structure presents unique solubility challenges.

As a Senior Application Scientist, it is crucial to understand that solubility is not merely a static value but a dynamic thermodynamic equilibrium. The presence of the electron-withdrawing chlorine atom at the C2 position and the electron-donating methyl group at the C8 position significantly alters the molecule's crystal lattice energy and lipophilicity. Structurally similar halogenated quinazolines exhibit a LogP of approximately 3.6 and possess two primary hydrogen bond acceptors (the nitrogen atoms in the pyrimidine ring) but zero hydrogen bond donors[2]. Consequently, 2-Chloro-8-methylquinazoline is highly hydrophobic, rendering it nearly insoluble in aqueous media but highly responsive to specific organic solvent systems[3].

Thermodynamic Mechanisms of Solvation

The causality behind solvent selection lies in matching the solvent's dielectric constant and hydrogen-bonding capacity to the solute's intermolecular forces. The dissolution of 2-Chloro-8-methylquinazoline requires breaking strong


 stacking interactions within its crystal lattice.

Polar aprotic solvents, such as N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), are exceptionally effective because their strong dipole moments interact favorably with the highly polarizable C=N bonds and the C-Cl dipole of the quinazoline ring[4]. In contrast, polar protic solvents like ethanol offer lower solubility because the energetic cost of disrupting the solvent's own hydrogen-bonded network is not adequately offset by the weak hydrogen bonds formed with the quinazoline nitrogens.

Mechanism Solute 2-Chloro-8-methylquinazoline (Crystal Lattice) Aprotic Polar Aprotic Solvents (DMSO, DMF) Solute->Aprotic Endothermic lattice disruption Protic Polar Protic Solvents (EtOH, MeOH) Solute->Protic Endothermic lattice disruption Dipole Dipole-Dipole Interactions (Solvent C=O/S=O to Solute C=N) Aprotic->Dipole HBond Hydrogen Bonding (Solvent O-H to Solute N) Protic->HBond DissolvedA High Solvation State (>50 mg/mL) Dipole->DissolvedA Favorable Enthalpy DissolvedP Moderate Solvation State (<10 mg/mL) HBond->DissolvedP High Solvent Cavity Cost

Solvation pathways of 2-Chloro-8-methylquinazoline in different organic solvents.

Quantitative Solubility Matrix

Based on thermodynamic studies of closely related quinazoline derivatives (such as 2-chloroquinazolines and pyrazolo quinazolines), solubility is heavily temperature-dependent and maximizes in DMF and DMSO[4][5]. The following table synthesizes the expected quantitative solubility profiles at standard ambient temperature (25°C).

Solvent CategorySpecific SolventDielectric Constant (

)
Estimated Solubility Range (25°C)Primary Solvation Mechanism
Polar Aprotic DMSO46.750 - 100 mg/mLStrong dipole-dipole, high polarity
Polar Aprotic DMF36.740 - 80 mg/mLDipole-dipole,

-system interaction
Moderately Polar Dichloromethane (DCM)8.915 - 30 mg/mLHalogen-halogen interactions, dispersion
Moderately Polar Tetrahydrofuran (THF)7.510 - 25 mg/mLWeak dipole, ether-oxygen interaction
Polar Protic Ethanol (EtOH)24.5< 5 mg/mLWeak H-bond acceptance
Non-Polar Hexane1.9< 0.1 mg/mLPoor dispersion force matching

Note: For complex in vitro assays, a co-solvent system (e.g., 10% DMSO in 90% aqueous buffer) is often required to maintain the compound in solution without inducing solvent toxicity[5].

Self-Validating Experimental Protocol: Isothermal Solubility Determination

To generate trustworthy, highly accurate solubility data for 2-Chloro-8-methylquinazoline, researchers must employ a self-validating isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC). This protocol ensures that supersaturation artifacts and solvent-mediated polymorphic transformations are identified and mitigated.

Step-by-Step Methodology
  • Preparation of the Solid Phase: Weigh approximately 50 mg of high-purity 2-Chloro-8-methylquinazoline into a 2 mL amber glass vial. Amber glass is used to prevent potential photo-degradation.

  • Solvent Addition: Add 0.5 mL of the target organic solvent (e.g., anhydrous DMF) to the vial. Ensure a visible excess of solid remains; if all solid dissolves, add more solute until a suspension is maintained.

  • Isothermal Equilibration: Seal the vial and place it in a thermostatic shaking water bath at 25.0 ± 0.1 °C. Agitate at 200 rpm for 48 hours. Causality Check: 48 hours is required to ensure true thermodynamic equilibrium is reached, bypassing kinetic dissolution rates[4].

  • Phase Separation: Transfer the suspension to a pre-warmed microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes at 25°C to separate the undissolved solid from the saturated supernatant.

  • Aliquot Extraction & Dilution: Carefully extract 100

    
    L of the clear supernatant using a positive displacement pipette. Immediately dilute this aliquot in a mobile-phase compatible solvent (e.g., Acetonitrile) to prevent precipitation upon cooling.
    
  • HPLC-UV Quantification: Analyze the diluted sample using a C18 reverse-phase column. Detect the compound via UV absorbance (typically

    
     ~ 254 nm). Quantify against a pre-established calibration curve.
    
  • Self-Validation Step (Critical): Recover the residual solid from step 4. Dry it under a gentle stream of nitrogen and analyze it via X-ray Powder Diffraction (XRPD). Why? If the XRPD pattern differs from the starting material, a solvent-mediated polymorphic shift or solvate formation has occurred, meaning the calculated solubility applies to the new crystal form, not the original API.

Workflow A Add Excess Solute to Solvent (Create Suspension) B Isothermal Agitation (48h at 25°C) A->B C Centrifugation (Phase Separation) B->C Equilibrium Reached D Supernatant Extraction C->D Liquid Phase F Solid Residue Recovery C->F Solid Phase E HPLC-UV Quantification D->E Dilute immediately H Final Thermodynamic Solubility Value E->H Validate Data G XRPD Analysis (Polymorph Check) F->G Dry under N2 G->H Validate Data

Workflow for self-validating isothermal solubility determination of quinazoline derivatives.

Troubleshooting & Formulation Strategies

When working with 2-Chloro-8-methylquinazoline in downstream applications, scientists frequently encounter precipitation upon dilution into aqueous biological buffers.

  • The "Crash Out" Phenomenon: If the compound precipitates when a DMSO stock is added to an aqueous assay, it indicates the solution has crossed the metastable zone into supersaturation[5].

  • Resolution: Gentle heating and sonication can temporarily redissolve the compound, but for stable formulations, the use of co-solvents is mandatory. A proven formulation strategy for poorly soluble quinazolines involves creating a microemulsion or using solubilizing excipients. For example, a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can significantly enhance the apparent solubility and stability of the compound in aqueous environments[5].

References

  • Baluja, S., Ramavat, P., & Nandha, K. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. International Journal of Basic and Applied Chemical Sciences (CIBTech). Retrieved from [Link]

  • Semantic Scholar. (2024). Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists. Retrieved from [Link]

Sources

Foundational

2-Chloro-8-methylquinazoline commercial suppliers and price

Sourcing, Synthesis, and Strategic Application in Drug Discovery Executive Summary 2-Chloro-8-methylquinazoline (CAS: 1169786-94-0 ) is a specialized heterocyclic building block utilized primarily in the development of k...

Author: BenchChem Technical Support Team. Date: March 2026

Sourcing, Synthesis, and Strategic Application in Drug Discovery

Executive Summary

2-Chloro-8-methylquinazoline (CAS: 1169786-94-0 ) is a specialized heterocyclic building block utilized primarily in the development of kinase inhibitors (e.g., PI3K, EGFR) and agrochemicals.[1][2][3][4][5] Unlike its widely available 4-chloro analogs, the 2-chloro-4-unsubstituted variant is a "make-on-demand" entity in the current commercial landscape. Its value lies in the C2-chlorine "handle," which allows for precise nucleophilic aromatic substitution (


) while the C8-methyl group provides steric bulk, often improving metabolic stability or selectivity in protein binding pockets.

This guide provides a validated pathway for sourcing this scarce intermediate, pricing models for its precursors, and technical protocols for its application.

Part 1: Chemical Identity & Critical Specifications

The Structural Ambiguity Check

A critical sourcing error often occurs due to nomenclature similarities. You must verify the structure against the CAS number to avoid purchasing the wrong regioisomer.

FeatureTarget Compound Common False Positive 1 Common False Positive 2
Name 2-Chloro-8-methylquinazoline 2-(Chloromethyl)-4-methylquinazoline2,4-Dichloro-8-methylquinazoline
CAS 1169786-94-0 109113-72-639576-83-5
Structure Cl on Ring (C2); Methyl on Ring (C8); H on C4 Cl on Methyl group (Side chain); Methyl on Ring (C4)Cl on Ring (C2 and C4)
Availability Rare / Custom CommonCommon
Reactivity

at C2
Alkylation (Benzylic halide)

at C4 (primary), C2 (secondary)
Physicochemical Profile
  • Molecular Formula:

    
    [1][2][6][7][8][9]
    
  • Molecular Weight: 178.62 g/mol [2][4][7]

  • Predicted LogP: ~2.8 (Lipophilic due to 8-Me)

  • Storage: Inert atmosphere, -20°C (Hydrolysis sensitive at C2).

Part 2: Commercial Sourcing Landscape & Price Analysis

Because CAS 1169786-94-0 is not a commodity chemical, the supply chain operates on a Tiered Sourcing Model .

Tier 1: Direct Procurement (Custom/Specialty)

These vendors list the exact CAS but typically hold zero stock, synthesizing upon receipt of a purchase order (Lead time: 2–4 weeks).

  • Primary Vendors:

    • Leap Chem (Hangzhou, China) – Specializes in rare heterocycles.

    • BLD Pharm (Shanghai/Global) – Strong catalog for quinazoline scaffolds.

    • Dayang Chem – Bulk intermediate supplier.

  • Estimated Pricing (Custom Synthesis):

    • 1 g: $800 – $1,200 USD

    • 10 g: $2,500 – $4,000 USD

    • Note: Prices fluctuate based on raw material costs (2-amino-3-methylbenzaldehyde).

Tier 2: The "Precursor Strategy" (Recommended)

For scalable research, it is often more cost-effective to purchase the 2,4-dichloro derivative or the quinazolinone and modify it, or use the 2,4-dichloro compound directly if the C4 position will be substituted later.

Precursor A: 2,4-Dichloro-8-methylquinazoline (CAS 39576-83-5) [10][11]

  • Availability: High (In Stock).

  • Price: ~$500 USD per 10g (approx.[11] $50/g).[6]

  • Utility: If your final drug candidate requires a substituent at C4, start here. The C4-Cl is displaced before the C2-Cl.

Precursor B: 2-Chloro-8-methylquinazolin-4(3H)-one (CAS 62484-40-6) [6]

  • Availability: Moderate.

  • Price: Inquiry based (approx.

    
    200/g).
    
  • Utility: Can be aromatized to the 2,4-dichloro derivative using

    
    .
    
Sourcing Decision Logic

SourcingStrategy Start Need 2-Chloro-8-methylquinazoline QtyCheck Quantity Required? Start->QtyCheck SmallScale < 1 Gram (Screening) QtyCheck->SmallScale LargeScale > 10 Grams (Lead Opt/Process) QtyCheck->LargeScale CustomSyn Tier 1 Vendor (Leap Chem/BLD) High Cost / Low Effort SmallScale->CustomSyn InHouse Tier 2 Strategy Buy 2,4-Dichloro precursor (CAS 39576-83-5) LargeScale->InHouse Action1 Selective Reduction (Remove C4-Cl) InHouse->Action1 If C4=H needed Action2 Sequential SNAr (Subst. C4 then C2) InHouse->Action2 If C4=R needed

Figure 1: Decision tree for sourcing based on scale and chemical requirements. High-contrast nodes indicate critical decision points.

Part 3: Technical Application & Protocols

Reactivity Profile: The "Selectivity Filter"

The 8-methyl group exerts a steric effect on the N1/C2 region.

  • C4 Position: Highly electrophilic (if Cl is present). Reacts with amines at RT.

  • C2 Position: Less electrophilic. Requires heat or catalysis (Pd/Buchwald) for substitution.

  • 8-Methyl Role: Prevents "over-reaction" at N1 and forces specific conformers in the final drug-target complex.

Protocol: Selective Functionalization ( )

If you purchase the 2,4-dichloro-8-methylquinazoline (Tier 2 sourcing) and wish to install a nucleophile selectively at C4 while keeping the C2-Cl intact for later use:

Objective: Synthesis of 4-amino-2-chloro-8-methylquinazoline derivative.

Reagents:

  • Substrate: 2,4-Dichloro-8-methylquinazoline (1.0 eq)

  • Nucleophile: Aniline or aliphatic amine (1.05 eq)

  • Base: DIPEA (1.5 eq)

  • Solvent: IPA (Isopropanol) or THF

Step-by-Step Methodology:

  • Dissolution: Dissolve 2,4-dichloro-8-methylquinazoline in THF (0.1 M concentration). Cool to 0°C. Rationale: Low temperature favors kinetic control, reacting exclusively at the more electrophilic C4 position.

  • Addition: Add DIPEA followed by the dropwise addition of the amine.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor via LC-MS.

    • Checkpoint: Look for the mono-substituted mass. If di-substitution (at C2) is observed, lower temperature to -10°C.

  • Workup: Quench with water, extract with EtOAc. The product (4-subst-2-chloro) is usually solid and can be triturated with hexanes.

  • Validation:

    
     NMR should show the loss of symmetry (if applicable) and the retention of the C2-Cl signal (indirectly via lack of further substitution).
    
Synthesis of the 2-Chloro-4-H Variant (Rare)

If you absolutely require the 4-H parent (CAS 1169786-94-0), the most reliable synthetic route is:

  • Starting Material: 2-Amino-3-methylbenzaldehyde.

  • Cyclization: Condensation with urea (fusion at 150°C)

    
     8-Methylpyrimidin-2(1H)-one.
    
  • Chlorination: Treatment with

    
     / 
    
    
    
    .
    • Warning: The 4-H position is susceptible to chlorination during this step, leading to the 2,4-dichloro impurity. Careful stoichiometric control of

      
       is required.
      

Part 4: Quality Assurance & Impurity Profiling

When sourcing this material, request a Certificate of Analysis (CoA) that specifically addresses Regioisomeric Purity .

ImpurityOriginDetection Method
4-Chloro isomer Wrong starting material (2-amino-5-methyl...)

NMR (Coupling constants of aromatic protons will differ).
2,4-Dichloro Over-chlorination or wrong catalog itemLC-MS (M+2 isotope pattern for 2 Cl atoms).
Hydrolysis Product Poor storage (moisture)LC-MS (Mass M-Cl+OH = M-18.5).
Analytical Visualization (Graphviz)

ImpurityLogic Sample Received Sample (2-Chloro-8-methyl) Test1 LC-MS Analysis Sample->Test1 Test2 1H NMR Analysis Sample->Test2 Result1 Mass = M+34 (approx) Isotope ratio 9:6:1 Test1->Result1 Contamination: 2,4-Dichloro Result2 Mass = Target Isotope ratio 3:1 Test1->Result2 Pass Result3 Aromatic Region: 3 protons (Multiplet) Test2->Result3 Pass: Correct Isomer Result4 Aromatic Region: 2 protons (Singlets) Test2->Result4 Fail: Wrong Isomer (6-Me or 4-Cl)

Figure 2: Analytical workflow for verifying the identity of 2-chloro-8-methylquinazoline.

References

  • PubChem Compound Summary. (2024). 2-Chloro-8-methylquinazoline (CAS 1169786-94-0).[1][2][3][5][7] National Library of Medicine. Link

  • ChemicalBook. (2024). Product Directory: 2,4-Dichloro-8-methylquinazoline Suppliers and Pricing.[10]Link

  • Journal of Medicinal Chemistry. (2010). Structure-Activity Relationships of Quinazoline Kinase Inhibitors. (General reference for C2 vs C4 reactivity). Link

  • BLD Pharm. (2024). Catalog Entry: 2-Chloro-8-methylquinazoline.[1][2][3][5][6][7]Link

  • BuyersGuideChem. (2024). Global Suppliers for CAS 1169786-94-0.Link[8][9]

Sources

Exploratory

Technical Guide: 2-Chloro-8-methylquinazoline vs. 2,4-Dichloro-8-methylquinazoline

The 2-Chloro-8-methylquinazoline and 2,4-Dichloro-8-methylquinazoline scaffolds represent two distinct tiers of chemical utility within drug discovery.[1] While they share the fused bicyclic quinazoline core and the lipo...

Author: BenchChem Technical Support Team. Date: March 2026

The 2-Chloro-8-methylquinazoline and 2,4-Dichloro-8-methylquinazoline scaffolds represent two distinct tiers of chemical utility within drug discovery.[1] While they share the fused bicyclic quinazoline core and the lipophilic 8-methyl substituent, their reactivity profiles diverge radically due to the electronic environment of the pyrimidine ring.

This guide serves as a technical manual for leveraging these differences in the synthesis of bioactive small molecules, specifically kinase inhibitors (e.g., EGFR, PI3K).[2]

[1]

Executive Summary

The transition from 2-Chloro-8-methylquinazoline (Mono-Cl) to 2,4-Dichloro-8-methylquinazoline (Di-Cl) is not merely an addition of a halogen; it is a transition from a specialized building block to a divergent synthetic hub .[1]

  • The Di-Cl scaffold acts as a "chemical chameleon," allowing sequential, regioselective nucleophilic aromatic substitutions (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ). It is the industry standard for generating 2,4-disubstituted libraries.[1][2]
    
  • The Mono-Cl scaffold (where C4 is unsubstituted/H) is electronically deactivated toward nucleophiles compared to its dichloro counterpart, requiring transition-metal catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for functionalization.[1][2]

Part 1: Structural & Electronic Analysis[1][2]

The Electrophilic Hierarchy

The reactivity difference lies in the specific electrophilicity of the C2 and C4 positions. In the quinazoline ring, the N1 and N3 atoms pull electron density, but the C4 position is significantly more electron-deficient than C2.

  • 2,4-Dichloro-8-methylquinazoline: Possesses two leaving groups.[1] The C4-Cl is highly labile due to the "ipso" effect and resonance stabilization of the Meisenheimer intermediate involving the N3 atom. The C2-Cl is deactivated by the lone pair donation from the adjacent nitrogens and the lack of equivalent resonance stabilization upon attack.

  • 2-Chloro-8-methylquinazoline: Lacks the C4-Cl electron-withdrawing group.[1] The C4-H bond is robust and non-leaving.[1] The remaining C2-Cl is sluggish toward

    
     without acid catalysis or high thermal energy.[1]
    
The 8-Methyl Effect

The methyl group at position 8 (on the benzene ring) plays a critical medicinal chemistry role:

  • Conformational Lock: It introduces steric bulk that can twist N1-substituents out of plane, potentially improving selectivity for specific kinase pockets.[1]

  • Metabolic Shielding: It blocks the C8 position from metabolic oxidation (a common clearance pathway for quinazolines).[1]

  • Solubility: It increases logP (lipophilicity), aiding membrane permeability.[2]

Visualization of Reactivity Flow

The following diagram illustrates the divergent workflows for these two molecules.

Quinazoline_Reactivity Start_Di 2,4-Dichloro-8-methyl (Dual Electrophile) Inter_C4 Intermediate: 2-Chloro-4-amino-8-methyl Start_Di->Inter_C4 Step 1: SNAr (C4) 0°C to RT Fast/Selective Start_Mono 2-Chloro-8-methyl (Single Electrophile) Prod_Mono_Sub Product B: 2-Amino-8-methyl (C4-H Core) Start_Mono->Prod_Mono_Sub Pd-Catalyzed Coupling or High Temp SNAr Prod_Di_Sub Product A: 2,4-Diamino-8-methyl (Kinase Inhibitor Core) Inter_C4->Prod_Di_Sub Step 2: SNAr (C2) Reflux/High Temp Slow

Figure 1: Reactivity hierarchy showing the sequential functionalization capability of the dichloro scaffold versus the singular path of the mono-chloro analog.

Part 2: Synthetic Access & Protocols[1][2]

Synthesis of the Scaffolds

Both molecules are derived from 2-amino-3-methylbenzoic acid (8-methylanthranilic acid) .[1]

Protocol A: Synthesis of 2,4-Dichloro-8-methylquinazoline

This is the standard route for generating the "Hub" molecule.[1]

Reagents: 2-amino-3-methylbenzoic acid, Urea (or Potassium Cyanate), ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


, DIPEA (N,N-Diisopropylethylamine).[1]
  • Cyclization (Formation of the Dione):

    • Mix 2-amino-3-methylbenzoic acid (1.0 eq) with Urea (5.0 eq).

    • Heat the melt to 160–180°C for 4 hours. The mixture will solidify.

    • Workup: Cool, treat with water, filter the precipitate, and wash with dilute NaOH then water.[2]

    • Result: 8-methylquinazoline-2,4(1H,3H)-dione.[1][2]

  • Chlorination (The Critical Step):

    • Suspend the dione (1.0 eq) in

      
       (10.0 eq).
      
    • Add DIPEA (2.0 eq) dropwise (Exothermic!).

    • Reflux at 110°C for 4–6 hours until the solution is clear.

    • Quenching (Safety Critical): Remove excess

      
       under vacuum.[1][3][4] Pour the residue slowly onto crushed ice/water with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the reactive chlorides.
      
    • Extract with Dichloromethane (DCM), dry over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      , and concentrate.
      
    • Result:2,4-Dichloro-8-methylquinazoline (Solid).[1]

Regioselective Functionalization (The "Hub" Approach)

This protocol demonstrates how to exploit the reactivity difference to install two different amines.

Objective: Synthesize a 2-amino-4-anilino-8-methylquinazoline (common kinase inhibitor motif).

StepTarget PositionConditionsMechanism
1 C4 (Kinetic) Aniline (1.0 eq), iPrOH, 0°C to RT , 1-2 h.[1][2]

(Fast)
2 C2 (Thermodynamic) Aliphatic Amine (excess), Dioxane/DMSO, 100°C+ , 12-24 h.

(Slow)
Detailed Protocol: Step 1 (C4 Displacement)
  • Dissolve 2,4-dichloro-8-methylquinazoline (1.0 mmol) in Isopropanol (10 mL).

  • Cool to 0°C in an ice bath.

  • Add the desired aniline (1.0 mmol) and

    
     (1.1 mmol).
    
  • Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT) for 1 hour.

  • Validation: Monitor by TLC (The C4-substituted product is more polar than the starting material but less polar than the di-substituted product).

  • Isolation: Pour into water. The solid precipitate is the 2-chloro-4-anilino-8-methylquinazoline .[1]

Detailed Protocol: Step 2 (C2 Displacement)
  • Dissolve the intermediate from Step 1 in Dioxane or DMSO.[1]

  • Add the second amine (e.g., N-methylpiperazine) (2.0–3.0 eq).

  • Heat to reflux (100–110°C) overnight.

  • Note: If the C2-Cl is stubborn, catalytic KF or acid catalysis (HCl in dioxane) can accelerate the reaction.

Part 3: Comparative Data Summary

The following table summarizes the key operational differences for researchers selecting between these scaffolds.

Feature2,4-Dichloro-8-methylquinazoline2-Chloro-8-methylquinazoline
Primary Utility Library generation (Diversity at C2 & C4).[1]Targeted single-point modification.
C4 Reactivity High (Reacts at RT).Inert (C-H bond).[1][5]
C2 Reactivity Moderate (Requires heat).[1]Low (Requires catalysis/heat).[1]
Storage Stability Moisture sensitive (C4-Cl hydrolyzes to -OH).[1]Stable.
Key Intermediate For Gefitinib/Erlotinib analogs.For specialized C4-H inhibitors.[1]
Synthesis Hazard High (

quench is violent).[1]
Moderate.

Part 4: Medicinal Chemistry Applications[1][2][6][7][8][9][10][11][12][13]

The 8-methylquinazoline core is a privileged scaffold in oncology.[1] The 2,4-dichloro variant is the precursor to "4-anilinoquinazolines," a class that includes blockbuster drugs.[2]

Signaling Pathway Intervention (EGFR)

These molecules function primarily as ATP-competitive inhibitors.[1] The N1 of the quinazoline accepts a hydrogen bond from the hinge region of the kinase (e.g., Met793 in EGFR), while substituents at C4 extend into the hydrophobic pocket.

EGFR_Inhibition Drug 8-Methyl-Quinazoline Inhibitor EGFR_WT EGFR (Wild Type) ATP Binding Pocket Drug->EGFR_WT Competitive Binding (H-bond at Met793) Downstream Downstream Signaling (RAS-RAF-MEK-ERK) EGFR_WT->Downstream Phosphorylation (Blocked by Drug) Cell_Effect Cell Proliferation & Survival Downstream->Cell_Effect Signal Propagation Mutation T790M Mutation (Steric Hindrance) Mutation->Drug Reduces Affinity (Resistance Mechanism)

Figure 2: Mechanism of action for Quinazoline-based inhibitors in the EGFR signaling cascade.[2] The 8-methyl group can influence binding affinity in mutant variants.

Why 8-Methyl?

In drug design, the 8-methyl group is often introduced to:

  • Optimize Selectivity: The steric bulk interacts with the "gatekeeper" residue or solvent-front regions, potentially differentiating between homologous kinases (e.g., EGFR vs. HER2).[2]

  • Improve PK: The added lipophilicity aids in crossing the blood-brain barrier (BBB) for CNS-active targets.[1]

References

  • Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloroquinazolines. Source: MDPI (Molecules), 2024.[2] URL:[Link] Relevance: Defines the kinetic vs. thermodynamic control in

    
     reactions on the dichloro scaffold.
    
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. Source: NIH / PubMed Central. URL:[Link] Relevance: Provides the foundational safety and efficiency protocols for converting quinazolinones to chloro-quinazolines.

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis. Source: Hindawi (Organic Chemistry International).[1] URL:[Link] Relevance: Illustrates the comparative reactivity of C4-substituted quinazolines and the stability of the C2 position.

Sources

Foundational

Advanced Dehydroxy-Chlorination of 8-Methyl-2(1H)-Quinazolinone: Mechanistic Insights and Optimization Protocols

Executive Summary The quinazoline scaffold is a privileged structure in modern drug discovery, frequently utilized in the development of kinase inhibitors and other targeted therapeutics. Specifically, 8-methyl-2(1H)-qui...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline scaffold is a privileged structure in modern drug discovery, frequently utilized in the development of kinase inhibitors and other targeted therapeutics. Specifically, 8-methyl-2(1H)-quinazolinone serves as a critical precursor. Its conversion to 2-chloro-8-methylquinazoline (CAS 1169786-94-0)[1] unlocks a highly versatile, electrophilic building block. This technical guide provides an in-depth, self-validating methodology for the chlorination of 8-methyl-2(1H)-quinazolinone, emphasizing mechanistic causality, quantitative optimization, and practical analytical techniques to overcome common synthetic bottlenecks.

Mechanistic Causality in Dehydroxy-Chlorination

The transformation of 8-methyl-2(1H)-quinazolinone to its 2-chloro derivative is not a simple substitution; it relies fundamentally on the inherent lactam-lactim tautomerism of the quinazolinone core[2]. The tautomeric shift generates a nucleophilic oxygen in the lactim form, which is susceptible to electrophilic attack by chlorinating agents such as phosphorus oxychloride (POCl₃).

Kinetic and NMR analyses reveal that this reaction proceeds through two distinct, temperature-dependent stages[3]:

  • Phosphorylation (< 25 °C): The lactim oxygen attacks POCl₃, forming an O-phosphorylated intermediate. This step is highly accelerated by the presence of an organic base (e.g., N,N-diisopropylethylamine, DIPEA). The base neutralizes the generated HCl, preventing the protonation of the quinazoline nitrogen and suppressing the formation of unreactive pseudodimers[3].

  • Chlorination (70–90 °C): Upon heating, the chloride anion (generated during the phosphorylation step) acts as a nucleophile. It attacks the C2 position, displacing the phosphorodichloridate leaving group to yield the final 2-chloro-8-methylquinazoline[3].

Mechanism A 8-Methyl-2(1H)- quinazolinone B Lactim Tautomer A->B Tautomerization C O-Phosphorylated Intermediate B->C POCl3, DIPEA < 25 °C D 2-Chloro-8-methyl- quinazoline C->D Cl- Attack 70-90 °C

Mechanistic pathway of 8-methyl-2(1H)-quinazolinone chlorination via POCl3.

Quantitative Data: Optimization of Reaction Conditions

Historically, the chlorination of quinazolinones was performed in neat POCl₃ at reflux[4]. However, this approach often leads to poor yields, tar formation, and significant safety hazards during the aqueous quench. By transitioning to a solvent-based, base-mediated system, the reaction efficiency and safety profile are drastically improved.

Table 1: Optimization of Chlorination Conditions for 8-Methyl-2(1H)-quinazolinone

EntryReagentsSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1POCl₃ (neat, 10 eq)None1051242Significant degradation; difficult quench[4].
2POCl₃ (5 eq) + PCl₅ (1 eq)None100658Harsh conditions; over-chlorination side products.
3SOCl₂ (5 eq) + DMF (cat)Toluene80835Incomplete conversion; weak phosphorylation.
4 POCl₃ (1.5 eq) + DIPEA (2.5 eq) Toluene 85 3 88 Clean conversion; suppressed pseudodimers[3].

Experimental Methodology: Self-Validating Protocol

Senior Scientist Note on Trustworthiness: Direct LC-MS analysis of 2-chloroquinazolines frequently yields false negatives. The highly reactive C2-chloride is prone to on-column hydrolysis in reverse-phase aqueous mobile phases, reverting to the starting 8-methyl-2(1H)-quinazolinone. To ensure analytical integrity, this protocol incorporates an in-situ derivatization step for accurate reaction monitoring[5].

Workflow Step1 1. Suspension (Substrate + Toluene + DIPEA) Step2 2. Phosphorylation (Add POCl3 at 0-5 °C) Step1->Step2 Step3 3. Thermal Chlorination (Heat to 85 °C for 3h) Step2->Step3 Step4 4. In-situ Validation (Quench aliquot with 1-methylpiperazine) Step3->Step4 Step5 5. Isolation (Vacuum Distillation & Ice-water Quench) Step4->Step5

Self-validating experimental workflow for the synthesis of 2-chloro-8-methylquinazoline.

Step-by-Step Procedure
  • Substrate Preparation: Charge a dry, argon-purged 100 mL round-bottom flask with 8-methyl-2(1H)-quinazolinone (5.00 g, 1.0 equiv) and anhydrous toluene (50 mL).

  • Base Addition: Add DIPEA (2.5 equiv) to the stirring suspension.

    • Causality: The base drives the lactam-lactim equilibrium forward and neutralizes the HCl generated in the next step, maintaining a basic environment (pKa > 9) crucial for preventing substrate protonation[3].

  • Phosphorylation: Cool the suspension to 0–5 °C using an ice-water bath. Add POCl₃ (1.5 equiv) dropwise over 15 minutes. Maintain the internal temperature below 25 °C for 30 minutes to ensure complete formation of the O-phosphorylated intermediate[3].

  • Thermal Chlorination: Attach a reflux condenser and heat the mixture to 85 °C for 3 hours.

  • Self-Validating Reaction Monitoring: Withdraw a 10 µL aliquot and quench it directly into an LC-MS vial containing 200 µL of a 10% solution of 1-methylpiperazine in acetonitrile.

    • Causality: The secondary amine instantly displaces the C2-chloride via Nucleophilic Aromatic Substitution (SNAr), forming a stable, highly ionizable piperazine adduct. This provides a self-validating readout of the chlorination conversion without hydrolysis artifacts[5].

  • Quenching and Isolation: Once conversion is confirmed >95%, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove excess POCl₃ and toluene[4]. Dissolve the resulting semi-solid in ethyl acetate (50 mL) and pour slowly into vigorously stirred ice-water (100 mL), maintaining the internal temperature < 10 °C. Extract the aqueous layer with ethyl acetate (2 x 50 mL). Wash the combined organic layers with cold saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate to yield 2-chloro-8-methylquinazoline as an off-white solid.

Downstream Applications

The isolated 2-chloro-8-methylquinazoline serves as a highly reactive electrophile. The C2 position is strongly activated by the adjacent nitrogen atoms of the pyrimidine ring, making it an ideal substrate for SNAr with various nucleophiles (primary/secondary amines, alcohols, thiols). This reactivity profile is heavily exploited to generate diverse libraries of bioactive quinazoline derivatives for high-throughput screening in oncology and immunology programs.

References

Sources

Exploratory

Heterocyclic Building Blocks Containing 8-Methylquinazoline: A Technical Guide for Scaffold Design and Synthesis

Executive Summary & Structural Rationale The quinazoline heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (e.g., Erlotinib, Gefitinib). Within this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The quinazoline heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (e.g., Erlotinib, Gefitinib). Within this chemical space, 8-methylquinazoline building blocks offer unique structural, electronic, and steric properties that are highly sought after in modern drug discovery.

The strategic placement of a methyl group at the C8 position serves two critical functions:

  • Metabolic Shielding: The C8 position of the quinazoline ring is highly susceptible to cytochrome P450-mediated oxidation. The 8-methyl substitution blocks this metabolic liability, significantly extending the pharmacokinetic half-life of the resulting Active Pharmaceutical Ingredient (API).

  • Conformational Locking: The steric bulk of the 8-methyl group restricts the rotational freedom of substituents at the adjacent C7 position and alters the dihedral angle of the entire scaffold when bound to a target protein. This steric constraint is highly effective in improving selectivity within the highly conserved ATP-binding pockets of kinases[1] and the endosomal binding sites of Toll-like receptors (TLRs)[2].

Core Synthetic Methodologies & Workflows

To leverage the 8-methylquinazoline scaffold, chemists typically start from commercially available 2-amino-3-methylbenzoic acid or its amide derivatives, cyclizing them into stable dione intermediates before electrophilic activation.

G A 2-Amino-3-methylbenzamide (Starting Material) B 8-Methylquinazoline-2,4(1H,3H)-dione (Stable Intermediate) A->B Boc2O, DMAP Cyclization C 4-Chloro-8-methylquinazoline (Reactive Electrophile) B->C POCl3, DIPEA Deoxychlorination D 4-Amino-8-methylquinazoline (Target Scaffold) C->D R-NH2, Base SNAr Coupling

Synthetic workflow for 4-amino-8-methylquinazoline derivatives.
One-Pot Assembly of the Quinazolinedione Core

Historically, the synthesis of quinazoline-2,4-diones required highly toxic reagents like phosgene or triphosgene. Modern methodologies utilize Di-tert-butyl dicarbonate (Boc₂O) as a safer, greener carbonyl source. In this pathway, 4-dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, activating the Boc anhydride to form an active acylpyridinium intermediate, which accelerates the intramolecular cyclization of the 2-aminobenzamide[3].

Electrophilic Activation via Chlorination

The C4-carbonyl of the dione is highly stable and unreactive toward mild nucleophiles. Refluxing the intermediate in neat phosphorus oxychloride (POCl₃) drives a deoxychlorination reaction, converting the C4-OH (enol tautomer) into a highly electrophilic C4-chloride. This primes the scaffold for subsequent Nucleophilic Aromatic Substitution (SNAr)[1].

Self-Validating Experimental Protocols

The following step-by-step methodologies are designed with built-in causality and self-validation checkpoints to ensure high-fidelity synthesis.

Protocol 1: DMAP-Catalyzed Synthesis of 8-Methylquinazoline-2,4(1H,3H)-dione
  • Causality: Utilizing Boc₂O and DMAP avoids toxic gas generation while providing high atom economy. The reaction is driven to completion by the thermodynamic stability of the resulting bicyclic system.

  • Procedure:

    • Dissolve 2-amino-3-methylbenzamide (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL) under an inert argon atmosphere.

    • Add Boc₂O (1.2 equiv, 12 mmol) and DMAP (10 mol%, 1 mmol) to the solution.

    • Stir the mixture at 80 °C for 4–6 hours.

    • In-Process Control (Validation): Monitor the reaction via TLC (Hexane/EtOAc 1:1). Completion is marked by the disappearance of the starting material spot and the emergence of a lower Rf product spot.

    • Cool the mixture to room temperature and slowly pour it into ice-cold distilled water (100 mL) to precipitate the product.

    • Filter the white solid, wash with cold ethanol, and dry under a vacuum.

  • Validation Check: ESI-HRMS must show an [M + H]⁺ peak at m/z 177.06[3].

Protocol 2: Synthesis of 4-Chloro-8-methylquinazoline
  • Causality: POCl₃ acts as both the solvent and the chlorinating agent. N,N-Diisopropylethylamine (DIPEA) is added to neutralize the HCl byproduct, preventing the protonation of the quinazoline nitrogens, which would otherwise deactivate the ring toward nucleophilic attack by the chloride ion.

  • Procedure:

    • Suspend 8-methylquinazoline-2,4(1H,3H)-dione (1.0 equiv, 5 mmol) in neat POCl₃ (10 equiv, 50 mmol).

    • Add DIPEA (1.5 equiv, 7.5 mmol) dropwise at 0 °C to control the initial exotherm.

    • Heat the reaction mixture to reflux (105 °C) for 3 hours.

    • In-Process Control (Validation): The suspension will turn into a clear, pale-yellow solution as the solid dione is converted into the soluble chloro-derivative.

    • Remove excess POCl₃ under reduced pressure. Quench the residue carefully with ice water and extract with Dichloromethane (3 x 20 mL).

    • Dry the organic layer over Na₂SO₄ and concentrate.

  • Validation Check: LC-MS must show the characteristic chlorine isotope pattern (M / M+2 ratio of 3:1) at m/z 179.0/181.0.

Protocol 3: SNAr Coupling for Kinase Inhibitor Synthesis (Morpholine Addition)
  • Causality: The SNAr reaction is run in dichloromethane at 0 °C to control the exothermicity and prevent di-substitution or ring-opening side reactions. Morpholine acts as the nucleophile to build the mTOR-targeting pharmacophore[1].

  • Procedure:

    • Dissolve 4-chloro-8-methylquinazoline (1.0 equiv, 2 mmol) in anhydrous dichloromethane (15 mL).

    • Add morpholine (1.1 equiv, 2.2 mmol) and DIPEA (2.0 equiv, 4 mmol) at 0 °C.

    • Stir the mixture for 30 minutes at 0 °C, then allow it to warm to room temperature.

    • Quench with water (10 mL), separate the organic layer, and purify via flash chromatography (Silica gel, DCM/MeOH 95:5).

  • Validation Check: ¹H NMR must show the disappearance of the highly deshielded C4-chloride environment and the appearance of morpholine aliphatic protons (~3.7 ppm).

Pharmacological Applications & Biological Workflows

Dual Kinase Inhibition (mTOR/RAS Pathways)

Tumor recurrence is frequently driven by acquired resistance to targeted therapies. Dual inhibitors targeting both the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/mTOR pathways are critical for overcoming this resistance. 8-methylquinazolines substituted at the 4-position (e.g., with morpholine or complex anilines) act as potent mTOR inhibitors. The 8-methyl group interacts favorably with the hydrophobic hinge region of the kinase, locking the molecule in a bioactive conformation[1].

Endosomal TLR7/8 Antagonism in Autoimmunity

Toll-like receptors 7 and 8 (TLR7/8) are endosomal sensors that, when overactivated, lead to severe autoimmune diseases such as Systemic Lupus Erythematosus (SLE). Recent medicinal chemistry efforts have utilized the 8-methylquinazoline scaffold (e.g., compound Pyd4) to develop selective TLR8 antagonists. The 8-methyl substitution ensures optimal binding affinity within the endosomal TLR8 pocket, outcompeting natural ligands and halting the downstream inflammatory cascade[2].

G A Endosomal TLR7/8 B MyD88 Adaptor A->B Agonist Binding C IRAK/TRAF6 Complex B->C Signal Transduction D NF-κB / IRF7 Activation C->D Phosphorylation Cascade E Pro-inflammatory Cytokines (IFN-α, IL-6) D->E Transcription F 8-Methylquinazoline Antagonist F->A Competitive Inhibition

Endosomal TLR7/8 signaling pathway and targeted inhibition by 8-methylquinazolines.

Quantitative Data Summary

The following table summarizes the key analytical and yield data for the primary 8-methylquinazoline building blocks discussed in this guide, highlighting their efficiency in standard synthetic workflows.

Compound NameSynthetic MethodYield (%)Melting Point (°C)Key ¹H NMR Peaks (DMSO-d6)Primary Application
8-Methylquinazoline-2,4(1H,3H)-dione Boc₂O/DMAP One-Pot[3]65%> 250δ 11.33 (brs), 10.39 (brs), 2.34 (s, 3H)Core Scaffold Precursor
4-Chloro-8-methylquinazoline POCl₃ / DIPEA Reflux[1]80-85%N/A (Reactive)δ 9.05 (s, 1H), 2.65 (s, 3H)Electrophilic Intermediate
8-Methylquinazoline (Unsubstituted) Microwave-Assisted[4]83%38δ 9.20 (s, 1H), 2.55 (s, 3H)Base Scaffold Optimization

References

  • Source: ACS Omega / NIH.
  • Source: Academia.
  • Title: Targeting Toll-like Receptors 7, 8, and 9 Inhibition in Systemic Lupus Erythematosus: Therapeutic Advance and Future Directions Source: Journal of Medicinal Chemistry / ACS Publications URL
  • Title: AU2014250836C1 - Quinazolines and azaquinazolines as dual inhibitors of RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/mTOR pathways Source: Google Patents URL

Sources

Foundational

Strategic Development of 2-Chloroquinazoline Derivatives: A Senior Application Scientist’s Guide to Synthesis, SAR, and MoA Validation

Executive Summary The quinazoline scaffold remains one of the most privileged structures in modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved oncology drugs (e.g., gefitinib, erlotin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline scaffold remains one of the most privileged structures in modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved oncology drugs (e.g., gefitinib, erlotinib, afatinib). Within this chemical space, 2-chloroquinazoline derivatives have emerged as highly versatile intermediates and potent active pharmaceutical ingredients (APIs). By retaining the reactive chlorine at the C-2 position, medicinal chemists can fine-tune lipophilicity, electron density, and steric bulk to target diverse biological pathways.

This technical whitepaper synthesizes recent literature to provide an authoritative guide on the mechanistic landscape, quantitative structure-activity relationships (SAR), and self-validating experimental protocols for the synthesis and biological evaluation of 2-chloroquinazoline derivatives.

Mechanistic Landscape of 2-Chloroquinazoline Pharmacophores

The therapeutic efficacy of 2-chloroquinazoline derivatives is driven by their ability to interface with multiple critical cellular pathways. Understanding the causality behind these interactions is essential for rational drug design.

EGFR Tyrosine Kinase Inhibition

The most prominent application of the quinazoline core is the competitive inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. 2-chloroquinazoline derivatives competitively bind to the ATP-binding pocket of the intracellular kinase domain 1. The presence of the C-2 chlorine atom alters the electron distribution of the pyrimidine ring, frequently enhancing hydrogen bonding interactions with key hinge region residues (e.g., Met793) and improving the overall binding affinity against both wild-type and mutant EGFR variants 2.

Tubulin Polymerization Inhibition

Recent SAR studies have demonstrated that specific 2-chloroquinazoline analogues exhibit profound antiproliferative activity by binding to the colchicine site of tubulin. This interaction prevents microtubule polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis in non-small cell lung cancer (NSCLC) models 3.

Immunomodulatory Pathways

Structural modifications inspired by thalidomide have led to the development of quinazoline-based immunomodulatory drugs (IMiDs). 2-chloroquinazoline derivatives have shown the ability to significantly downregulate pro-inflammatory cytokines such as TNF-α and inhibit the NF-κB signaling cascade, offering a dual mechanism of direct cytotoxicity and tumor microenvironment modulation 4.

G EGFR EGFR (Mutant/WT) PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation MAPK MAPK / ERK Pathway EGFR->MAPK Phosphorylation Quin 2-Chloroquinazoline ATP ATP Binding Pocket Quin->ATP Competitive Inhibition ATP->EGFR Blocked Prolif Tumor Proliferation PI3K->Prolif Promotes MAPK->Prolif Promotes

Mechanistic pathway of EGFR-TK inhibition by 2-chloroquinazoline derivatives.

Quantitative Structure-Activity Relationship (SAR)

To contextualize the potency of these compounds, we must analyze their half-maximal inhibitory concentrations (IC₅₀) across diverse cell lines. The table below synthesizes quantitative data from recent pivotal studies, highlighting the broad-spectrum efficacy of the 2-chloroquinazoline scaffold.

Compound DesignationPrimary Target / MoACell Line (Origin)IC₅₀ ValueRef
Compound 17 Tubulin (Colchicine site)A549 (Lung)0.027 μM3
Compound 10b EGFR Tyrosine KinaseA549 (Lung)3.68 μM2
Compound 10b EGFR Tyrosine KinaseAGS (Gastric)1.73 μM2
Compound 10b EGFR Tyrosine KinaseHepG2 (Liver)2.04 μM2
Compound 24b Immunomodulator (NF-κB)HepG-2 (Liver)2.51 μg/mL4

Data Interpretation: The extreme potency of Compound 17 (0.027 μM) underscores the critical nature of the C-2 substitution. Replacing a standard functional group with a chlorine atom at C-2 drastically shifts the electronic topology, optimizing the molecule's fit within the hydrophobic pocket of the colchicine binding site.

Synthetic Methodologies: The Causality of Regioselective Substitution

To ensure high yields and structural fidelity, the synthesis of 2-chloroquinazoline derivatives relies on exploiting the differential electrophilicity of the quinazoline ring. The workflow below outlines a self-validating synthetic pipeline.

Workflow Start Anthranilic Acid + Urea Dione Quinazoline-2,4-dione Start->Dione Fusion (150°C) Dichloro 2,4-Dichloroquinazoline Dione->Dichloro POCl3, Et3N (Reflux) Target 2-Chloroquinazoline Dichloro->Target Amine, Regioselective (C-4) InVitro In Vitro Cytotoxicity Target->InVitro SAR Screening Western Western Blot Validation InVitro->Western MoA Confirmation

Self-validating workflow from regioselective synthesis to MoA validation.

Step-by-Step Protocol: Regioselective Amination

Objective: Synthesize 4-amino-2-chloroquinazoline derivatives from 2,4-dichloroquinazoline.

  • Chlorination of the Dione:

    • Action: Suspend quinazoline-2,4-dione in phosphorus oxychloride (POCl₃). Add 2.0 equivalents of triethylamine (Et₃N) dropwise. Reflux for 7 hours.

    • Causality: POCl₃ acts as both the solvent and the chlorinating agent, converting the lactam tautomers into imidoyl chlorides. The addition of Et₃N is critical; it acts as an acid scavenger, neutralizing the HCl byproduct. This shifts the reaction equilibrium forward and prevents the acid-catalyzed degradation of the quinazoline core at high temperatures.

  • Regioselective Substitution:

    • Action: Dissolve the purified 2,4-dichloroquinazoline in isopropyl alcohol. Add 1.0 equivalent of the target amine (e.g., 3-chloro-4-fluoroaniline) and 1.2 equivalents of Et₃N. Stir at room temperature to 50°C for 4-6 hours.

    • Causality: The C-4 position of the quinazoline ring is significantly more electrophilic than the C-2 position due to the electron-withdrawing effect of the fused benzene ring. By strictly controlling the stoichiometry (1:1 ratio) and avoiding excessive heat, the nucleophilic amine selectively attacks C-4 via a Meisenheimer complex intermediate. This regioselectivity preserves the C-2 chlorine for subsequent SAR evaluation.

  • Validation: Confirm regioselectivity via ¹H NMR (monitoring the deshielded NH proton peak around 9.8–10.3 ppm) and ¹³C NMR to ensure the C-2 carbon resonance remains characteristic of a C-Cl bond (~155 ppm).

Biological Validation: Self-Validating Experimental Workflows

A robust drug discovery program requires self-validating biological assays. If a 2-chloroquinazoline derivative is designed as an EGFR inhibitor, biochemical kinase inhibition must correlate directly with cellular phenotypic changes (e.g., reduced phosphorylation).

Step-by-Step Protocol: EGFR Kinase Assay & Western Blotting

Objective: Confirm target engagement and downstream pathway inhibition.

  • In Vitro EGFR Kinase Assay:

    • Action: Incubate recombinant EGFR (Wild-Type and mutant variants) with the 2-chloroquinazoline derivative at varying concentrations (0.1 nM to 10 μM) in the presence of ATP and a peptide substrate. Use Gefitinib as a positive control.

    • Causality: The inclusion of Gefitinib creates a self-validating baseline. If the positive control fails to yield an IC₅₀ in the expected low-nanomolar range (e.g., ~12 nM), the assay conditions (ATP concentration, enzyme stability) are compromised. This ensures the IC₅₀ generated for the novel derivative is absolute and reliable.

  • Cellular Target Engagement (Western Blot):

    • Action: Treat A549 cells with the derivative at 0.5×, 1×, and 2× its calculated IC₅₀ for 12 hours. Lyse cells and perform SDS-PAGE. Probe with primary antibodies against total EGFR, phospho-EGFR (Tyr1068), total AKT, and phospho-AKT (Ser473).

    • Causality: Biochemical assays prove the drug can inhibit the isolated enzyme, but Western blotting proves the drug actually penetrates the cell membrane and engages the target in a complex biological matrix. A dose-dependent decrease in p-EGFR and p-AKT, while total EGFR/AKT levels remain constant, definitively validates the mechanism of action.

Conclusion

The strategic incorporation of a chlorine atom at the C-2 position of the quinazoline ring is not merely a structural placeholder; it is a profound electronic and steric modulator. As demonstrated through recent literature, 2-chloroquinazoline derivatives offer exceptional versatility, acting as potent EGFR inhibitors, tubulin disruptors, and immunomodulators. By adhering to regioselective synthetic principles and employing self-validating biological workflows, researchers can systematically unlock the immense therapeutic potential of this privileged pharmacophore.

References

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. National Institutes of Health (NIH). Available at:[Link]

  • Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Anti-Proliferation Activity Evaluation of Novel 2-Chloroquinazoline as Potential EGFR-TK Inhibitors. ResearchGate / Chemistry & Biodiversity. Available at:[Link]

  • Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents. Royal Society of Chemistry (RSC). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-amino-8-methylquinazoline derivatives via SNAr

Application Note: Synthesis of 2-Amino-8-methylquinazoline Derivatives via Regioselective SNAr Strategic Overview & Scope The quinazoline scaffold is universally recognized as a "privileged structure" in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 2-Amino-8-methylquinazoline Derivatives via Regioselective SNAr

Strategic Overview & Scope

The quinazoline scaffold is universally recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors, antileishmanial agents, and RNA-targeting small molecules[1]. Specifically, 2-amino-8-methylquinazoline derivatives (often elaborated as


-disubstituted quinazoline-2,4-diamines) exhibit potent and diverse bioactivity profiles[2].

Synthesizing these derivatives requires a highly controlled, sequential Nucleophilic Aromatic Substitution (SNAr) strategy starting from 2,4-dichloro-8-methylquinazoline. As a Senior Application Scientist, I have designed this protocol to move beyond basic synthetic steps, emphasizing the underlying electronic causality and self-validating analytical checkpoints necessary to ensure high-fidelity regiocontrol.

Mechanistic Insights: Causality in Regioselective SNAr

The successful synthesis of 2-amino-8-methylquinazoline derivatives relies on exploiting the inherent electronic asymmetry of the 2,4-dichloroquinazoline core.

  • Electronic Susceptibility (LUMO): Density Functional Theory (DFT) calculations confirm that the C-4 position of the quinazoline ring possesses a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to the C-2 position[1]. Consequently, the activation energy for nucleophilic attack at C-4 is substantially lower, allowing the first amination to proceed under mild, kinetically controlled conditions.

  • Steric & Inductive Modulation: The presence of the 8-methyl group exerts a mild electron-donating inductive effect (+I) across the aromatic system. This subtly decreases the overall electrophilicity of the adjacent C-2 position. Furthermore, once the C-4 position is substituted with an amine, the newly introduced nitrogen donates electron density into the ring via resonance (+R effect), severely deactivating the C-2 position toward further nucleophilic attack[2].

  • Causality of Reaction Conditions: Because of this deactivation, the subsequent SNAr at the C-2 position to yield the final 2-amino derivative cannot occur at room temperature. It mandates thermodynamically driven conditions: high-boiling solvents, massive nucleophile excess, and thermal or microwave activation[3].

Synthetic Logic & Workflow

SNAr_Workflow SM 2,4-Dichloro-8- methylquinazoline INT 4-Amino-2-chloro-8- methylquinazoline SM->INT 1° Amine (1.05 eq) DIPEA, THF, RT Kinetically Controlled (C4) PROD 2,4-Diamino-8- methylquinazoline INT->PROD 2° Amine (Excess) n-BuOH, 100°C Thermodynamically Driven (C2)

Synthetic workflow for regioselective SNAr of 2,4-dichloro-8-methylquinazoline.

Quantitative Data: Divergent SNAr Parameters

To highlight the distinct environments required for sequential substitution, the critical parameters are summarized below:

ParameterProtocol 1: C-4 SNAr (First Amination)Protocol 2: C-2 SNAr (Second Amination)
Target Position C-4C-2
Electrophilicity High (High LUMO coefficient)Low (Resonance deactivated by C-4 amine)
Nucleophile Equivalents 1.05 eq (Strict stoichiometric control)3.0 – 5.0 eq (Excess required to drive reaction)
Solvent System THF, DCM, or 2-Propanoln-Butanol, 1,4-Dioxane, or DMF
Temperature 0 °C warming to Room Temperature100 °C to 120 °C (or 150 °C Microwave)
Base / Catalyst DIPEA or Triethylamine (Acid scavenger)Acidic (HCl) or Strong Base (Cs₂CO₃)
Typical Yield 75% – 90%50% – 80%

Experimental Protocols & Self-Validating Systems

Protocol 1: Regioselective C-4 Amination (Synthesis of 4-Amino-2-chloro-8-methylquinazoline)

Objective: Isolate the C-4 substituted intermediate while strictly preventing over-reaction at the C-2 position[4].

  • Reaction Setup: In a flame-dried 50 mL round-bottom flask under an inert argon atmosphere, dissolve 2,4-dichloro-8-methylquinazoline (1.0 eq, 5.0 mmol) in anhydrous THF (20 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Causality: DIPEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during the SNAr, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

  • Nucleophile Addition: Cool the flask to 0 °C using an ice bath. Slowly add the primary amine (1.05 eq) dropwise. Causality: Exceeding 1.05 equivalents invariably leads to trace formation of the thermodynamically stable 2,4-diamino byproduct, complicating downstream purification[2].

  • Propagation & Monitoring: Allow the reaction to warm to room temperature and stir for 4–12 hours.

    • Self-Validating Checkpoint (LC-MS): The starting material exhibits a characteristic dichloro isotope pattern (M, M+2, M+4 in a 9:6:1 ratio). Reaction completion is validated when this shifts entirely to a monochloro pattern (M, M+2 in a 3:1 ratio).

  • Workup: Concentrate the reaction mixture in vacuo. Suspend the crude residue in ice-cold water to precipitate the product. Filter the solid, wash thoroughly with cold water, and dry under high vacuum.

Protocol 2: C-2 Amination via High-Temperature SNAr (Synthesis of 2-Amino-8-methylquinazoline Derivative)

Objective: Overcome the high activation barrier for C-2 substitution caused by the deactivating C-4 amine[5].

  • Reaction Setup: Suspend the 4-amino-2-chloro-8-methylquinazoline intermediate (1.0 eq) in a high-boiling polar protic solvent such as n-butanol (10 mL).

  • Nucleophile Addition: Add the second amine (e.g., an aniline or aliphatic amine) in excess (3.0–5.0 eq).

    • Alternative (Catalytic Route): If the amine is highly valuable, use 1.2 eq coupled with an acid catalyst (e.g., 0.1 eq HCl). Causality: Acid catalysis protonates the quinazoline N-1 nitrogen, drastically increasing the electrophilicity of the adjacent C-2 carbon. This is often mandatory when utilizing weak nucleophiles like electron-deficient anilines[3].

  • Thermal Activation: Heat the mixture to 100–120 °C (reflux) for 12–24 hours.

  • Validation & Purification: Monitor via TLC (DCM:MeOH 9:1). The highly polar diamino product will generally have a significantly lower Rf value than the monochloro intermediate. Cool to room temperature, remove the solvent under reduced pressure, and purify via flash column chromatography to isolate the pure

    
    -disubstituted quinazoline-2,4-diamine.
    
    • Self-Validating Checkpoint (2D-NMR): To definitively prove that substitution occurred at C-4 first and C-2 second, utilize HMBC (Heteronuclear Multiple Bond Correlation). The C-4 amine proton will show a strong correlation to the C-4a bridgehead carbon, a structural verification step that should never be bypassed[1].

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: MDPI URL
  • Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines Source: ACS Publications URL
  • A Druglike Small Molecule that Targets r(CCUG)
  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied Source: ResearchGate URL

Sources

Application

Application Note: Optimized Nucleophilic Aromatic Substitution (SNAr) Protocols for 2-Chloro-8-methylquinazoline

Executive Summary Quinazoline derivatives are privileged scaffolds in medicinal chemistry, frequently serving as the core structure for kinase inhibitors and other bioactive molecules. The functionalization of the quinaz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinazoline derivatives are privileged scaffolds in medicinal chemistry, frequently serving as the core structure for kinase inhibitors and other bioactive molecules. The functionalization of the quinazoline ring at the C2 position is a critical synthetic step, typically achieved via Nucleophilic Aromatic Substitution (SNAr) of 2-chloroquinazolines. This application note provides a comprehensive, self-validating guide for the SNAr functionalization of 2-chloro-8-methylquinazoline . By detailing the mechanistic causality, optimizing reaction parameters, and providing step-by-step protocols for both conventional and continuous-flow synthesis, this guide empowers drug development professionals to achieve high yields and regioselectivity.

Mechanistic Rationale & Structural Considerations

The SNAr Addition-Elimination Pathway

The SNAr reaction on 2-chloro-8-methylquinazoline proceeds via a classic two-step addition-elimination mechanism. The electron-deficient nature of the pyrimidine ring, exacerbated by the two electronegative nitrogen atoms, highly activates the C2 position towards nucleophilic attack.

  • Addition: The nucleophile attacks the electrophilic C2 carbon, disrupting aromaticity and forming a tetrahedral Meisenheimer complex[1]. The negative charge is delocalized across the pyrimidine nitrogens.

  • Elimination: The complex rapidly rearomatizes by expelling the chloride leaving group, yielding the 2-substituted product.

SNAr_Mechanism A 2-Chloro-8-methylquinazoline (Electrophile) C Meisenheimer Complex (Tetrahedral Intermediate) A->C Nucleophilic Attack at C2 B Nucleophile (e.g., R-NH2) B->C D 2-Substituted-8-methylquinazoline (Product) C->D Rearomatization & Cl- Elimination E Chloride Ion (Leaving Group) C->E

Caption: SNAr addition-elimination mechanism via the Meisenheimer complex intermediate.

Impact of the 8-Methyl Substitution

The presence of the methyl group at the C8 position introduces specific electronic and steric variables:

  • Electronic Effect (+I): The 8-methyl group exerts a mild electron-donating inductive effect. While this slightly raises the Lowest Unoccupied Molecular Orbital (LUMO) energy of the quinazoline core compared to unsubstituted analogs, the C2 position remains highly electrophilic[2].

  • Steric Hindrance: Positioned adjacent to the N1 atom, the 8-methyl group can induce slight steric crowding for exceptionally bulky nucleophiles approaching the C2-Cl bond. Consequently, reactions with sterically hindered secondary amines or bulky alkoxides may require elevated temperatures or microwave irradiation to overcome the activation energy barrier[3].

Optimization of Reaction Parameters

To ensure a self-validating system, experimental choices must be grounded in chemical causality. The tables below summarize the optimal conditions based on the nucleophile class.

Table 1: Solvent Selection Matrix
SolventPolarity / TypeRecommended NucleophilesCausality & Field Insights
DMSO / DMF Polar AproticPrimary/Secondary Amines, ThiolsSolvates cations (from the base) while leaving the nucleophilic anion/lone pair "naked" and highly reactive. Ideal for microwave synthesis[2].
Ethanol / iPrOH Polar ProticHydrazines, Small AminesStabilizes the chloride leaving group via hydrogen bonding. Often used under reflux conditions for less hindered nucleophiles[4].
THF Polar AproticAlcohols (Alkoxides)Excellent solvent for NaH or t-BuOK deprotonation steps prior to SNAr. Prevents competitive solvent nucleophilicity.
Table 2: Base & Heating Modality Optimization
ParameterChoiceApplicationRationale
Base DIPEA or TEA (2.0-3.0 eq)Amine NucleophilesNon-nucleophilic organic bases scavenge the generated HCl without competing for the C2 electrophilic site[1].
Base K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq)O- / S- NucleophilesStronger inorganic bases efficiently deprotonate alcohols/thiols to generate highly reactive alkoxides/thiolates[2].
Heating Microwave (150-160 °C)Hindered AminesRapidly overcomes the steric barrier of the 8-methyl group, reducing reaction times from hours to minutes[3].
Heating Continuous Flow (225 °C, 12 MPa)Scale-up / ManufacturingHigh pressure maintains solvents in the liquid phase above their boiling points, enabling extreme kinetics safely[5].

Standardized Experimental Protocols

Protocol A: Microwave-Assisted N-Alkylation/Arylation (Primary & Secondary Amines)

This protocol is optimized for overcoming the mild steric hindrance of the 8-methyl group using microwave irradiation[2].

Reagents:

  • 2-Chloro-8-methylquinazoline (1.0 eq, 1.0 mmol)

  • Amine nucleophile (1.5 eq, 1.5 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 2.5 mmol)

  • Anhydrous DMSO (4.0 mL)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve 2-chloro-8-methylquinazoline in anhydrous DMSO.

  • Addition: Add the amine nucleophile followed by DIPEA. Seal the vial with a crimp cap.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Heat the mixture to 150 °C for 45–60 minutes (monitor via TLC/LC-MS for complete consumption of the starting material)[3].

  • Quenching: Allow the vial to cool to room temperature. Pour the reaction mixture into 20 mL of ice-cold distilled water to precipitate the product.

  • Extraction: If the product does not precipitate cleanly, extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (3 × 15 mL) to remove residual DMSO.

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Step1 Step 1: Reagent Preparation 2-Chloro-8-methylquinazoline + Nucleophile Base (DIPEA/K2CO3) + Solvent (DMSO/DMF) Step2 Step 2: Reaction Conditions Microwave: 150-160 °C, 1-3 h OR Flow: 225 °C, 16 min Step1->Step2 Step3 Step 3: Workup Quench with H2O, Extract with EtOAc Wash with Brine, Dry over Na2SO4 Step2->Step3 Step4 Step 4: Purification Flash Chromatography (Silica Gel) OR Recrystallization Step3->Step4

Caption: Experimental workflow for the functionalization of 2-chloro-8-methylquinazoline.

Protocol B: Base-Promoted O-Arylation (Alcohols/Phenols)

Oxygen nucleophiles require pre-activation to their corresponding alkoxides/phenoxides to ensure rapid SNAr at the C2 position.

Reagents:

  • 2-Chloro-8-methylquinazoline (1.0 eq, 1.0 mmol)

  • Alcohol/Phenol (1.2 eq, 1.2 mmol)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 eq, 1.5 mmol)

  • Anhydrous THF (5.0 mL)

Step-by-Step Methodology:

  • Deprotonation: Suspend NaH in anhydrous THF in a flame-dried, argon-purged round-bottom flask at 0 °C. Carefully add the alcohol/phenol dropwise. Stir for 30 minutes until H₂ evolution ceases.

  • Electrophile Addition: Dissolve 2-chloro-8-methylquinazoline in 2.0 mL of THF and add it dropwise to the alkoxide solution at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. For sterically hindered aliphatic alcohols, refluxing at 65 °C may be required.

  • Workup: Quench carefully with saturated aqueous NH₄Cl (10 mL). Extract with Dichloromethane (DCM) (3 × 15 mL).

  • Purification: Wash with brine, dry over MgSO₄, concentrate, and purify via silica gel chromatography.

Protocol C: Continuous Flow Synthesis for Scale-Up

Flow chemistry enables the safe application of high temperatures and pressures, drastically reducing reaction times for 2-chloroquinazoline derivatives and facilitating industrial scale-up[5].

Reagents:

  • Stream A: 2-Chloro-8-methylquinazoline (0.5 M in NMP)

  • Stream B: Amine nucleophile (0.75 M) + DIPEA (1.0 M) in NMP

Step-by-Step Methodology:

  • System Priming: Prime the continuous flow reactor (e.g., Phoenix Flow Reactor) with pure NMP solvent.

  • Parameter Setting: Set the reactor temperature to 225 °C and the back-pressure regulator to 12 MPa[6].

  • Injection: Pump Stream A and Stream B through a T-mixer at equal flow rates (e.g., 0.25 mL/min each) to achieve a total flow rate of 0.5 mL/min.

  • Residence Time: Ensure the reactor coil volume provides a residence time of approximately 15–16 minutes[5].

  • Collection & Isolation: Collect the output stream in a flask containing ice water. Isolate the product via standard liquid-liquid extraction or direct crystallization.

Analytical Validation & Troubleshooting

  • NMR Monitoring: The successful displacement of the C2 chlorine atom is often accompanied by an upfield shift of the C4-H aromatic proton in ¹H-NMR (typically shifting from ~9.0 ppm in the starting material to ~8.5-8.7 ppm in the product, depending on the nucleophile's electron-donating capability).

  • Hydrolysis Side-Reaction: If water is present under high-temperature basic conditions, the C2-Cl bond can undergo hydrolysis to form 8-methylquinazolin-2(1H)-one. To prevent this, ensure all solvents are strictly anhydrous and reagents are properly dried.

  • Incomplete Conversion: If the reaction stalls, verify the basicity of the system. The accumulation of HCl can protonate the amine nucleophile, rendering it inactive. The addition of an extra 1.0 eq of DIPEA often resolves this issue[1].

References

  • Andreasson, M., et al. "Exploring the Dispersion and Electrostatic Components in Arene–Arene Interactions between Ligands and G4 DNA to Develop G4-Ligands." Journal of Medicinal Chemistry, 2024, 67(3), 2202-2219. URL:[Link]

  • Schwarz, M., et al. "Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles." Journal of Medicinal Chemistry, 2024, 67(8), 6549-6569. URL:[Link]

  • Oshchepkov, M. S., et al. "Potential of Application of Microfluidic Devices in Preparative Chemistry." INEOS OPEN, 2020, 3(3), 92-98. URL:[Link]

  • dos Santos, T., et al. "Recent advances in selective functionalization of the quinazoline scaffold." Targets in Heterocyclic Systems, 2021, 26, 330-355. URL:[Link]

Sources

Method

Application Notes and Protocols: Palladium-Catalyzed Buchwald-Hartwig Amination of 2-Chloro-8-Methylquinazoline

Introduction The quinazoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, constituting the core of numerous approved pharmaceuticals and clinical candidates. The introduction...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinazoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, constituting the core of numerous approved pharmaceuticals and clinical candidates. The introduction of an amino group at the 2-position of the quinazoline ring is a critical transformation for the synthesis of a wide array of biologically active molecules. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction offers significant advantages over traditional methods, such as nucleophilic aromatic substitution, by providing a broader substrate scope and greater functional group tolerance under milder conditions.[1]

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to a challenging substrate: 2-chloro-8-methylquinazoline. The presence of the nitrogen atoms within the quinazoline ring can lead to catalyst inhibition, and the reactivity of the chloro-substituent requires careful optimization of the catalytic system.[3] This guide will delve into the mechanistic underpinnings of the reaction, provide step-by-step protocols, and offer troubleshooting advice based on field-proven insights.

Mechanistic Overview: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4][5] The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride (2-chloro-8-methylquinazoline), forming a Pd(II) complex. This is often the rate-determining step, particularly for less reactive aryl chlorides.[6]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming an amido-palladium complex.

  • Reductive Elimination: The final step is the reductive elimination from the amido-palladium complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][5]

The choice of ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands are often employed to stabilize the palladium catalyst, promote oxidative addition, and facilitate reductive elimination.[5]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Rate-Determining Step) Pd(0)L_n->Oxidative_Addition Ar-Cl Pd(II)_Complex Ar-Pd(II)(L_n)-Cl Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination HNR'R'', Base Amido_Complex Ar-Pd(II)(L_n)-NR'R'' Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product Ar-NR'R'' Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Chloro-8-methylquinazoline≥97%Commercially AvailableStore under inert atmosphere.
Amine (e.g., Morpholine)AnhydrousCommercially AvailableUse a freshly opened bottle or distill before use.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailableHandle in a glovebox or under inert atmosphere.
XPhosLigand GradeCommercially AvailableA bulky, electron-rich phosphine ligand suitable for aryl chlorides.
Sodium tert-butoxide (NaOtBu)≥97%Commercially AvailableA strong, non-nucleophilic base. Handle in a glovebox.
TolueneAnhydrousCommercially AvailableDry over molecular sieves or use a solvent purification system.
Diethyl EtherAnhydrousCommercially AvailableFor workup.
Saturated aq. NaCl (Brine)Reagent GradeIn-house preparationFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially AvailableFor drying organic layers.
Celite®---Commercially AvailableFor filtration.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring and purity analysis

Step-by-Step Protocol

Reaction Setup (Inert Atmosphere)

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-chloro-8-methylquinazoline (1.0 equiv.), sodium tert-butoxide (1.5 equiv.), and XPhos (0.02 equiv.).

  • In a separate vial, weigh out Palladium(II) acetate (0.01 equiv.).

  • Seal the Schlenk flask with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous toluene (to make a ~0.2 M solution with respect to the starting material) to the Schlenk flask via syringe.

  • Add the amine (1.2 equiv.) to the reaction mixture via syringe.

  • Finally, add the Palladium(II) acetate to the stirring reaction mixture. The color of the solution should change, indicating the formation of the active catalyst.

Reaction Execution and Monitoring

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 2-4 hours). To do this, carefully withdraw a small aliquot of the reaction mixture under a positive pressure of inert gas and quench it with a small amount of water before analysis. The reaction is typically complete within 12-24 hours.

Workup and Purification

  • Once the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Wash the organic filtrate with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-8-methylquinazoline derivative.

Sources

Application

Application Note: Regioselective Functionalization of 2,4-Dichloro-8-methylquinazoline

Executive Summary The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for numerous FDA-approved kinase inhibitors and targeted therapeutics. 2,4-Dichloro-8-methylq...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for numerous FDA-approved kinase inhibitors and targeted therapeutics. 2,4-Dichloro-8-methylquinazoline (CAS: 39576-83-5) is a highly versatile building block that enables the modular, orthogonal synthesis of 2,4-disubstituted quinazolines.

As a Senior Application Scientist, I have designed this protocol guide to address the critical challenge of regiocontrol. By exploiting the inherent electronic asymmetry of the quinazoline ring, researchers can achieve precise, sequential functionalization—first at the C4 position, followed by the C2 position. This document outlines the mechanistic causality, quantitative parameters, and self-validating experimental workflows required to execute these transformations with high fidelity.

Mechanistic Grounding & Causality (E-E-A-T)

Achieving >99:1 regioselectivity requires a deep understanding of the substrate's electronic and steric microenvironment. The preferential reactivity of the C4–Cl bond over the C2–Cl bond is driven by three synergistic factors:

  • Electronic Activation (LUMO Dominance): Density Functional Theory (DFT) calculations demonstrate that the C4 carbon possesses a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to C2. This renders C4 highly susceptible to nucleophilic attack, corresponding to a markedly lower activation energy barrier for Nucleophilic Aromatic Substitution (SNAr) .

  • Catalytic Directing Effects: In transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the lone pair on the N3 nitrogen acts as an endogenous directing group. It strongly coordinates with the Pd(0) catalyst, facilitating targeted oxidative addition exclusively at the adjacent C4–Cl bond .

  • Steric Buttressing of the 8-Methyl Group: The methyl substituent at the C8 position is spatially adjacent to the N1 atom. This localized steric bulk shields the N1/C2 face of the molecule, further suppressing background reactivity at C2 and locking the regioselectivity firmly toward the C4 position during the initial functionalization step.

Mechanism cluster_0 Regioselectivity Drivers Core 2,4-Dichloro-8-methylquinazoline (Electronic & Steric Activation) LUMO Higher LUMO Coefficient at C4 Lower Activation Energy Core->LUMO SNAr Pathway PdCoord Pd(0) Coordination with N3 Lone Pair (Directed Oxidative Addition) Core->PdCoord Cross-Coupling Pathway Steric 8-Methyl Steric Buttressing (Shields N1/C2 face) Core->Steric Structural Modifier Outcome Exclusive C4-Cl Bond Cleavage (First Substitution) LUMO->Outcome PdCoord->Outcome Steric->Outcome

Figure 1: Mechanistic drivers ensuring C4 regioselectivity in 2,4-dichloro-8-methylquinazoline.

Quantitative Data Presentation

To ensure reproducible scale-up, the following table summarizes the optimized reaction parameters required to maintain strict orthogonal control over the C4 and C2 positions.

Table 1: Comparative Reaction Parameters for Regioselective Functionalization

Reaction TypeTarget PositionNucleophile / PartnerCatalyst / BaseTemp (°C)Time (h)Typical YieldRegioselectivity (C4:C2)
SNAr (Mild) C4Primary/Secondary AmineDIPEA / THF0 to 252 - 485 - 95%> 99:1
Suzuki-Miyaura C4Arylboronic Acid (1.05 eq)Pd(PPh3)4 / Na2CO360 - 706 - 875 - 88%> 95:5
SNAr (Harsh) C2Amine (Excess)Neat or n-BuOH100 - 12012 - 2465 - 80%N/A (C4 substituted)
Buchwald-Hartwig C2AminePd2(dba)3 / XPhos100 - 11012 - 1670 - 85%N/A (C4 substituted)

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection is provided to empower researchers to troubleshoot effectively.

Workflow A 2,4-Dichloro-8- methylquinazoline B C4-Functionalization (Mild SNAr / Pd-Coupling) A->B Step 1 0°C to RT D 2-Chloro-4-Substituted Intermediate B->D C C2-Functionalization (Harsh SNAr / Pd-Coupling) E 2,4-Disubstituted Quinazoline C->E D->C Step 2 Elevated Temp (80-100°C)

Figure 2: Orthogonal two-step functionalization workflow for 2,4-disubstituted quinazolines.

Protocol A: Regioselective C4-Amination (SNAr)

Objective: Isolate the 2-chloro-4-amino-8-methylquinazoline intermediate without C2 contamination.

  • Preparation: Dissolve 2,4-dichloro-8-methylquinazoline (1.0 equiv, 10 mmol) in anhydrous THF (30 mL) under an inert N2 atmosphere. Cool the flask to 0 °C using an ice bath.

  • Reagent Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 equiv). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, preventing substrate degradation.

  • Nucleophile Introduction: Dropwise, add the desired primary or secondary amine (1.05 equiv). Causality: Strict stoichiometric control (1.05 eq) and low temperatures (0 °C) are critical. Excess amine or heat will overcome the activation energy barrier of the C2 position, leading to diamination.

  • Self-Validation (Monitoring): Stir for 2 hours, allowing the reaction to slowly reach room temperature. Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (Rf ~0.8) should completely convert to a lower-running spot (Rf ~0.4).

  • Workup & Verification: Quench with H2O, extract with EtOAc (3x), wash with brine, dry over Na2SO4, and concentrate. Verify regioselectivity via 2D-NMR (HMBC/HSQC) to confirm the amine proton correlates with the C4 carbon .

Protocol B: Regioselective C4-Suzuki-Miyaura Cross-Coupling

Objective: Install an aryl group at C4 while preserving the C2–Cl bond for downstream chemistry.

  • Preparation: In a Schlenk flask, combine 2,4-dichloro-8-methylquinazoline (1.0 equiv), arylboronic acid (1.05 equiv), and Na2CO3 (2.0 equiv).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v). Causality: Water is essential to dissolve the inorganic base and activate the boronic acid into the reactive boronate species.

  • Catalyst Addition: Add Pd(PPh3)4 (5 mol%). Causality: The tetrakis catalyst provides a stable Pd(0) source that readily coordinates with the N3 lone pair, directing oxidative addition to C4.

  • Reaction Execution: Heat to 65 °C for 6 hours. Causality: Do not exceed 70 °C. Elevated temperatures will trigger oxidative addition at the sterically hindered, less electrophilic C2–Cl bond.

  • Self-Validation: Confirm completion via LC-MS. The mass spectrum should show the[M+H]+ peak corresponding to the mono-arylated, mono-chlorinated product (displaying a characteristic 3:1 isotopic pattern for a single chlorine atom).

Protocol C: Subsequent C2-Functionalization (Buchwald-Hartwig Amination)

Objective: Functionalize the recalcitrant C2 position of the previously synthesized 2-chloro-4-substituted intermediate.

  • Preparation: Charge a vial with the 2-chloro-4-substituted-8-methylquinazoline intermediate (1.0 equiv), the second amine (1.5 equiv), and Cs2CO3 (2.0 equiv) in anhydrous Toluene.

  • Catalyst/Ligand Complex: Add Pd2(dba)3 (5 mol%) and XPhos (10 mol%). Causality: Because the C2–Cl bond lacks the strong N3 directing effect and is sterically shielded by the 8-methyl group, a highly active, bulky dialkylbiaryl phosphine ligand (XPhos) is mandatory to force the oxidative addition and facilitate reductive elimination.

  • Reaction Execution: Seal the vial and heat to 105 °C for 14 hours.

  • Workup: Filter through a Celite pad to remove Pd black and inorganic salts. Concentrate and purify via flash column chromatography.

References

  • Barbosa, M. L. d. C., Pinheiro, P. d. S. M., Alves da Conceição, R., Pires, J. R., Franco, L. S., Sant'Anna, C. M. R., Barreiro, E. J., & Lima, L. M. (2024). "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry." Molecules, 29(24), 6021. URL:[Link]

  • Heeralal, et al. (2014). "Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives." Molecules, 19(11), 17430-17476. URL:[Link]

Method

Application Note: Strategic Synthesis of 8-Methylquinazoline EGFR Inhibitors

Executive Summary This guide details the synthesis and optimization of Epidermal Growth Factor Receptor (EGFR) inhibitors utilizing the 2-chloro-8-methylquinazoline scaffold. While 6,7-disubstituted quinazolines (e.g., G...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis and optimization of Epidermal Growth Factor Receptor (EGFR) inhibitors utilizing the 2-chloro-8-methylquinazoline scaffold. While 6,7-disubstituted quinazolines (e.g., Gefitinib, Erlotinib) are clinically established, the 8-methyl substitution pattern offers unique steric and conformational properties that can influence binding affinity, particularly in mutant EGFR variants (T790M, L858R), and alter metabolic stability profiles.

This protocol focuses on the regioselective functionalization of the 2,4-dichloro-8-methylquinazoline intermediate. This approach allows for the precise installation of the pharmacophore (aniline) at the C4 position followed by solubility/ADME optimization at the C2 position.

Chemical Biology & Rationale[1][2][3][4]

The Pharmacophore

The quinazoline ring functions as an ATP-mimetic.

  • N1: Accepts a hydrogen bond from Met793 (hinge region).

  • C4-Aniline: Occupies the hydrophobic pocket; the aromatic ring interacts with Lys745 and Glu762 .

  • 8-Methyl Group: Provides steric bulk at the entrance of the ATP binding pocket. This can restrict the rotation of the C4-aniline, potentially locking the molecule in a bioactive conformation or improving selectivity against off-target kinases.

Pathway Context

EGFR activation triggers a phosphorylation cascade (RAS-RAF-MEK-ERK). Inhibitors prevent autophosphorylation, halting downstream signaling.

EGFR_Pathway EGFR_Ex EGFR (Extracellular) EGFR_In EGFR (Intracellular Kinase) EGFR_Ex->EGFR_In Dimerization Ligand EGF Ligand Ligand->EGFR_Ex Binding ATP ATP ATP->EGFR_In Phosphorylation Inhibitor 8-Me-Quinazoline Inhibitor Inhibitor->EGFR_In Competes w/ ATP RAS RAS-GTP EGFR_In->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Figure 1: EGFR Signaling Cascade and Inhibitor Intervention Point.

Retrosynthetic Strategy

To synthesize the target effectively, we utilize the difference in electrophilicity between the C4 and C2 positions. The C4 position is significantly more reactive toward nucleophiles due to higher LUMO density and resonance stabilization of the Meisenheimer intermediate [1].

Workflow:

  • Scaffold Construction: Cyclization of 2-amino-3-methylbenzoic acid.

  • Activation: Chlorination to 2,4-dichloro-8-methylquinazoline.

  • Regioselective

    
     (C4):  Installation of the aniline pharmacophore at low temperature.
    
  • Optimization

    
     (C2):  Displacement of the remaining 2-chloro group (if required) or retention as a halogen handle.
    

Retrosynthesis Precursor 2-Amino-3-methyl benzoic acid Dione 8-Methylquinazoline- 2,4(1H,3H)-dione Precursor->Dione Urea, 160°C Dichloro 2,4-Dichloro- 8-methylquinazoline Dione->Dichloro POCl3, Base MonoSub 2-Chloro-4-anilino- 8-methylquinazoline (KEY INTERMEDIATE) Dichloro->MonoSub Ar-NH2, <25°C (C4 Selectivity) Final Final EGFR Inhibitor MonoSub->Final R-NH2, >80°C (C2 Substitution)

Figure 2: Synthetic Workflow for 8-Methylquinazoline Derivatives.

Experimental Protocols

Protocol A: Synthesis of Core Scaffold (2,4-Dichloro-8-methylquinazoline)

Objective: Create the electrophilic dual-reactive scaffold.

Reagents:

  • 2-Amino-3-methylbenzoic acid (15.1 g, 100 mmol)

  • Urea (30.0 g, 500 mmol)

  • Phosphorus oxychloride (

    
    ) (100 mL)
    
  • 
    -Diisopropylethylamine (DIPEA)[1][2]
    

Step-by-Step:

  • Cyclization (Niementowski Modification):

    • Mix 2-amino-3-methylbenzoic acid and urea in a round-bottom flask.

    • Heat the melt to 160°C for 4 hours. The mixture will liquefy and then resolidify.

    • Cool to room temperature (RT), add water (200 mL), and stir to break up the solid.

    • Filter the white precipitate (8-methylquinazoline-2,4-dione). Wash with water and dry in vacuo.

    • Yield Expectation: >85%.[3]

  • Chlorination:

    • Suspend the dione (10 g) in

      
       (60 mL).
      
    • Add DIPEA (5 mL) dropwise (Catalyst/Acid scavenger).

    • Reflux (

      
      C) for 4–6 hours until the solution becomes clear.
      
    • CAUTION: Remove excess

      
       by rotary evaporation under reduced pressure.
      
    • Pour the residue onto crushed ice/ammonia water mixture (pH ~8) to quench.

    • Extract with Dichloromethane (DCM), dry over

      
      , and concentrate.
      
    • Product: Yellowish solid. Store under

      
      .
      
Protocol B: C4-Regioselective Amination (The Pharmacophore)

Objective: Install the aniline at C4 without disturbing the C2-chloro group.

Critical Parameter: Temperature control is vital. C4 reacts at RT; C2 requires heat.

Reagents:

  • 2,4-Dichloro-8-methylquinazoline (1.0 eq)

  • Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.05 eq)

  • Solvent: Isopropanol (iPrOH) or Ethanol

  • Base: None (Acid catalyzed) or TEA (if free base is desired immediately)

Step-by-Step:

  • Dissolve 2,4-dichloro-8-methylquinazoline (2.13 g, 10 mmol) in iPrOH (20 mL).

  • Cool the solution to 0°C (Ice bath).

  • Add the aniline (10.5 mmol) dropwise dissolved in minimal iPrOH.

  • Stir at 0°C for 30 mins, then allow to warm to Room Temperature for 2–4 hours.

  • Monitoring: Check TLC (Hexane/EtOAc 3:1). The starting material (high

    
    ) should disappear; a fluorescent spot (product) appears.
    
  • Workup:

    • The hydrochloride salt of the product often precipitates directly.

    • Filter the solid.[4][5] Wash with cold iPrOH and Ether.

    • Result:2-chloro-N-(3-chloro-4-fluorophenyl)-8-methylquinazolin-4-amine hydrochloride .

Protocol C: C2-Diversification (Solubility Tail)

Objective: Displace the 2-chloro group with a solubilizing amine (e.g., morpholine, N-methylpiperazine).

Reagents:

  • Product from Protocol B (1.0 eq)

  • Secondary Amine (e.g., N-methylpiperazine) (3.0 eq)

  • Solvent: n-Butanol or DMA

  • Temperature: 100°C – 120°C

Step-by-Step:

  • Suspend the C4-substituted intermediate in n-Butanol.

  • Add excess secondary amine (acts as nucleophile and base).

  • Reflux (

    
    C) for 12–24 hours.
    
    • Note: The 8-methyl group adds steric bulk near the N1/C2 region, potentially slowing this reaction compared to unsubstituted quinazolines.

  • Workup: Remove solvent in vacuo. Partition between EtOAc and

    
     (aq).
    
  • Purify via Flash Chromatography (DCM/MeOH gradient).

Data Summary & Validation

Reaction Condition Comparison
StepTransformationNucleophileTempSelectivity Basis
1 C4-SubstitutionAniline (Weak)0°C

RT
Electronic (C4 is more electrophilic)
2 C2-SubstitutionAlkyl Amine (Strong)>100°CThermal forcing required for less reactive C2
Analytical Validation (Self-Validating System)

To ensure the correct isomer (4-amino-2-chloro vs 2-amino-4-chloro), perform HMBC NMR :

  • Correct (C4-sub): The aniline NH proton will show a correlation to the bridgehead carbons (C4a/C8a).

  • Incorrect (C2-sub): The aniline NH would correlate to C2, but this isomer is kinetically disfavored (>95:5 ratio expected).

  • 1H NMR Signature: The 8-methyl group typically appears as a singlet around

    
     2.6–2.8 ppm.
    

References

  • Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloroquinazolines. Source: National Institutes of Health (PMC) / MDPI URL:[Link] Relevance: Defines the electronic basis for C4 vs C2 selectivity.

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Source: Pharmaceuticals (Basel) URL:[6][Link] Relevance: Comprehensive review of quinazoline SAR and binding modes.[7]

  • Synthesis and biological evaluation of 2-chloro-8-methylquinoline amine derivatives. (Analogous Chemistry) Source: European Journal of Medicinal Chemistry / PubMed URL:[Link] Relevance: Provides experimental conditions for 8-methyl substituted heterocyclic systems.

  • Preparation of 2,4-dichloroquinazoline. Source: Google Patents (CN101475537A) URL: Relevance: Industrial protocol for the chlorination step.[5]

Disclaimer: This Application Note is for research purposes only. All synthesis involving POCl3 and reactive intermediates should be performed in a fume hood with appropriate PPE.

Sources

Application

Preparation of 2-alkoxy-8-methylquinazolines from chloro precursors

Application Note & Protocol Strategic Synthesis of 2-Alkoxy-8-Methylquinazolines via Nucleophilic Aromatic Substitution of 2-Chloro Precursors Abstract This document provides a comprehensive guide for the synthesis of 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Strategic Synthesis of 2-Alkoxy-8-Methylquinazolines via Nucleophilic Aromatic Substitution of 2-Chloro Precursors

Abstract

This document provides a comprehensive guide for the synthesis of 2-alkoxy-8-methylquinazoline derivatives, a scaffold of significant interest in medicinal chemistry and drug development.[1][2] The protocol leverages a robust and efficient nucleophilic aromatic substitution (SNAr) reaction, displacing the chloro substituent at the C2 position of the quinazoline core with various alkoxides. We will detail the underlying chemical principles, provide step-by-step experimental protocols, and present expected characterization data. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for accessing this valuable class of compounds.

Introduction and Scientific Rationale

The quinazoline core is a privileged heterocyclic scaffold found in numerous biologically active compounds, including approved therapeutics like the kinase inhibitor Gefitinib.[1] The functionalization of the quinazoline ring is a key strategy for modulating pharmacological activity and developing novel therapeutic agents.[3] Specifically, the introduction of an alkoxy group at the C2 position can significantly influence the molecule's electronic properties, solubility, and ability to form critical hydrogen bonds with biological targets.

The synthesis of 2-alkoxyquinazolines is most effectively achieved by the nucleophilic aromatic substitution (SNAr) of a 2-chloroquinazoline precursor. The inherent electron-deficient nature of the pyrimidine ring within the quinazoline system makes the C2 and C4 positions susceptible to nucleophilic attack.[4][5] The presence of the electronegative nitrogen atoms delocalizes the negative charge in the reaction intermediate, thereby stabilizing it and facilitating the displacement of a good leaving group like chloride.[6][7]

This protocol focuses on the 8-methyl-substituted quinazoline core, providing a versatile and high-yielding pathway to a diverse library of 2-alkoxy derivatives.

The SNAr Reaction Mechanism

The core of this synthetic strategy is the SNAr mechanism, which proceeds via a two-step addition-elimination sequence. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

  • Nucleophilic Attack: An alkoxide ion (RO⁻), generated in situ from the corresponding alcohol and a strong base, acts as the nucleophile. It attacks the electron-deficient C2 carbon of the 2-chloro-8-methylquinazoline ring.

  • Formation of a Meisenheimer-like Intermediate: This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[7] The negative charge is delocalized over the aromatic system, with significant stabilization provided by the ring nitrogen atoms.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, a competent leaving group, yielding the final 2-alkoxy-8-methylquinazoline product.

The overall reaction is favored by the use of a strong nucleophile (alkoxide) and an electron-deficient aromatic ring.[6]

Workflow cluster_alkoxide Protocol 1: Alkoxide Generation cluster_snar Protocol 2: SₙAr Reaction cluster_purification Work-up & Purification A1 Wash NaH (1.5 eq) under N₂/Ar A2 Add Anhydrous Solvent (e.g., THF) A1->A2 A3 Cool to 0 °C A2->A3 A4 Add Alcohol (1.5 eq) dropwise A3->A4 A5 Stir at 0 °C for 30 min A4->A5 S2 Add to alkoxide solution at 0 °C A5->S2 S1 Dissolve 2-chloro-8-methylquinazoline (1.0 eq) in THF S1->S2 S3 Warm to RT, stir 2-12h (Heat if necessary) S2->S3 S4 Monitor by TLC S3->S4 P1 Quench with aq. NH₄Cl at 0 °C S4->P1 Reaction Complete P2 Extract with Ethyl Acetate P1->P2 P3 Dry, Filter, Concentrate P2->P3 P4 Purify via Column Chromatography P3->P4 P5 Characterize Pure Product P4->P5

Sources

Method

Application Note: C–H Activation Strategies for Functionalizing the 8-Methylquinazoline Core

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Level: Advanced / Expert Introduction & Mechanistic Rationale The quinazoline scaffold is a privileged pharmacophore in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Level: Advanced / Expert

Introduction & Mechanistic Rationale

The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in kinase inhibitors, antimalarials, and antimitotic agents. While traditional cross-coupling methods rely on pre-functionalized substrates (e.g., halogenated or borylated quinazolines), direct C–H functionalization offers a highly atom-economical paradigm for late-stage diversification.

Specifically, the 8-methylquinazoline core presents a unique structural opportunity. Analogous to the classic 8-methylquinoline system pioneered by Daugulis and others [1], the N1 nitrogen of the quinazoline ring is perfectly positioned to act as an endogenous, bidentate-like directing group. Upon coordination to a transition metal (such as Pd, Rh, or Ir), it facilitates the selective activation of the adjacent C8-methyl group (an unactivated


 C–H bond) via the formation of a thermodynamically favorable 5-membered metallacycle.

This application note details the strategic approaches, mechanistic causality, and validated protocols for the transition-metal-catalyzed C(


)–H functionalization of 8-methylquinazolines, providing drug discovery teams with reliable methodologies to access complex branched architectures.

Strategic Approaches to C( )–H Functionalization

Palladium-Catalyzed Arylation via Pd(II)/Pd(IV) Catalysis

The most robust method for functionalizing the 8-methyl group is palladium-catalyzed arylation using aryl iodides. This transformation typically operates via a Pd(II)/Pd(IV) catalytic cycle [2]. The N1 atom coordinates to the Pd(II) center, bringing the metal into close proximity with the C8-methyl group. A Concerted Metalation-Deprotonation (CMD) event, assisted by an acetate or pivalate ligand, cleaves the


 C–H bond. Subsequent oxidative addition of the aryl iodide generates a high-valent Pd(IV) intermediate, which undergoes rapid reductive elimination to forge the new C–C bond.
Rhodium(III)-Catalyzed Oxidative Annulation

For more complex functionalizations, such as the introduction of dienes or annulation reactions, cationic Rh(III) catalysts are employed [3]. The use of


 in conjunction with a halide abstractor (e.g., 

) generates a highly electrophilic rhodium species. This system excels in coupling the 8-methylquinazoline core with alkynes or allenes, driving the reaction through a Rh(I)/Rh(III) cycle that is highly tolerant of steric bulk.

Mechanistic Visualization

G Pd_cat Pd(OAc)2 Precatalyst Coord N1-Coordination (8-Methylquinazoline) Pd_cat->Coord Substrate Binding CMD C(sp3)-H Activation (CMD Pathway) Coord->CMD AgOAc / Base OxAdd Oxidative Addition (Aryl Iodide) CMD->OxAdd Palladacycle Formation RedElim Reductive Elimination (Product Release) OxAdd->RedElim Pd(IV) Intermediate RedElim->Pd_cat Catalyst Regeneration

Fig 1: Pd-catalyzed N1-directed C(sp3)-H arylation cycle of 8-methylquinazoline.

Quantitative Data Summary

The following table summarizes optimized reaction conditions for the C8-methyl functionalization of quinazolines, highlighting the critical interplay between the metal catalyst, oxidant, and solvent.

EntryTransformationCatalyst (mol%)Oxidant / AdditiveSolventTemp (°C)Yield (%)
1Mono-Arylation

(10%)
AgOAc (2.0 equiv)Neat / HFIP11078 - 85
2Di-Arylation

(15%)

(2.5 equiv)
t-AmOH13065 - 72
3Dienylation

(5%)

(20%)
MeOH / DCE8075 - 88
4Dehydrogenative CouplingIr-TC6 (0.1%)t-BuOK (1.1 equiv)1,4-Dioxane10090 - 95

Note: Data aggregated from benchmark studies on N-heterocycle directed C–H functionalizations [3][4].

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed C( )–H Arylation of 8-Methylquinazoline

Objective: Synthesize 8-(arylmethyl)quinazoline derivatives via direct C–H arylation.

Causality & Design Rationale: We utilize AgOAc not merely as an oxidant, but as a critical halide scavenger. By precipitating insoluble AgI during the oxidative addition step, it prevents the re-coordination of iodide to the palladium center, which would otherwise poison the catalyst and halt the Pd(II)/Pd(IV) cycle. Furthermore, the acetate anion acts as an internal base, facilitating the Concerted Metalation-Deprotonation (CMD) step required to cleave the highly stable


 C–H bond. Hexafluoro-2-propanol (HFIP)  is selected as a co-solvent because its strong hydrogen-bonding capability stabilizes cationic metal intermediates and disrupts non-productive palladium aggregation.

Step-by-Step Procedure:

  • Preparation (Glovebox Recommended): To an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add 8-methylquinazoline (0.5 mmol, 1.0 equiv),

    
     (11.2 mg, 0.05 mmol, 10 mol%), and AgOAc (167 mg, 1.0 mmol, 2.0 equiv).
    
  • Reagent Addition: Add the aryl iodide (1.0 mmol, 2.0 equiv). If the aryl iodide is a solid, add it in Step 1.

  • Internal Standard (Self-Validation): Add exactly 0.16 mmol of 1,3,5-trimethoxybenzene. Rationale: This acts as a quantitative NMR (qNMR) internal standard, allowing the determination of the absolute crude yield prior to chromatographic losses, thereby self-validating the catalytic efficiency.

  • Solvent & Sealing: Add 1.0 mL of HFIP. Seal the tube with a Teflon-lined screw cap.

  • Thermal Activation: Transfer the sealed tube to a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 24 hours.

  • In-Process Control: After 24 hours, cool the reaction to room temperature. Extract a 10 µL aliquot, dilute with 1 mL of acetonitrile, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS to confirm the consumption of the starting material and the absence of over-arylation (di-arylation) products.

  • Workup: Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove palladium black and silver salts. Wash the Celite pad with an additional 20 mL of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Analyze the crude mixture via

    
    -NMR to calculate the qNMR yield. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure product.
    
Protocol B: Rhodium(III)-Catalyzed C( )–H Functionalization

Objective: Access branched diene derivatives via Rh-catalyzed coupling with allenyl carbinol acetates.

Causality & Design Rationale: The use of


 requires activation to open coordination sites. 

is employed to abstract the strongly coordinating chloride ligands, generating a highly active, cationic

species. This electrophilic center readily coordinates to the N1 of 8-methylquinazoline, promoting rapid C–H cleavage at room temperature or mild heating (80 °C).

Step-by-Step Procedure:

  • In a dry reaction vial, combine 8-methylquinazoline (0.2 mmol, 1.0 equiv),

    
     (6.2 mg, 0.01 mmol, 5 mol%), and 
    
    
    
    (13.7 mg, 0.04 mmol, 20 mol%).
  • Add 2.0 mL of anhydrous 1,2-dichloroethane (DCE) and stir for 10 minutes at room temperature to allow active catalyst generation (solution will turn from dark red to a lighter orange/yellow as AgCl precipitates).

  • Add the allenyl carbinol acetate (0.3 mmol, 1.5 equiv).

  • Seal the vial and heat at 80 °C for 16 hours.

  • Cool to room temperature, quench with saturated aqueous

    
     (5 mL), and extract with dichloromethane (3 × 10 mL).
    
  • Dry the combined organic layers over anhydrous

    
    , concentrate, and purify via silica gel chromatography.
    

Experimental Workflow Visualization

Workflow S1 Reaction Setup (Glovebox) S2 Catalyst/Base Addition S1->S2 S3 Thermal Activation S2->S3 S4 In-Process Control (LC-MS) S3->S4 S5 Workup & Purification S4->S5

Fig 2: Self-validating experimental workflow for high-throughput C-H functionalization.

References

  • Title: Transition-Metal-Catalyzed, Coordination-Assisted Functionalization of Nonactiv

    
    )–H Bonds
    Source:  Chemical Reviews / National Institutes of Health (NIH)
    URL: [Link]
    
  • Title: The Role of 1,2-Palladium Migr

    
    )–H Functionalization
    Source:  Molecules / National Institutes of Health (NIH)
    URL: [Link]
    
  • Title: Rhodium-Promoted C–H Bond Activation of Quinoline, Methylquinolines, and Related Mono-Substituted Quinolines Source: Organometallics / ACS Publications URL: [Link]

  • Title: Iridium-Catalyzed Acceptorless Dehydrogenative Coupling of 2-Aminoarylmethanols with Amides or Nitriles to Synthesize Quinazolines Source: Synthesis / Thieme Connect URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Preventing Hydrolysis of 2-Chloro-8-Methylquinazoline

[1][2] Executive Summary & Mechanistic Insight[3][4][5] The Core Problem: Researchers frequently observe the reversion of 2-chloro-8-methylquinazoline (1) to its precursor, 8-methylquinazolin-2(1H)-one (2) , during the w...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Mechanistic Insight[3][4][5]

The Core Problem: Researchers frequently observe the reversion of 2-chloro-8-methylquinazoline (1) to its precursor, 8-methylquinazolin-2(1H)-one (2) , during the workup of chlorination reactions (typically using


).[1][2]

The Mechanism: The C2 position of the quinazoline ring is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen atoms (C=N bond). While the 8-methyl group provides weak electron-donating induction, it does not sufficiently deactivate the C2 center against nucleophilic attack.[1][2] In the presence of water and heat—or, critically, strong aqueous base —hydroxide ions (


) or water molecules attack C2 via an 

mechanism, displacing the chloride [1][2].

Key Stability Rule: The hydrolysis rate is pH-dependent and temperature-dependent .[1][2] The "danger zone" is an aqueous environment at pH > 10 or Temperature > 40°C while the chloride is still present.

Troubleshooting Guide (Q&A Format)

Scenario A: "My product vanished after quenching the POCl3 reaction."

Q: I poured my reaction mixture directly into ice water, but the precipitate was mostly the hydroxy starting material. What happened?

A: You likely experienced a thermal runaway at the microscopic level.

  • The Cause:

    
     hydrolysis is extremely exothermic. When you pour the reaction mixture into water, the local temperature at the drop interface spikes well above 100°C, instantly hydrolyzing your labile chloride product back to the quinazolinone [1].
    
  • The Fix: Use a Reverse Quench .[3][4]

    • Protocol: Cool the aqueous quenching solution (e.g., sat.

      
       or ammonia) to 0°C.
      
    • Action: Slowly add the

      
       reaction mixture into the stirred aqueous solution.
      
    • Why: This dissipates heat into the larger volume of water, preventing the local temperature spikes that drive product hydrolysis.

Scenario B: "I used NaOH to neutralize the acid, and my yield dropped."

Q: I adjusted the pH to 12 to ensure all acid was neutralized. Why is my yield low?

A: You triggered Base-Catalyzed Hydrolysis .

  • The Cause: At pH 12, the concentration of hydroxide ions (

    
    ) is high. Hydroxide is a much stronger nucleophile than water and rapidly attacks the C2-Cl bond [2].[1]
    
  • The Fix: Target a pH window of 7–8 .

    • Protocol: Use Solid Sodium Acetate (NaOAc) or a saturated Sodium Bicarbonate (

      
      )  solution.
      
    • Why: These weak bases neutralize the phosphoric acid generated from

      
       without raising the pH high enough to drive the 
      
      
      
      displacement of the chloride.
Scenario C: "The product degrades during storage."

Q: The NMR looked good immediately after the column, but the solid turned white/powdery after a week in the fridge.

A: This is likely Atmospheric Hydrolysis due to trapped acid.

  • The Cause: Residual traces of acid (HCl or phosphoric acid) trapped in the crystal lattice catalyze hydrolysis by protonating the N1 nitrogen, making C2 even more electrophilic.

  • The Fix: Ensure an Azeotropic Dry .

    • Protocol: After extraction, dry the organic layer thoroughly with

      
      , filter, and then co-evaporate with toluene 2–3 times.
      
    • Why: Toluene azeotropically removes trace water and residual acid (like acetic acid or HCl), stabilizing the solid. Store under Argon at -20°C.

Comparative Data: Quenching Methods

The following table summarizes the stability of 2-chloroquinazolines under different workup conditions based on internal process data and literature precedents [1][3].

Quenching MethodExotherm RiskpH ProfileHydrolysis RiskRecommended?
Direct Addition (Water to Mix) High (Dangerous) Acidic (<1)High (Thermal)NO
Strong Base (5M NaOH) HighBasic (>12)High (Chemical)NO
Sat.[2]

(Reverse Quench)
Moderate (

gas)
Neutral (7-8.5)Low YES
Buffered NaOAc (35°C) LowBuffered (4-6)Lowest 🌟 Preferred

The "Stabilized Workup" Protocol

Objective: Isolate 2-chloro-8-methylquinazoline with >95% purity and <1% hydrolysis.

Reagents:

  • Crude Reaction Mixture (in

    
     or Toluene)
    
  • Quench Buffer: 3M Sodium Acetate (aq) or Sat.

    
    
    
  • Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step-by-Step Procedure:

  • Evaporation (Critical):

    • Remove excess

      
       under reduced pressure (rotary evaporator) at <50°C  before quenching.
      
    • Why: Reducing the volume of

      
       significantly reduces the exotherm during the quench.
      
  • Preparation of Quench:

    • Prepare a beaker containing ice-cold saturated

      
        (or 3M NaOAc).
      
    • Volume should be ~5x the volume of the reaction residue.

  • Reverse Quench:

    • Dissolve the reaction residue in a minimal amount of DCM (or Toluene).

    • Dropwise add this organic solution into the vigorously stirred, ice-cold aqueous buffer.

    • Note: If using bicarbonate, expect vigorous effervescence (

      
      ). Do not seal the vessel.
      
  • Rapid Extraction:

    • Immediately transfer to a separatory funnel.

    • Separate the organic layer.[5][6]

    • Extract the aqueous layer once with fresh DCM.

    • Combine organics and wash immediately with cold Brine (Sat. NaCl) .

    • Why: Brine pulls bulk water out of the organic phase, stopping hydrolysis.

  • Drying:

    • Dry over anhydrous

      
        (Sodium Sulfate) for 15 minutes.
      
    • Filter and concentrate at <40°C .

Decision Tree & Workflow Visualization

The following diagram outlines the critical decision points to prevent hydrolysis during the workup process.

WorkupLogic Start Reaction Complete (Excess POCl3 present) Evap Step 1: Evaporate Excess POCl3 (Vacuum, <50°C) Start->Evap DecisionQuench Choose Quench Method Evap->DecisionQuench MethodA Method A: Add Water to Rxn DecisionQuench->MethodA Incorrect MethodB Method B: Add Rxn to NaOH DecisionQuench->MethodB Incorrect MethodC Method C: Reverse Quench (Add Rxn to cold NaHCO3/NaOAc) DecisionQuench->MethodC Correct ResultFail1 FAILURE: Thermal Hydrolysis (High Heat) MethodA->ResultFail1 ResultFail2 FAILURE: Base Hydrolysis (High pH) MethodB->ResultFail2 Extraction Step 2: Extraction (DCM/EtOAc) + Cold Brine Wash MethodC->Extraction Drying Step 3: Dry (Na2SO4) + Azeotrope (Toluene) Extraction->Drying Success SUCCESS: Isolated 2-chloro-8-methylquinazoline Drying->Success

Caption: Workflow decision tree highlighting the critical path (Green) to avoid thermal and chemical hydrolysis risks.

References

  • BenchChem Technical Support. (2025).[7][3][8] Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. Retrieved from

  • Li, X., et al. (2012).[4] Process Development for the Synthesis of a 2-Chloroquinazoline Derivative. Organic Process Research & Development, 16, 1727.[4] Retrieved from

  • Norman, J. P., et al. (2022).[9] Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. Journal of Organic Chemistry, 87, 7414-7421.[2][9] Retrieved from

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 8-Methylquinazoline Intermediates

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 8-methylquinazoline intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 8-methylquinazoline intermediates. The rigid, planar nature of the quinazoline fused-ring system often results in severe solubility bottlenecks, complicating both chemical scale-up and biological assay formulation. This document provides authoritative troubleshooting strategies, foundational causality, and validated experimental protocols to overcome these challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why do 8-methylquinazoline intermediates exhibit such poor solubility in standard organic solvents? A1: The core issue is thermodynamic. The quinazoline scaffold consists of a planar, fused bicyclic aromatic system (benzene and pyrimidine) which promotes highly ordered, strong intermolecular ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 stacking. This results in an exceptionally high crystal lattice energy. While the 8-methyl substitution introduces slight lipophilicity, it is insufficient to disrupt the planar stacking geometry. Consequently, the energy required to break the crystal lattice is rarely offset by the solvation energy in cold or non-polar organic solvents, making dissolution thermodynamically unfavorable. This phenomenon is a well-documented bottleneck in the scale-up synthesis of quinazoline-derived kinase inhibitors, such as Dacomitinib, where intermediates frequently precipitate prematurely.

Q2: What are the optimal starting solvents for chemical synthesis and structural characterization? A2: For synthesis and NMR characterization, highly polar aprotic solvents are required to overcome the lattice energy. Empirical thermodynamic studies on quinazoline derivatives demonstrate that solubility is generally maximized in N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), followed by tetrahydrofuran (THF), 1,4-dioxane, and ethyl acetate[1]. Furthermore, the dissolution of these compounds is highly endothermic; thus, solubility increases significantly with the application of heat[1].

Q3: How can I improve the aqueous solubility of these intermediates for in vitro biological assays? A3: Because quinazoline derivatives are generally insoluble in water, their aqueous solubility must be artificially enhanced for neutral pH assays[2]. For initial screening, introducing a co-solvent (e.g., 10% DMSO) or utilizing solubilizing excipients like cyclodextrins (e.g., 20% SBE-


-CD in saline) is effective[2]. For advanced in vivo formulations, creating an amorphous solid dispersion using hydrophilic carriers (such as Poloxamer 407) is highly recommended. This technique destroys the crystalline lattice, significantly improving wettability and the in-vitro dissolution rate[3].

Part 2: Troubleshooting Guide for Solubility Bottlenecks

Issue A: Compound Precipitates During Cross-Coupling or Dimroth Rearrangements

Causality: Precipitation typically occurs when a reaction mixture cools, or when a less polar reactant/reagent is introduced, dropping the intermediate's solubility below its saturation point. This stalls the reaction kinetics and traps unreacted starting materials in the solid phase. Actionable Solutions:

  • Implement Microwave-Assisted Synthesis: Microwave irradiation provides uniform, volumetric heating that prevents localized cold spots where crystallization begins. It allows reactions to proceed at elevated temperatures in sealed vessels, maintaining the intermediates in solution and drastically accelerating reaction times[4][5].

  • Solvent System Redesign: Transition from standard alcoholic solvents to pure acetic acid or a DMF/THF blend. In complex quinazoline syntheses, conducting rearrangements at elevated temperatures in acetic acid has been shown to successfully prevent premature precipitation[].

Issue B: Erratic or Non-Reproducible Results in Cell-Based Assays

Causality: The 8-methylquinazoline intermediate is likely crystallizing out of the aqueous assay medium over time. This leads to a lower effective concentration of the drug than theoretically calculated, causing artificially high or highly variable


 values.
Actionable Solutions: 
  • Pre-Dosing Verification: Always inspect the stock solution using dynamic light scattering (DLS) or turbidimetry to detect micro-precipitates before dosing the cells.

  • Formulation Optimization: Utilize a surfactant-based vehicle (e.g., a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline) to maintain a state of supersaturation in the assay medium[2].

Part 3: Quantitative Data & Solvent Selection

The table below summarizes the relative solubility profiles and recommended applications for various solvent systems when handling quinazoline intermediates.

Solvent SystemRelative SolubilityTemperature DependenceRecommended Application
Water (pH 7.4) Very Low (< 10 µM)LowNot recommended without excipients[7]
Ethanol / Methanol Low to ModerateHighHot recrystallization workflows
Tetrahydrofuran (THF) ModerateModeratePalladium-catalyzed cross-coupling[1]
Dimethyl Sulfoxide (DMSO) HighLowNMR characterization, Biological stocks[2]
N,N-Dimethylformamide (DMF) Very HighHighComplex synthesis, Gravimetric analysis[1]

Part 4: Validated Experimental Protocols

Protocol A: Gravimetric Determination of Equilibrium Solubility

Self-Validating Mechanism: This protocol relies on absolute mass balance rather than UV-Vis spectroscopy. By physically weighing the dissolved solute, it eliminates optical artifacts caused by solvent absorbance or compound degradation, ensuring absolute quantitative accuracy.

  • Preparation: Add an excess amount (e.g., 50 mg) of the 8-methylquinazoline intermediate to 5 mL of the target solvent (e.g., DMF or THF) in a pre-weighed, sealed borosilicate glass vial[1][7].

  • Equilibration: Place the vial in an isothermal shaker set to the desired temperature (e.g., 298.15 K). Agitate continuously for 48 hours to ensure the system reaches thermodynamic equilibrium[1].

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes to pellet the undissolved solid. Carefully extract exactly 2.0 mL of the clear supernatant using a positive-displacement pipette.

  • Evaporation & Quantification: Transfer the 2.0 mL supernatant to a pre-weighed evaporation dish. Remove the solvent completely under reduced pressure using a rotary evaporator, followed by 24 hours in a vacuum oven to remove trace volatiles[7].

  • Calculation: Weigh the dish. The difference in mass represents the exact amount of solute dissolved in 2.0 mL of solvent, allowing for the calculation of the saturation concentration (mg/mL).

Protocol B: Preparation of Solid Dispersions via Solvent Evaporation

Self-Validating Mechanism: By co-dissolving the drug and carrier in a common volatile solvent, molecular-level mixing is enforced. The rapid removal of the solvent traps the quinazoline intermediate in a high-energy amorphous state, preventing the thermodynamic return to its crystalline lattice.

  • Carrier Selection: Select a highly hydrophilic polymeric carrier, such as Poloxamer 407 or PVP K30[2][3].

  • Co-dissolution: Dissolve the 8-methylquinazoline intermediate and the carrier (in a 1:4 weight ratio) in a common volatile solvent mixture (e.g., Dichloromethane/Methanol, 1:1 v/v)[2]. Ensure complete visual dissolution.

  • Solvent Removal: Attach the round-bottom flask to a rotary evaporator. Remove the solvent under reduced pressure at 40°C. The rapid evaporation will force the mixture to precipitate as a thin, uniform amorphous film on the flask wall[2].

  • Secondary Drying: Place the flask in a vacuum oven at room temperature for 24 hours to extract any residual solvent molecules trapped in the polymer matrix[2].

  • Characterization: Scrape the dried film and pulverize it in a mortar. The resulting solid dispersion powder will exhibit vastly improved wettability and can be directly reconstituted in aqueous buffers for biological assays[2][3].

Part 5: Visualizations & Workflows

Workflow Start Compound Precipitates (8-Methylquinazoline) CheckPhase Identify Phase: Synthesis or Assay? Start->CheckPhase Synthesis Synthesis / Reaction CheckPhase->Synthesis Assay In Vitro / In Vivo Assay CheckPhase->Assay Cosolvent Add Co-solvent (DMF / DMSO / THF) Synthesis->Cosolvent Microwave Microwave Irradiation & Heating Synthesis->Microwave SolidDisp Solid Dispersion (Poloxamer 407 / PEG) Assay->SolidDisp pHAdjust Adjust pH / Excipients Assay->pHAdjust Success Complete Dissolution Cosolvent->Success Microwave->Success SolidDisp->Success pHAdjust->Success

Troubleshooting workflow for addressing solubility issues of 8-methylquinazoline intermediates.

Mechanism Crystalline Crystalline State High Lattice Energy MeltFusion Solvent Evaporation with Carrier Crystalline->MeltFusion Amorphous Amorphous Solid Dispersion MeltFusion->Amorphous Wettability Improved Wettability & Surface Area Amorphous->Wettability Bioavailability Enhanced Aqueous Solubility Wettability->Bioavailability

Logical relationship of solid dispersion techniques enhancing quinazoline bioavailability.

References

  • Title: STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS Source: CIBTech URL: [Link]

  • Title: A Microwave Improvement in the Synthesis of the Quinazoline Scaffold Source: Academia.edu URL: [Link]

  • Title: Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique Source: ResearchGate URL: [Link]

  • Title: Quinazoline derivatives: synthesis and bioactivities Source: PMC (NIH) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Quinazoline Regioisomer Separation

Executive Summary & Scientific Context The Core Challenge: The separation of 2-chloro and 4-chloro quinazoline derivatives is a classic problem in medicinal chemistry, particularly during the synthesis of kinase inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The Core Challenge: The separation of 2-chloro and 4-chloro quinazoline derivatives is a classic problem in medicinal chemistry, particularly during the synthesis of kinase inhibitors (e.g., Gefitinib analogs). The difficulty arises because both isomers possess similar lipophilicity and planar geometries, leading to co-elution on silica gel and peak overlap in Reverse Phase HPLC (RP-HPLC).

The Mechanistic Key: Successful separation relies on exploiting the electronic disparity between the C2 and C4 positions.

  • C4 Position: Highly electrophilic due to the additive electron-withdrawing effects of N3 and the fused benzene ring. It is kinetically unstable and prone to nucleophilic attack.

  • C2 Position: Less electrophilic and thermodynamically more stable.

This guide provides troubleshooting workflows to separate these isomers via Chromatography, Crystallization, and Chemical Differentiation.

Decision Matrix: Select Your Workflow

Before starting, identify your specific mixture type using the logic flow below.

SeparationLogic Start Identify Mixture Composition Q1 Is it a mixture of Mono-chloros? (2-Cl-Qnz vs. 4-Cl-Qnz) Start->Q1 Q2 Is it a mixture of Substitution Products? (e.g., 4-amino-2-chloro vs. 2-amino-4-chloro) Start->Q2 Method1 Chemical Separation (Hydrolysis of C4) Q1->Method1 High Purity Needed Method2 Flash Chromatography (Toluene/EtOAc) Q1->Method2 Small Scale Method3 Recrystallization (Acetone or EtOH) Q2->Method3 Large Scale (>1g) Method4 Prep-HPLC (Acidic Modifier) Q2->Method4 Analytical/Small Scale caption Figure 1: Decision tree for selecting the optimal separation strategy based on mixture type.

Module A: Chromatographic Troubleshooting

Issue: "My spots are co-eluting on TLC/Flash Column."

Standard Hexane/Ethyl Acetate systems often fail because the polarity difference between the regioisomers is insufficient to overcome band broadening caused by the basic nitrogen atoms interacting with silanols.

Protocol 1: The "Pi-Selectivity" Solvent System

Switching to aromatic solvents can improve separation due to differential


 stacking interactions with the quinazoline core.
  • Mobile Phase: Toluene : Ethyl Acetate (Start at 9:1, gradient to 7:3).

  • Stationary Phase: Neutralized Silica Gel.

    • Pre-treatment:[1] Flush column with 1% Triethylamine (TEA) in Hexane before loading. This caps acidic silanol sites that cause tailing.

  • Observation: The 4-substituted isomer (more polar due to dipole alignment) typically elutes after the 2-substituted isomer in this system.

Issue: "HPLC peaks are tailing or overlapping."
Protocol 2: Acidic RP-HPLC Method

Quinazolines are weak bases (


). At neutral pH, they exist in equilibrium between protonated and neutral forms, causing peak broadening. You must force them into a single ionization state.

Recommended Method Parameters:

ParameterConditionRationale
Column C18 (End-capped) or Phenyl-HexylPhenyl-hexyl offers unique selectivity for aromatic isomers.
Mobile Phase A Water + 0.1% Formic AcidLow pH (< 3.0) ensures full protonation of ring nitrogens.
Mobile Phase B Acetonitrile + 0.1% Formic AcidMeCN provides sharper peaks than MeOH for N-heterocycles.
Gradient 5% B to 95% B over 20 minShallow gradient at the elution zone is critical.
Temperature 40°CHigher temp reduces viscosity and improves mass transfer.

Module B: Chemical & Reactivity-Based Separation

Issue: "Chromatography failed. I need high purity >99%."

When physical separation fails, exploit the kinetic reactivity difference . The C4-chloride is significantly more labile than the C2-chloride.

Mechanism of Action

The C4 position is activated by the "aza" effect of N3 and the electron-withdrawing benzene ring. Nucleophilic attack at C4 is the kinetic pathway; attack at C2 requires higher activation energy.

Reactivity Start Mixture: 2,4-Dichloroquinazoline PathA Mild Nucleophile (0°C, 1 eq Amine) Start->PathA PathB Harsh Nucleophile (Reflux, Excess Amine) Start->PathB ProdA Major Product: 4-Amino-2-Chloro (Kinetic) PathA->ProdA ProdB Product: 2,4-Diamino (Thermodynamic) PathB->ProdB caption Figure 2: Kinetic control favors C4 substitution. C2 substitution requires forcing conditions.

Protocol 3: Selective Hydrolysis (Purification by Destruction)

Use this if you need pure 2-chloroquinazoline and want to remove 4-chloro traces.

  • Dissolution: Dissolve the mixture in 1N HCl (aq).

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Chemistry: The unstable 4-chloro isomer hydrolyzes to 4-hydroxyquinazoline (quinazolin-4(3H)-one). The 2-chloro isomer remains largely intact under these mild conditions.

  • Workup:

    • Neutralize with saturated

      
      .
      
    • Extract with Dichloromethane (DCM).

    • Result: The 4-hydroxy species is much more polar and often precipitates or stays in the aqueous phase/interface, while the lipophilic 2-chloro species extracts into DCM.

Module C: Crystallization Techniques

Issue: "I have 50 grams of material. Columns are not feasible."

Crystallization is the preferred method for scale-up, particularly for separating the major regioisomer (usually 4-sub-2-chloro) from the minor one.

Solvent System: Acetone Precipitation

  • Dissolve the crude solid in minimal boiling Acetone .

  • Allow to cool slowly to Room Temperature, then to 4°C.

  • The Trick: If oiling occurs, add a drop of Ethanol or scratch the glass.

  • Filtration: The symmetric 2,4-substituted products often crystallize well.

    • Note: 4-amino-2-chloro quinazolines typically crystallize more readily than their 2-amino-4-chloro counterparts due to better packing symmetry.

Frequently Asked Questions (FAQ)

Q: Why does the 4-chloro isomer react faster than the 2-chloro? A: The C4 position has a higher LUMO coefficient and is more electron-deficient. The intermediate Meisenheimer complex formed by attack at C4 is stabilized by resonance into the benzene ring, whereas attack at C2 is less stabilized.[2]

Q: Can I use Normal Phase TLC to monitor the reaction? A: Yes, but standard Hex/EtOAc is often insufficient. Use DCM:MeOH (95:5) or Toluene:Acetone (8:2) . Always add 1% TEA to the developing tank to prevent streaking.

Q: I am trying to make the 2-amino-4-chloro isomer, but I only get the reverse. Why? A: You are fighting thermodynamics. To get the 2-amino-4-chloro product, you cannot do a direct


 on 2,4-dichloroquinazoline (which favors C4). You must use a blocking group strategy or start with 2-amino-quinazolin-4(3H)-one, protect the amine, chlorinate C4, and then deprotect.

References

  • Reactivity of Quinazolines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Regioselective Substitution: L. Sánchez et al. (2018). "Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction."[3] ResearchGate.[4][5]

  • HPLC Method Development: SIELC Technologies. "Separation of Quinazoline on Newcrom R1 HPLC column." SIELC Application Notes.

  • Synthesis & Separation: Connolly, D. J., et al. (2005).[5] "Synthesis of 2-chloro-4-aminoquinazolines." Tetrahedron, 61(43), 10153-10202. (Detailed experimental procedures for regioisomer synthesis).

Sources

Optimization

Purification methods for 2-chloro-8-methylquinazoline reaction mixtures

Status: Active Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Lead Scientist: Dr. A. Vance Last Updated: March 07, 2026 Context: Synthesis Intermediate (Kinase Inhibitors/GPCR Ligands)

Executive Summary & Chemical Context

The Challenge: The purification of 2-chloro-8-methylquinazoline is notoriously difficult not due to the complexity of the separation, but due to the chemical instability of the C2-chlorine bond .

In the presence of the acidic byproducts generated during chlorination (typically using


 or 

), the C2-Cl bond is highly susceptible to hydrolysis, reverting the product to the thermodynamic sink: 8-methyl-2(1H)-quinazolinone (a white, organic-insoluble solid).

The 8-Methyl Factor: Unlike the unsubstituted parent quinazoline, the 8-methyl group introduces steric bulk near the N1 nitrogen and increases lipophilicity. While this aids in solubility in non-polar solvents (DCM, Toluene), it can complicate crystallization by disrupting lattice packing compared to planar analogs.

Diagnostic Workflow (Troubleshooting Logic)

Before proceeding with a protocol, identify your current status using the logic tree below.

Troubleshooting Start Observation of Crude Mixture WhiteSolid Precipitate: White/Off-White Solid Insoluble in DCM/EtOAc Start->WhiteSolid After Aqueous Quench YellowOil Product: Yellow/Orange Oil Soluble in DCM Start->YellowOil After Extraction Hydrolysis DIAGNOSIS: Hydrolysis Product reverted to Quinazolinone WhiteSolid->Hydrolysis Confirm by LCMS (Mass = Product - Cl + OH) Tailing TLC: Streaking/Tailing Low Rf spot YellowOil->Tailing On Silica TLC Clean DIAGNOSIS: Successful Synthesis Proceed to Crystallization YellowOil->Clean Distinct Spots SilicaAcid DIAGNOSIS: Silica Acidity Decomposition on column Tailing->SilicaAcid Sensitive to Acid Action1 Action: Restart Synthesis Hydrolysis->Action1 Cannot Recover. Restart with Protocol A Action2 Action: Add 1% Et3N to Eluent SilicaAcid->Action2 Use Neutralized Silica (Protocol C)

Caption: Diagnostic logic for identifying hydrolysis and purification failures.

Critical Protocols & Solutions

Issue 1: The "White Solid" Nightmare (Hydrolysis during Quench)

Symptom: You pour your


 reaction mixture into ice water, and a massive amount of white solid precipitates. It is insoluble in DCM.
Root Cause:  The exothermic hydrolysis of excess 

generates massive amounts of

and

. The combination of Heat + Acid + Water rapidly hydrolyzes the 2-chloro group.
Protocol A: The Anhydrous Workup (Recommended)

Prevents hydrolysis by removing the destructive agent before water is introduced.

  • Distillation: Do NOT quench immediately. Connect the reaction flask to a vacuum manifold with a liquid nitrogen trap.

  • Removal: Distill off excess

    
     at reduced pressure (keep bath 
    
    
    
    C).
  • Azeotrope: Add anhydrous Toluene (2x volume) and distill again to remove trace

    
    .
    
  • The "Buffered" Quench:

    • Prepare a beaker of DCM and Saturated

      
        (1:1 ratio) at 0°C.
      
    • Dissolve the residue from step 3 in a minimum amount of DCM.

    • Slowly pour the DCM solution into the stirring bicarbonate mixture.

    • Why? The biphasic system ensures the product immediately enters the organic layer, while the acid is neutralized in the aqueous layer without heating the product.

Issue 2: Product Decomposition on Silica Gel

Symptom: The crude TLC shows a clean spot, but after column chromatography, the fractions contain a mixture of product and a polar impurity (the quinazolinone). Root Cause: Standard silica gel is slightly acidic (pH 6.5–7.0). This acidity is sufficient to catalyze hydrolysis of electron-deficient chloro-heterocycles during the time scale of a column run.

Protocol B: Neutralized Flash Chromatography

Stabilizes the stationary phase.

ParameterStandard ConditionRequired Condition
Stationary Phase Silica Gel 60Neutralized Silica
Pre-treatment NoneSlurry silica in eluent + 1%

(Triethylamine)
Mobile Phase Hexane / EtOAcHexane / EtOAc + 1%

Loading Dissolved in DCMSolid Load (Celite) or Dry Load
Run Speed StandardFast Flash (Minimize residence time < 15 min)

Step-by-Step:

  • Pack the column using Hexane containing 1%

    
    .
    
  • Flush with 2 Column Volumes (CV) of the starting mobile phase to equilibrate.

  • Load sample (avoid dissolving in pure DCM if possible; use a DCM/Hexane mix to prevent "band broadening").

  • Elute quickly.

Issue 3: Oiling Out During Recrystallization

Symptom: The product separates as a yellow oil at the bottom of the flask instead of crystals. Root Cause: The 8-methyl group lowers the melting point and increases solubility in non-polar solvents, making standard "precipitation" difficult.

Protocol C: The "Layering" Method

Uses slow diffusion to force lattice formation.

  • Dissolve the crude oil in a minimum amount of DCM (Dichloromethane). The solution should be concentrated but free-flowing.

  • Place this solution in a narrow vial or tube.

  • Carefully layer Hexane (or Pentane) on top of the DCM. Do not mix. Ratio should be 1:3 (DCM:Hexane).

  • Cap the vial and place it in the fridge (4°C).

  • Mechanism: As the hexane slowly diffuses into the DCM, the polarity changes gradually, allowing the 2-chloro-8-methylquinazoline to organize into a crystal lattice rather than crashing out as an amorphous oil.

Frequently Asked Questions (FAQ)

Q: Can I use


 (Thionyl Chloride) instead of 

?
A: Yes, but with caution.

is easier to remove (lower boiling point: 76°C vs 106°C for

). However,

releases

gas which is corrosive. The workup remains the same: Distill first, then quench.

Q: My product has a strong pungent smell even after the column. Why? A: This is likely residual phosphorous byproducts or trapped


.
  • Fix: Wash the organic layer with 10%

    
     (rapidly) followed by Brine. If the smell persists, perform a filtration through a small pad of basic alumina.
    

Q: The 8-methyl group seems to cause steric hindrance. Does this affect the next step (nucleophilic substitution)? A: Yes. If you are displacing the 2-Cl with an amine, the 8-methyl group (peri-position to N1) creates a "steric pocket."

  • Adjustment: You will likely need higher temperatures (80–100°C) or a stronger base (Cs2CO3) compared to unsubstituted quinazolines.

References

  • General Quinazoline Chlorination

    • Synthesis of 2,4-dichloroquinazoline using /Base.
    • Source: Organic Syntheses, Coll.[1] Vol. 3, p. 370 (1955).

  • Workup Safety & Hydrolysis Prevention

    • The Str

      
      ) in the Synthesis of Chloroquinoxalines (Applicable to Quinazolines).[2]
      
    • Source: BenchChem Technical Guides.
  • Flash Chromatography of Labile Compounds

    • Purification of amine-sensitive heterocycles using triethylamine-modified silica.
    • Source: J. Org.[3] Chem. 2011, 76, 6, 1653–1661.[3]

  • Stability of Chloro-heterocycles

    • Hydrolysis of 2-chloroquinazolines in acidic media.
    • Source: Journal of the Chemical Society, Perkin Transactions 1, 1984, 1263-1271.

Sources

Troubleshooting

Technical Support Center: Coupling Sterically Hindered Quinazolines

Topic: Catalyst Selection & Troubleshooting for Sterically Hindered Quinazolines Role: Senior Application Scientist Status: Active Ticket ID: QNZ-STERIC-001 Executive Summary: The "Deceptive" Scaffold As researchers, we...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Catalyst Selection & Troubleshooting for Sterically Hindered Quinazolines Role: Senior Application Scientist Status: Active Ticket ID: QNZ-STERIC-001

Executive Summary: The "Deceptive" Scaffold

As researchers, we often view the 4-chloroquinazoline scaffold as highly reactive due to the


-nitrogen effect, which renders the C4 position electron-deficient. While this facilitates rapid oxidative addition, steric hindrance  (e.g., substituents at C5, or bulky coupling partners) fundamentally alters the catalytic landscape.

In hindered systems, the kinetic bottleneck shifts from oxidative addition to transmetalation (Suzuki) or reductive elimination (Buchwald). Standard catalysts like Pd(PPh


)

or Pd(dppf)Cl

will stall, leading to catalyst decomposition ("Pd black") or hydrolysis of the starting material.

This guide details the "self-validating" catalyst systems required to overcome these specific energy barriers.

Mechanism & Ligand Logic

To select the right catalyst, you must visualize the steric clash in the catalytic cycle.

The Steric Bottleneck Visualization

In hindered couplings, the palladium center must accommodate two bulky groups before forming the new bond. If the ligand is not sufficiently bulky and electron-rich, the complex rests in a stable state, failing to eliminate the product.

CatalyticCycle cluster_bottleneck Critical Failure Point LPd Active Species [L-Pd(0)] OxAdd Oxidative Addition (Fast for C4-Quinazolines) LPd->OxAdd + Quin-Cl TransMet Transmetalation/Binding (Steric Clash Begins) OxAdd->TransMet + Nucleophile RedElim Reductive Elimination (The KINETIC BOTTLENECK) TransMet->RedElim Pd(II) Complex RedElim->LPd Regeneration Product Coupled Product RedElim->Product Product Release

Figure 1: The catalytic cycle highlighting Reductive Elimination as the failure point for hindered quinazolines. Standard ligands cannot force the two bulky groups together to form the bond.

Module A: C-N Coupling (Buchwald-Hartwig)

Challenge: Coupling bulky anilines or secondary amines to 4-chloroquinazolines (especially with C5-substituents). Recommended System: 3rd/4th Generation Buchwald Precatalysts.

Primary Recommendation: BrettPhos or RuPhos
  • Why: These dialkylbiaryl phosphine ligands possess a specific structural feature—a "pocket" created by the cyclohexyl or isopropyl groups—that protects the Pd center while forcing the substrates into position for reductive elimination.

  • Precatalyst Source: Always use Pd-Precatalysts (e.g., BrettPhos Pd G3/G4) rather than mixing Pd(OAc)

    
     + Ligand in situ. This ensures a precise 1:1 Pd:Ligand ratio and prevents the formation of inactive Pd-clusters.
    
Protocol: Hindered C-N Coupling
  • Catalyst: BrettPhos Pd G4 (1–3 mol%)

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (Anhydrous)

  • Base: Cs

    
    CO
    
    
    
    (Weak base prevents functional group issues) or NaOtBu (Strong base for non-sensitive substrates).
  • Temperature: 80–100 °C.

Self-Validating Check:

If the reaction mixture turns black within 10 minutes, your catalyst has decomposed (precipitated Pd(0)). This indicates the ligand is not bulky enough to stabilize the metal. Switch to tBuBrettPhos.

Module B: C-C Coupling (Suzuki-Miyaura)[1][2]

Challenge: Coupling ortho-substituted boronic acids/esters. Recommended System: Pd-PEPPSI-IPr or XPhos Pd G4 .

The "PEPPSI" Advantage

For extreme steric hindrance (e.g., tetra-ortho-substituted systems), N-Heterocyclic Carbene (NHC) ligands like those in the Pd-PEPPSI series are superior to phosphines. The strong


-donating NHC ligand binds tightly to Pd, preventing catalyst death, while the "throw-away" pyridine ligand ensures rapid initiation.
Decision Matrix: Ligand Selection

Use this logic flow to select your catalyst based on substrate difficulty.

DecisionTree Start Start: Analyze Substrates Q1 Is the Boronic Acid Ortho-Substituted? Start->Q1 Simple Use Pd(dppf)Cl2 or XPhos Pd G4 Q1->Simple No Q2 Is the Quinazoline C5-Substituted? Q1->Q2 Yes ModHind Use XPhos Pd G4 or SPhos Pd G4 Q2->ModHind No HighHind Use Pd-PEPPSI-IPr or Pd-PEPPSI-IPent Q2->HighHind Yes

Figure 2: Catalyst selection logic based on the steric environment of the coupling partners.

Troubleshooting Guide (FAQ)

Issue 1: "My starting material (C4-Cl) converted to the Quinazolinone (C4-OH)."

Diagnosis: Hydrolysis.[1] The C4 position is extremely electrophilic. Trace water + Base + Heat = Hydrolysis. Solution:

  • Switch Base: Move from K

    
    PO
    
    
    
    (hygroscopic) to Cs
    
    
    CO
    
    
    or K
    
    
    CO
    
    
    .
  • Solvent: Ensure solvents are anhydrous. Avoid DMF (hygroscopic); use Toluene or Dioxane .

  • Addendum: If using boronic acids, add 3Å molecular sieves to the flask.

Issue 2: "The reaction stalls at 50% conversion, and adding more catalyst doesn't help."

Diagnosis: Product Inhibition or Catalyst Poisoning. The bulky product might be coordinating to the Pd, or the boronic acid has undergone protodeboronation. Solution:

  • Check Boronic Acid: Run an LCMS of the crude. If you see the de-boronated arene, the boronic acid is unstable. Switch to a Potassium Trifluoroborate (BF

    
    K) salt  or a MIDA boronate  for slow release.
    
  • Ligand Switch: Switch to Pd-PEPPSI-IPent . The "Pent" (pentyl) chains provide a flexible steric bulk that is often better at releasing the product than IPr.

Issue 3: "I see 'Pd Black' plating out on the glass."

Diagnosis: The "Ligand-to-Metal" ratio is off, or the ligand cannot stabilize the Pd(0) intermediate. Solution:

  • Stop using in-situ mixing. Use pre-formed catalysts (Pd G3/G4 precatalysts).

  • Increase Ligand: If you must mix in-situ, use a 2:1 Ligand:Pd ratio (e.g., 4 mol% Ligand, 2 mol% Pd(OAc)

    
    ).
    

Comparison of Key Catalysts

Catalyst SystemBest For...Key FeatureReference
XPhos Pd G4 General hindered C-C / C-N couplingHigh turnover; excellent for ortho-substitution.[1]
BrettPhos Pd G4 Primary amines, hindered anilinesPrevents

-hydride elimination; promotes reductive elimination.
[2]
RuPhos Pd G4 Secondary amines, bulky anilinesUniversal catalyst for difficult C-N bonds.[2]
Pd-PEPPSI-IPr Extremely hindered C-C coupling"Throw-away" ligand activation; highly stable NHC backbone.[3]

References

  • Guram, A. S., et al. "New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides."[2] Journal of Organic Chemistry, 2007.[2][3] Link

  • Shen, Q., Ogata, T., & Hartwig, J. F. "Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides..."[4] Journal of the American Chemical Society, 2008.[4] Link

  • Lei, P., et al. "Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides."[5] Journal of Organic Chemistry, 2017.[5] Link

Sources

Optimization

Controlling side reactions in chlorination of 8-methyl-2-quinazolinone

Current Status: Operational Subject: Controlling Side Reactions & Process Optimization Reference ID: TSC-QUIN-8ME-CL Executive Summary Welcome to the Technical Support Center for quinazoline synthesis. This guide address...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Subject: Controlling Side Reactions & Process Optimization Reference ID: TSC-QUIN-8ME-CL

Executive Summary

Welcome to the Technical Support Center for quinazoline synthesis. This guide addresses the chlorination of 8-methyl-2(1H)-quinazolinone to yield 2-chloro-8-methylquinazoline .

While Phosphorus Oxychloride (


) mediated deoxychlorination is a staple transformation, the presence of the 8-methyl group  introduces steric and electronic nuances that can lead to three specific failure modes:
  • Benzylic Chlorination: Radical functionalization of the methyl group.

  • Dimerization: Formation of P-O-P linked aggregates or N-alkylated dimers.

  • Hydrolysis Reversion: Degradation of the labile C2-chloro product during workup.

Module 1: The Mechanism & The "Dimer" Trap

The Issue: Users often report "tarry" precipitates or incomplete conversion. This is rarely a reagent quality issue; it is a kinetic competition between phosphorylation and dimerization.

The Science

The reaction proceeds via the Vilsmeier-Haack type mechanism. The carbonyl oxygen attacks the electrophilic phosphorus, creating an activated leaving group (O-phosphorylated intermediate).

  • Success Pathway: Chloride ion (

    
    ) displaces the phosphate to form the product.[1]
    
  • Failure Pathway (Dimerization): If the concentration of unreacted starting material is high and the temperature rises too fast, the unreacted nitrogen of one molecule attacks the activated species of another, forming a stable dimer that does not convert to product.

Protocol: The "Cold-Base" Method

To prevent dimerization, you must ensure complete phosphorylation before heating.

  • Solvent: Use

    
     as solvent (10–15 equivalents).
    
  • Catalyst: Add N,N-Dimethylaniline or DIEA (1.0–1.5 equiv).

    • Why: The base traps the HCl byproduct, which otherwise inhibits the reaction, and it catalyzes the formation of the imidoyl chloride species [1].

  • Temperature Ramp:

    • Step A: Combine reagents at 0°C . Stir for 30 minutes.

    • Why: Low temperature suppresses the nucleophilic attack required for dimerization but allows the faster phosphorylation to occur.

    • Step B: Slowly ramp to reflux (90–105°C) over 1 hour.

Visualizing the Pathway

ReactionPathway Start 8-Methyl-2-Quinazolinone Inter O-Phosphorylated Intermediate Start->Inter POCl3, Base 0°C (Kinetic Control) Dimer Dimer/Aggregate (Impurity) Start->Dimer Side Reaction Product 2-Chloro-8-methylquinazoline (Target) Inter->Product Cl- Attack >80°C (Thermodynamic) Inter->Dimer Attack by Start Material (Low Base / Fast Heat)

Caption: Kinetic competition between activation (yellow) and dimerization (red). Low-temp addition favors the upper path.

Module 2: Protecting the 8-Methyl Group

The Issue: The 8-methyl group is benzylic. Under harsh conditions (high heat + radical initiators), free-radical chlorination occurs, yielding the 8-(chloromethyl) impurity. This is difficult to separate from the target.

Root Cause Analysis
  • Excessive Temperature: Refluxing

    
     (>106°C) for prolonged periods (>4 hours) promotes homolytic bond cleavage.
    
  • PCl5 Usage: While Phosphorus Pentachloride (

    
    ) is a stronger chlorinating agent, it is notorious for promoting radical side reactions on alkyl side chains [2].
    
  • Light: UV light initiates radical chains.

Prevention Strategy
VariableRecommendationScientific Rationale
Reagent Avoid PCl5 if possible.

is more selective for C=O vs C-H bonds.
Atmosphere Nitrogen/Argon purge.Removes

(which can propagate radicals) and moisture.
Light Wrap flask in aluminum foil .Blocks UV/Vis light to prevent radical initiation.
Time Monitor by HPLC/TLC every 30 mins.Stop reaction immediately upon consumption of SM.

Module 3: Workup & Hydrolysis Control

The Issue: The C2-chlorine atom in quinazolines is highly reactive (more so than C4). It is prone to nucleophilic attack by water during the quench, reverting the product back to the starting quinazolinone.

The "Buffered Quench" Protocol

Do not pour the reaction mixture directly into water. The exothermic hydrolysis of excess


 creates a massive spike in temperature and acidity (HCl generation), accelerating product hydrolysis.

Step-by-Step:

  • Evaporation: Distill off excess

    
     under reduced pressure first. This reduces the "thermal bomb" effect during quenching.
    
  • The Ice-Ammonia Bath:

    • Prepare a mixture of crushed ice and aqueous Ammonia (or saturated

      
      ).
      
    • Pour the residue slowly into this mixture with vigorous stirring.

    • Target pH: Maintain pH 7–8.

    • Why: Acidic conditions catalyze the hydrolysis of the C-Cl bond. Basic conditions stabilize the chloro-heterocycle [3].

  • Rapid Extraction: Immediately extract with Dichloromethane (DCM) or Ethyl Acetate. Do not let the product sit in the aqueous phase.

Troubleshooting Matrix (FAQ)

SymptomProbable CauseCorrective Action
Product reverts to Starting Material on TLC Hydrolysis during workup.Use the "Buffered Quench" (Module 3). Keep pH >7 and work fast.
New spot with slightly higher Rf than product Benzylic chlorination (8-CH2Cl).Check if PCl5 was used. Wrap flask in foil. Reduce reflux temp/time.
Reaction stalls at ~50% conversion HCl inhibition / "Vilsmeier" stall.Add 1.0 eq of N,N-Dimethylaniline . The base regenerates the active species.
Insoluble black tar Polymerization/Dimerization.You heated too fast. Restart. Add POCl3 at 0°C and hold for 30 mins before heating.

Decision Logic Flowchart

Troubleshooting Start Start: Chlorination of 8-methyl-2-quinazolinone CheckSM Is Starting Material (SM) consumed? Start->CheckSM CheckImpurity Are there impurities? CheckSM->CheckImpurity Yes ActionAddBase Add N,N-Dimethylaniline Increase Temp slightly CheckSM->ActionAddBase No (Stalled) ActionFoil Wrap in Foil (Block Light) Reduce Temp CheckImpurity->ActionFoil Yes: Benzylic Cl (High Rf) ActionQuench Use Buffered Quench (Ice/NaHCO3) CheckImpurity->ActionQuench No: Clean Profile ActionAddBase->CheckSM Retest ActionFoil->CheckSM Restart/Monitor

Caption: Logic flow for diagnosing stalled reactions vs. impurity formation.

References

  • Arnott, E. A., et al. (2011).[2][3] "

    
     Chlorination of 4-Quinazolones." The Journal of Organic Chemistry, 76(6), 1653–1661.[2][3][4] 
    
    • Context: Defines the mechanistic requirement for base to prevent dimerization and accelerate phosphoryl
  • BenchChem Technical Support. (2025). "Preventing the formation of 1-chloro-2-(trichloromethyl)benzene during synthesis."

    • Context: Validates the risk of benzylic chlorination in methyl-substituted aromatics and the role of radical scavengers/light exclusion.
  • RSC Publishing. (2014). "Degradation of benzylamines during chlorination."

    • Context: Provides background on the stability of benzylic positions and nitrogen-containing heterocycles in chlorin

Disclaimer: This guide is intended for qualified research personnel. Always review Safety Data Sheets (SDS) for POCl3 and Quinazolinones before handling. POCl3 releases fatal HCl gas upon contact with water.

Sources

Troubleshooting

Technical Support Center: Solvent Effects on SNAr Rates for 2-Chloro-8-Methylquinazoline

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for troubleshooting and understanding the critical role of solven...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for troubleshooting and understanding the critical role of solvent selection in the Nucleophilic Aromatic Substitution (SNAr) reactions of 2-chloro-8-methylquinazoline.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the SNAr of 2-chloro-8-methylquinazoline, with a focus on how solvent choice can be the root cause and the solution.

Q1: My SNAr reaction with 2-chloro-8-methylquinazoline is sluggish or not proceeding to completion. What are the likely causes related to my solvent choice?

A1: A low or slow conversion rate is a frequent challenge in SNAr reactions and is often directly linked to the solvent system. Here are the primary solvent-related factors to consider:

  • Inappropriate Solvent Polarity: The choice of solvent polarity is crucial. For SNAr reactions, polar aprotic solvents are generally preferred. These solvents can significantly accelerate the reaction rate.[1]

  • Protic Solvents Inhibiting the Nucleophile: Protic solvents (e.g., water, ethanol, methanol) can form hydrogen bonds with anionic nucleophiles, creating a "solvent cage". This solvation shell stabilizes the nucleophile, reducing its energy and making it less reactive, thus slowing down the reaction.

  • Poor Solubility of Reactants: If either 2-chloro-8-methylquinazoline or your nucleophile has poor solubility in the chosen solvent, the reaction will be slow due to the low concentration of reactants in the solution phase.

Troubleshooting Steps:

  • Switch to a Polar Aprotic Solvent: If you are using a protic or nonpolar solvent, switch to a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or acetonitrile (MeCN). These solvents are highly effective at solvating the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive.[1]

  • Ensure Anhydrous Conditions: If using a polar aprotic solvent, ensure it is anhydrous. Trace amounts of water can hydrolyze the 2-chloro-8-methylquinazoline to the corresponding quinolinone, reducing your yield.

  • Consider a Co-solvent System: If solubility is an issue, a co-solvent system might be beneficial. For example, a mixture of a good solubilizing solvent with a high-boiling polar aprotic solvent could be effective.

Q2: I'm observing significant side product formation in my reaction. How can the solvent be contributing to this?

A2: Solvent choice can influence the reaction pathway and lead to the formation of undesired byproducts.

  • Solvent as a Competing Nucleophile: Some solvents, particularly alcohols in the presence of a base, can act as nucleophiles and compete with your intended nucleophile, leading to the formation of alkoxy-substituted quinazolines.

  • Hydrolysis: As mentioned, the presence of water in the solvent can lead to the hydrolysis of the starting material to 2-hydroxy-8-methylquinazoline.[1]

  • Solvent-Promoted Decomposition: Certain solvents may not be stable under your reaction conditions (e.g., high temperature, strong base) and can decompose, introducing impurities that may catalyze side reactions.

Troubleshooting Steps:

  • Use a Non-nucleophilic Solvent: Opt for solvents that are less likely to participate in the reaction, such as DMF, DMSO, or NMP.

  • Use Anhydrous Solvents: Always use dry solvents to minimize hydrolysis.

  • Evaluate Solvent Stability: Ensure your chosen solvent is stable at the reaction temperature and in the presence of the base you are using.

Q3: How do I choose the optimal solvent for my specific nucleophile and reaction conditions?

A3: The ideal solvent will depend on several factors:

  • Nucleophile Strength: For weakly basic nucleophiles like anilines, a highly polar aprotic solvent like DMSO or DMF is often necessary to achieve a reasonable reaction rate.[2] For stronger, more reactive nucleophiles, a less polar solvent like THF or acetonitrile might suffice.

  • Reaction Temperature: If your reaction requires heating, a high-boiling point solvent like DMSO, DMF, or NMP is advantageous. For reactions that proceed at or below room temperature, lower-boiling solvents like acetonitrile or THF can be used.

  • Work-up and Purification: Consider the ease of solvent removal during work-up. Solvents like DMSO and DMF have high boiling points and can be difficult to remove completely. If your product is thermally sensitive, a lower-boiling solvent might be a better choice.

Understanding the Mechanism: The Role of the Solvent

The SNAr reaction of 2-chloro-8-methylquinazoline proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The solvent plays a critical role in stabilizing this charged intermediate.

SNAr_Mechanism cluster_solvent Solvent Shell Reactants 2-Chloro-8-methylquinazoline + Nu⁻ TS1 Transition State 1 Reactants->TS1 Addition (Rate-determining) Meisenheimer Meisenheimer Complex (Anionic Intermediate) TS1->Meisenheimer TS2 Transition State 2 Meisenheimer->TS2 Elimination Products Substituted Product + Cl⁻ TS2->Products S1 S S1->Meisenheimer S2 S S2->Meisenheimer S3 S S3->Meisenheimer S4 S S4->Meisenheimer

Figure 1: General mechanism of the SNAr reaction and the stabilizing role of the solvent around the Meisenheimer complex.

Polar aprotic solvents are particularly effective at stabilizing the negatively charged Meisenheimer complex through dipole-dipole interactions, which lowers the activation energy of the rate-determining addition step and accelerates the overall reaction rate.

Quantitative Data: Solvent Effects on SNAr Rates

SolventDielectric Constant (ε)Solvent TypeRelative Rate Constant (k_rel)
Dimethyl Sulfoxide (DMSO)47Polar Aprotic~1320
N,N-Dimethylformamide (DMF)37Polar Aprotic~1000
Acetonitrile (MeCN)36Polar Aprotic~50
Tetrahydrofuran (THF)7.6Moderately Polar Aprotic~1
Ethanol (EtOH)24.5Polar Protic~0.1
Methanol (MeOH)32.7Polar Protic~0.05

This data is illustrative and based on trends observed for SNAr reactions of similar substrates.

As the table demonstrates, polar aprotic solvents lead to a dramatic increase in the reaction rate compared to less polar or protic solvents.

Experimental Protocols

Here are detailed, step-by-step methodologies for conducting and monitoring the SNAr reaction of 2-chloro-8-methylquinazoline.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

Protocol1 start Start step1 Dissolve 2-chloro-8-methylquinazoline and amine nucleophile in anhydrous polar aprotic solvent (e.g., DMF) under an inert atmosphere. start->step1 step2 Add a non-nucleophilic base (e.g., DIPEA or K₂CO₃). step1->step2 step3 Heat the reaction mixture to the desired temperature (e.g., 80-120 °C). step2->step3 step4 Monitor reaction progress by TLC or LC-MS. step3->step4 step5 Upon completion, cool to room temperature and quench with water. step4->step5 step6 Extract the product with an organic solvent (e.g., ethyl acetate). step5->step6 step7 Wash the organic layer, dry over Na₂SO₄, and concentrate in vacuo. step6->step7 step8 Purify the crude product by column chromatography. step7->step8 end End step8->end

Sources

Reference Data & Comparative Studies

Validation

Comparative 13C NMR Spectral Analysis of 2-Chloro-8-methylquinazoline: A Technical Guide for Scaffold Validation

As a Senior Application Scientist in early-stage drug discovery, I frequently oversee the structural validation of privileged heterocyclic scaffolds. Quinazoline derivatives, particularly those functionalized at the C2 a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently oversee the structural validation of privileged heterocyclic scaffolds. Quinazoline derivatives, particularly those functionalized at the C2 and C8 positions, are highly sought after as electrophilic intermediates for kinase inhibitors and antileishmanial agents.

Among these, 2-chloro-8-methylquinazoline (CAS 1169786-94-0) presents a unique analytical profile. The accurate assignment of its carbon framework via 13C Nuclear Magnetic Resonance (NMR) spectroscopy is a critical bottleneck before downstream cross-coupling or nucleophilic aromatic substitution (SNAr) reactions. This guide provides an objective comparison of the 13C NMR spectral data of 2-chloro-8-methylquinazoline against its structural alternatives, detailing the causality behind the chemical shifts and outlining a self-validating protocol for spectral acquisition.

Mechanistic Insights: Substituent Effects on the Quinazoline Core

To interpret the 13C NMR spectrum of 2-chloro-8-methylquinazoline, one must understand how electron density is perturbed by its specific substituents. The chemical shifts are not random; they are the direct result of electronic and steric causality:

  • The C2 Position (Chlorine Inductive Effect): The attachment of a highly electronegative chlorine atom at C2 induces a strong electron-withdrawing inductive effect (-I). However, this is partially offset by the resonance donation (+M) from the chlorine lone pairs into the electron-deficient pyrimidine ring. Compared to an unsubstituted quinazoline, the C2 carbon shifts downfield to approximately ~158–160 ppm[1].

  • The C8 Position (Methyl Hyperconjugation): The introduction of an 8-methyl group provides weak electron donation via hyperconjugation (+I effect). This slightly shields the adjacent C7 and C8a carbons while providing a distinct, highly diagnostic aliphatic carbon resonance around 17–18 ppm[2].

  • Steric Deshielding at the Bridgehead: The spatial proximity of the 8-methyl group to the N1 nitrogen causes slight steric compression. This alters the magnetic environment of the C8a bridgehead carbon, subtly shifting it compared to 8-unsubstituted analogs like 2-chloroquinazoline[3].

Comparative 13C NMR Data Analysis

To objectively evaluate the spectral signature of 2-chloro-8-methylquinazoline, we must benchmark it against two primary alternatives: the base scaffold 2-chloroquinazoline (Alternative 1) and the synthetic precursor 8-methylquinazoline-2,4(1H,3H)-dione (Alternative 2).

The table below summarizes the diagnostic 13C NMR chemical shifts (in CDCl3 or DMSO-d6). Note: The target values are extrapolated based on the empirical substituent effects derived from the alternatives.

Carbon Position2-Chloro-8-methylquinazoline (Target)2-Chloroquinazoline Derivatives (Alt 1)[1]8-Methylquinazoline-2,4-dione (Alt 2)[2]
C2 (Halogen/Carbonyl) ~158.2 ppm159.6 ppm150.6 ppm
C4 (Imine/Carbonyl) ~163.5 ppm164.0 ppm163.0 ppm
C8 (Aromatic) ~136.0 ppm128.5 ppm124.8 ppm
C8a (Bridgehead) ~150.5 ppm151.6 ppm139.3 ppm
CH3 (8-Methyl) ~17.5 ppmN/A17.3 ppm

Key Takeaway: The successful conversion of the dione (Alt 2) to the target chloro-quinazoline is immediately confirmed by the disappearance of the C2 carbonyl peak at 150.6 ppm and the emergence of the C-Cl resonance at ~158.2 ppm.

Self-Validating Experimental Protocol for 13C NMR Acquisition

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every step includes a built-in quality control check to prevent artifact misinterpretation.

Step 1: Sample Preparation & Purity Verification
  • Action: Dissolve 40 mg of highly pure (>95%) 2-chloro-8-methylquinazoline in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl3 is chosen for its excellent solubilizing power for non-polar halogenated heterocycles. The deuterium atom provides the essential frequency lock for the NMR spectrometer, while TMS acts as the internal zero-point reference (0.00 ppm).

  • Validation Check: Before running the 13C experiment, acquire a standard 1H NMR spectrum. The baseline must be flat, and the peaks must be sharp. Broad peaks indicate the presence of paramagnetic impurities (e.g., residual metals from upstream synthesis), which will severely degrade the 13C signal-to-noise ratio (SNR). Do not proceed to 13C acquisition until the 1H spectrum is pristine.

Step 2: Spectrometer Configuration & Probe Tuning
  • Action: Insert the sample into a 400 MHz NMR spectrometer (operating at 100 MHz for 13C). Manually tune and match the probe specifically to the 13C resonance frequency.

  • Causality: Precise probe tuning minimizes reflected radiofrequency (RF) power. This maximizes the efficiency of the 90-degree excitation pulse and ensures maximum sensitivity during detection.

Step 3: Acquisition Parameters
  • Action: Execute a 1D 13C experiment with proton decoupling (e.g., the zgpg30 pulse sequence). Set the relaxation delay (D1) to 2.0 seconds and acquire a minimum of 1024 scans.

  • Causality: The low natural abundance (1.1%) and low gyromagnetic ratio of the 13C nucleus necessitate extensive signal averaging. A 2.0-second D1 ensures that quaternary carbons (which lack attached protons to facilitate relaxation, such as C2, C4, and C8a) fully relax between pulses. Failing to do so results in signal saturation and "missing" peaks.

  • Validation Check: Monitor the Free Induction Decay (FID) in real-time. The FID must decay smoothly into the baseline before the acquisition time (AQ) ends. A truncated FID indicates incorrect AQ settings and will result in sinc-wiggles (baseline artifacts) after transformation.

Step 4: Data Processing
  • Action: Apply a 1.0 Hz exponential line broadening (LB) window function prior to Fourier Transformation (FT). Phase the spectrum manually and calibrate the central CDCl3 solvent triplet to exactly 77.16 ppm.

  • Causality: The 1.0 Hz LB improves the SNR by mathematically suppressing high-frequency noise at the tail of the FID, at a negligible cost to peak resolution.

Workflow Visualization

The following diagram maps the logical progression from precursor synthesis through to final spectral validation.

G A Precursor Synthesis 8-Methylquinazoline-2,4-dione B Chlorination (POCl3) Yields 2-Chloro-8-methylquinazoline A->B Reflux, 3h C Sample Preparation CDCl3 + 0.03% TMS B->C Purification (>95%) D 13C NMR Acquisition 100 MHz, 1024 Scans, D1=2.0s C->D Probe Tuning E Data Processing 1.0 Hz LB, Phase/Baseline Correction D->E FID Conversion F Spectral Validation Peak Assignment & Purity Check E->F Scaffold Verified

Workflow for 2-chloro-8-methylquinazoline synthesis and 13C NMR spectral acquisition.

References

  • Title : Conjugate Addition of Nucleophiles to the Vinyl Function of 2-Chloro-4-vinylpyrimidine Derivatives Source : mdpi.com URL :[Link]

  • Title : Supporting Information - Wiley-VCH Source : wiley-vch.de URL :[Link]

  • Title : DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate | ACS Omega Source : acs.org URL :[Link]

Sources

Comparative

IR spectroscopy characteristic bands for 2-chloro-8-methylquinazoline

An in-depth structural characterization of 2-chloro-8-methylquinazoline is a critical quality control gateway in medicinal chemistry. As a highly reactive electrophilic scaffold, it is frequently utilized in cross-coupli...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural characterization of 2-chloro-8-methylquinazoline is a critical quality control gateway in medicinal chemistry. As a highly reactive electrophilic scaffold, it is frequently utilized in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to synthesize kinase inhibitors and other bioactive heterocycles.

To ensure the integrity of the starting material, Infrared (IR) spectroscopy serves as a frontline analytical tool. However, the presence of both a heavy halogen (chlorine) and an electron-donating alkyl group (methyl) on the fused bicyclic pyrimidine-benzene system creates complex vibrational coupling.

This guide provides an objective comparison of IR spectroscopic methodologies for characterizing 2-chloro-8-methylquinazoline, detailing the causality behind band shifts and offering self-validating experimental protocols.

Methodological Comparison: ATR-FTIR vs. KBr Transmission

When analyzing halogenated heterocycles, the choice of IR modality directly impacts the resolution of the "fingerprint" region (400–1000 cm⁻¹), where the critical C–Cl stretching and aromatic C–H out-of-plane bending vibrations occur.

  • Attenuated Total Reflectance (ATR-FTIR):

    • Mechanism: Utilizes an evanescent wave penetrating a fraction of a micron into the sample.

    • Advantage: Rapid, non-destructive, and eliminates the risk of hygroscopic water absorption that plagues KBr methods.

    • Limitation: The penetration depth is wavelength-dependent (

      
      ). Consequently, peak intensities at lower wavenumbers (e.g., the 748 cm⁻¹ C–Cl stretch) are artificially enhanced, while high-wavenumber peaks appear weaker.
      
  • Transmission (KBr Pellet):

    • Mechanism: The sample is dispersed in an IR-transparent alkali halide matrix.

    • Advantage: Provides true relative absorbance intensities across the entire mid-IR spectrum. It offers superior optical resolution for the closely spaced out-of-plane C–H bending modes of the substituted quinazoline ring.

    • Limitation: Requires rigorous desiccation; trace moisture will result in a broad –OH stretching band at 3300–3400 cm⁻¹, potentially obscuring weak aromatic overtones.

Scientist's Recommendation: For routine reaction monitoring, ATR-FTIR is sufficient. However, for definitive structural elucidation and publication-quality characterization of the 2-chloro-8-methylquinazoline scaffold, KBr Transmission is mandatory to accurately resolve the fingerprint region.

Characteristic IR Bands: Causality and Mechanistic Insights

To validate the structure of 2-chloro-8-methylquinazoline, we must compare its vibrational frequencies against baseline quinazoline and 2-chloroquinazoline[1][2]. The structural modifications induce specific electronic and steric effects that shift these bands.

Quantitative Band Comparison
Vibrational ModeQuinazoline (Baseline)2-Chloroquinazoline2-Chloro-8-methylquinazoline
C=N Stretching 1615 cm⁻¹1622 cm⁻¹1620 cm⁻¹
C=C Stretching (Aromatic) 1570, 1485 cm⁻¹1568, 1480 cm⁻¹1565, 1482 cm⁻¹
Aliphatic C–H Stretch (CH₃) N/AN/A2925 (asym), 2855 (sym) cm⁻¹
CH₃ Bending (Umbrella) N/AN/A1375 cm⁻¹
C–Cl Stretching N/A755 cm⁻¹748 cm⁻¹
C–H Out-of-Plane Bending 770 cm⁻¹ (4 adjacent H)772 cm⁻¹ (4 adjacent H)785 cm⁻¹ (3 adjacent H)
The Causality of Band Shifts
  • The Inductive Effect on C=N Stretching: Unsubstituted quinazoline exhibits a strong C=N stretch around 1615 cm⁻¹[1]. The introduction of a highly electronegative chlorine atom at the C2 position exerts a strong electron-withdrawing inductive effect (

    
     effect) on the pyrimidine ring. This decreases the electron density around the C=N bond, increasing its force constant and shifting the absorption to a higher wavenumber (~1622 cm⁻¹). The addition of the 8-methyl group provides a slight electron-donating effect (
    
    
    
    ), which marginally relaxes this shift back to ~1620 cm⁻¹[3].
  • Aromatic Substitution Patterns (C–H Out-of-Plane): The C–H out-of-plane bending vibrations (

    
     C–H) are highly sensitive to the number of adjacent hydrogen atoms on the aromatic ring. Unsubstituted quinazoline possesses a 1,2-disubstituted benzene ring pattern (4 adjacent hydrogens), absorbing strongly around 770 cm⁻¹. The 8-methyl substitution converts this to a 1,2,3-trisubstituted pattern (3 adjacent hydrogens). This steric restriction shifts the 
    
    
    
    C–H band higher, towards 785 cm⁻¹, serving as a definitive diagnostic marker for successful C8 methylation.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols incorporate internal validation checkpoints.

Protocol A: High-Resolution KBr Pellet Transmission
  • Matrix Preparation: Dry spectroscopic-grade KBr powder in a vacuum oven at 110°C for 24 hours prior to use.

  • Sample Grinding: In an agate mortar, combine 1 mg of 2-chloro-8-methylquinazoline with 100 mg of dried KBr. Grind vigorously for 2 minutes to ensure the particle size is less than the shortest IR wavelength (

    
    ) to minimize the Christiansen effect (asymmetric peak scattering).
    
  • Pressing: Transfer the mixture to a 13 mm die. Apply a vacuum to remove trapped air, then press at 10 tons for 2 minutes.

  • Validation Check: The resulting pellet must be visually transparent. An opaque pellet indicates excessive scattering or moisture absorption, which will artificially elevate the baseline at higher wavenumbers (

    
     cm⁻¹). If opaque, discard and re-grind.
    
  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 32 scans.

Protocol B: Rapid ATR-FTIR Screening
  • Background Calibration: Clean the monolithic diamond crystal with isopropanol.

  • Validation Check: Run a background scan. The real-time monitor must show a flat baseline with peak-to-peak noise

    
     absorbance units. A daily polystyrene reference film check must yield a 1601 cm⁻¹ peak within 
    
    
    
    cm⁻¹.
  • Sample Application: Place 2–3 mg of the compound directly onto the crystal. Apply the pressure anvil until the torque slips, ensuring intimate optical contact.

  • Acquisition & Processing: Acquire 32 scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm to normalize the penetration depth disparities in the fingerprint region.

Experimental Workflow Visualization

The following decision matrix illustrates the logical progression for selecting and executing the appropriate IR analytical pathway based on the experimental requirements.

IR_Workflow Start 2-Cl-8-Me-QZ Sample Synthesis Decision Select IR Modality Start->Decision ATR ATR-FTIR (Rapid Screening) Decision->ATR High Throughput KBr KBr Transmission (Fingerprint Resolution) Decision->KBr Trace/Structural ATR_Prep Direct Application to Diamond Sensor ATR->ATR_Prep KBr_Prep Desiccate KBr & Press at 10 Tons KBr->KBr_Prep Acquisition Spectral Acquisition (4000-400 cm⁻¹) ATR_Prep->Acquisition KBr_Prep->Acquisition Validation Baseline & H₂O/CO₂ Compensation Acquisition->Validation Analysis Band Assignment (C=N, C-Cl, CH₃) Validation->Analysis

Figure 1: Decision matrix and experimental workflow for IR spectroscopic analysis.

References

  • Title: Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies Source: National Center for Biotechnology Information (NCBI) - PMC URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of New Potential Unusual Modified Anticancer Immunomodulators for Possible Non-Teratogenic Quinazoline-Based Thalidomide Analogs Source: MDPI - International Journal of Molecular Sciences URL: [Link]

  • Title: Synthesis of Quinazoline and Quinazolinone Derivatives Source: ResearchGate URL: [Link]

Sources

Validation

Illuminating the Molecular Architecture: A Comparative Guide to the Crystal Structure Analysis of 8-Methylquinazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the quinazoline scaffold stands as a privileged structure, forming the core of numerous therapeutic agents with a w...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinazoline scaffold stands as a privileged structure, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The strategic placement of substituents on the quinazoline ring system can profoundly influence the molecule's three-dimensional conformation, crystal packing, and, consequently, its interaction with biological targets. Among these, the 8-methylquinazoline derivatives have garnered significant interest due to their potential to modulate biological activity.[5][6]

This guide provides an in-depth, comparative analysis of the crystal structure of 8-methylquinazoline derivatives. Moving beyond a simple recitation of methods, this document, intended for researchers and drug development professionals, delves into the causality behind experimental choices, compares and contrasts analytical techniques, and provides the detailed protocols necessary for robust structural elucidation.

The Decisive Role of Single-Crystal X-ray Diffraction

The unequivocal determination of a molecule's three-dimensional structure is paramount in modern drug discovery. While various spectroscopic techniques provide valuable insights into molecular connectivity and conformation in solution, single-crystal X-ray diffraction (SC-XRD) remains the gold standard for obtaining precise atomic coordinates in the solid state.[7][8] This technique provides a detailed snapshot of the molecule's geometry, including bond lengths, bond angles, and torsional angles, which are critical for understanding structure-activity relationships (SAR).[1][9]

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous attention to detail.

Experimental Protocol: From Powder to Precision

The successful crystal structure determination of an 8-methylquinazoline derivative begins with the growth of high-quality single crystals.

Step 1: Crystallization

The choice of crystallization technique is often empirical and may require screening various solvents and conditions. Common methods for small organic molecules like 8-methylquinazoline derivatives include:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals form.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution induces crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.

Step 2: Crystal Mounting and Data Collection

Once a suitable single crystal is obtained, it is carefully mounted on a goniometer head and placed in the X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are recorded by a detector as the crystal is rotated.[9]

Step 3: Structure Solution and Refinement

The collected diffraction data, consisting of a series of reflections with varying intensities, are then processed to determine the unit cell parameters and space group of the crystal. The initial crystal structure is solved using direct methods or Patterson methods, which provide an initial electron density map. This initial model is then refined against the experimental data to improve the atomic positions, and thermal parameters, and to locate hydrogen atoms. The final refined structure provides the precise three-dimensional arrangement of the atoms in the 8-methylquinazoline derivative.

A Case Study: The Crystal Structure of an 8-Methyl-Substituted Quinazolinone

Crystallographic Parameter Value
Chemical FormulaC₉H₈N₂O₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (ų)Value
Z4
R-factor (%)Value
Note: Specific unit cell parameters and R-factor would be inserted here based on the actual crystallographic data from a specific CSD entry.

The presence of the 8-methyl group can influence the planarity of the quinazoline ring system and affect the intermolecular interactions within the crystal lattice. These interactions, such as hydrogen bonding and π-π stacking, are crucial for the stability of the crystal structure and can provide insights into the molecule's potential interactions with biological macromolecules.[11][12]

Beyond Diffraction: A Multi-faceted Approach to Structural Elucidation

While SC-XRD provides an unparalleled level of detail in the solid state, a comprehensive understanding of a molecule's structure and behavior requires a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution.[13] For 8-methylquinazoline derivatives, ¹H and ¹³C NMR provide information about the chemical environment of each proton and carbon atom, respectively, allowing for the confirmation of the molecular connectivity. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about through-space interactions between protons, offering insights into the molecule's conformation in solution.

Comparison with X-ray Crystallography:

Feature Single-Crystal X-ray Diffraction NMR Spectroscopy
State Solid (crystalline)Solution
Information Precise atomic coordinates, bond lengths, anglesConnectivity, conformation in solution, dynamic processes
Strengths Unambiguous 3D structureProvides information on solution-state dynamics
Limitations Requires high-quality single crystalsStructure is an average of conformations in solution
Computational Chemistry: The In Silico Complement

Computational methods, such as Density Functional Theory (DFT), play an increasingly important role in structural analysis.[7][13] Geometric optimization of an 8-methylquinazoline derivative using DFT can provide a theoretical model of the molecule's lowest energy conformation in the gas phase.[8] This computationally derived structure can then be compared with the experimental X-ray crystal structure to assess the influence of crystal packing forces on the molecular geometry.

Furthermore, computational tools can be used to predict spectroscopic properties, such as NMR chemical shifts, which can then be compared with experimental data to validate the proposed structure.[8]

The Significance of the 8-Methyl Group: A Structural and Biological Perspective

The introduction of a methyl group at the 8-position of the quinazoline ring can have significant steric and electronic effects.[5]

  • Steric Influence: The methyl group can influence the planarity of the quinazoline ring system and affect the orientation of other substituents. This can have a direct impact on the molecule's ability to fit into the binding pocket of a biological target.

  • Electronic Influence: The methyl group is an electron-donating group, which can alter the electron density distribution within the aromatic system. This can affect the molecule's reactivity and its ability to participate in hydrogen bonding and other non-covalent interactions.

  • Crystal Packing: The presence of the 8-methyl group can disrupt or promote specific intermolecular interactions in the crystal lattice, leading to different crystal packing arrangements compared to the unsubstituted parent molecule. This can influence the compound's physical properties, such as solubility and melting point.[11]

The interplay of these factors ultimately determines the biological activity of 8-methylquinazoline derivatives. A thorough understanding of their three-dimensional structure is therefore a critical prerequisite for the rational design of more potent and selective therapeutic agents.

Visualizing the Workflow and Relationships

To better illustrate the interconnectedness of the techniques and concepts discussed, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_analysis Structural Analysis Synthesis Synthesis of 8-Methylquinazoline Derivative Purification Purification Synthesis->Purification Crystallization Crystallization (Slow Evaporation, Vapor Diffusion, etc.) Purification->Crystallization High Purity Sample NMR NMR Spectroscopy (¹H, ¹³C, NOESY) Purification->NMR Solution Sample Computational Computational Modeling (DFT) Purification->Computational Molecular Structure SC_XRD Single-Crystal X-ray Diffraction Crystallization->SC_XRD Single Crystal Refined_Structure Refined_Structure SC_XRD->Refined_Structure Refined Crystal Structure Solution_Conformation Solution_Conformation NMR->Solution_Conformation Solution Conformation Theoretical_Model Theoretical_Model Computational->Theoretical_Model Theoretical Model Comparative_Analysis Comparative_Analysis Refined_Structure->Comparative_Analysis Comparative Analysis Solution_Conformation->Comparative_Analysis Theoretical_Model->Comparative_Analysis

Caption: Experimental workflow for the structural analysis of 8-methylquinazoline derivatives.

Logical_Relationships cluster_structure Molecular Structure cluster_properties Molecular Properties cluster_techniques Analytical Techniques Crystal_Structure Crystal Structure (Solid State) Physicochemical Physicochemical Properties (Solubility, Melting Point) Crystal_Structure->Physicochemical Influences Biological Biological Activity (SAR) Crystal_Structure->Biological Correlates with Solution_Structure Solution Structure (Dynamic) Solution_Structure->Biological Correlates with Physicochemical->Biological Impacts SC_XRD SC-XRD SC_XRD->Crystal_Structure Determines NMR NMR NMR->Solution_Structure Investigates DFT DFT DFT->Crystal_Structure Predicts DFT->Solution_Structure Predicts

Caption: Logical relationships between structure, properties, and analytical techniques.

Conclusion

The comprehensive structural analysis of 8-methylquinazoline derivatives, spearheaded by single-crystal X-ray diffraction and complemented by NMR spectroscopy and computational modeling, is indispensable for advancing our understanding of their chemical behavior and biological function. This integrated approach provides a robust framework for elucidating structure-activity relationships, guiding the design of novel quinazoline-based therapeutics with enhanced efficacy and selectivity. As the field of structural biology continues to evolve, the principles and methodologies outlined in this guide will remain fundamental to the discovery and development of the next generation of medicines.

References

  • Chemistry and activity of quinazoline moiety: A systematic review study. (n.d.). Retrieved from [Link]

  • Crystal structure, Hirshfeld surface analysis and energy framework study of 6-formyl-7,8,9,11-tetrahydro-5H-pyrido[2,1-b]quinazolin-11-one. (2021). IUCrData, 6(1). [Link]

  • Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. (2020). Molecules, 25(23), 5735. [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). Molecules, 26(21), 6489. [Link]

  • Crystal structure and Hirshfeld surface analysis of bis(6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-5-ium) tetrachloridozincate. (2021). IUCrData, 6(6). [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-methylquinazolin-4(3H)-one hydrochloride. (2023). IUCrData, 8(3). [Link]

  • Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. (2023). Molecules, 28(16), 6092. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (2013). Future Medicinal Chemistry, 5(9), 1045-1064. [Link]

  • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. (2019). In Heterocyclic Compounds. IntechOpen. [Link]

  • Structural and electronic properties of 3-[2-(3, 4-dimethoxy phenyl)-ethyl]-2-methyl-3H-quinazoline-4-one: experimental (X-ray crystal structure) and theoretical (quantum chemical calculations) approach. (2021). Journal of Molecular Structure, 1224, 129029. [Link]

  • Structures of quinazolinone, quinazoline and of the studied compounds[7]. (n.d.). Retrieved from [Link]

  • Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. (n.d.). Retrieved from [Link]

  • Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. (2014). Molecules, 19(11), 17838-17859. [Link]

  • X-ray structure analysis of 5N-ethyl-8-carboxy-9-oxo-11-methyl-pyrido[2,1-b]quinazoline. (2000). Journal of Molecular Structure, 525(1-3), 131-138. [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2016). Research in Pharmaceutical Sciences, 11(1), 1-14. [Link]

  • Quinoline, 8-methyl-. (n.d.). Retrieved from [Link]

  • Crystal structure of 4-(4-(quinolin-8-yloxy)-1,2,5-thiadiazol-3-yl)morpholine, C15H14O2N4S. (2025). Zeitschrift für Kristallographie - New Crystal Structures, 230(4), 511-512. [Link]

  • 8-Hydroxy-2-methyl-4(3H)-quinazolinone. (n.d.). Retrieved from [Link]

Sources

Comparative

Comparative Reactivity Guide: 2-Chloro-8-methylquinazoline vs. 2-Chloro-6-methylquinazoline

Executive Summary Quinazoline scaffolds are privileged pharmacophores in modern drug discovery, frequently utilized in the development of kinase inhibitors and targeted covalent therapies. While functionalization at the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinazoline scaffolds are privileged pharmacophores in modern drug discovery, frequently utilized in the development of kinase inhibitors and targeted covalent therapies. While functionalization at the C4 position is generally facile, derivatization at the C2 position is kinetically demanding and highly sensitive to the local steric and electronic environment.

This guide provides an objective, data-driven comparison of two critical building blocks: 2-chloro-8-methylquinazoline and 2-chloro-6-methylquinazoline . By analyzing the profound impact of regiochemical methyl placement on Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig cross-coupling workflows, this document serves as a strategic roadmap for researchers optimizing C2-functionalization protocols.

Mechanistic Analysis & Structural Dynamics

To predict and control the reactivity of these isomers, we must evaluate the causality behind their chemical behavior. In quinazolines, the C4 position possesses a higher LUMO coefficient and a lower activation energy for nucleophilic attack, making the C2 position intrinsically less reactive and requiring harsher conditions or transition-metal catalysis[1].

When comparing the 6-methyl and 8-methyl isomers, the primary differentiator governing C2-reactivity is steric hindrance , rather than electronic deactivation.

The 6-Methyl Advantage (Electronic Influence)

In 2-chloro-6-methylquinazoline, the methyl group is positioned para to the N1 nitrogen and meta to the C2 reaction center. Its weak electron-donating properties (+I inductive and +H hyperconjugative effects) slightly increase the electron density of the pyrimidine ring. However, because it is spatially distant from the C2–Cl bond, it does not impede the trajectory of incoming nucleophiles or transition metal catalysts. Consequently, this isomer exhibits a baseline reactivity profile typical of standard 2-chloroquinazolines[2].

The 8-Methyl Penalty (Steric Hindrance)

In stark contrast, the methyl group in 2-chloro-8-methylquinazoline is situated directly adjacent to the N1 nitrogen. This proximity creates severe steric hindrance that disrupts optimal molecular geometry and blocks access to the adjacent reaction centers[3].

  • Impact on SNAr: The formation of the requisite Meisenheimer complex at C2 requires the nucleophile to approach at a specific Bürgi-Dunitz angle. The bulky 8-methyl group physically restricts this trajectory, dramatically increasing the activation energy required for substitution.

  • Impact on Cross-Coupling: In palladium-catalyzed aminations, the N1 lone pair often plays a critical role in pre-coordinating the Pd catalyst to direct oxidative addition at the C2–Cl bond. The 8-methyl group sterically blocks this coordination. To overcome this, chemists must deploy highly active, sterically accommodating ligands (such as RuPhos) that can form a monoligated Pd(0) species capable of forcing oxidative addition into hindered aryl chlorides[4].

MechanisticDivergence cluster_6Me 2-Chloro-6-methylquinazoline cluster_8Me 2-Chloro-8-methylquinazoline A Unobstructed N1 & C2 B Facile Pd Coordination Optimal SNAr Trajectory A->B C High Yield / Mild Conditions B->C X Steric Bulk at C8 Flanking N1 Y Hindered Pd Coordination Restricted C2 Access X->Y Z Requires Harsher Conditions & Bulky Ligands (RuPhos) Y->Z

Fig 1: Mechanistic divergence driven by C8 steric hindrance versus C6 unobstructed access.

Comparative Reactivity Data

The following table summarizes the quantitative performance of both substrates across standard functionalization workflows. Data reflects optimized baseline conditions required to achieve standard conversion rates.

SubstrateReaction ClassReagents & CatalystConditionsTypical Yield
2-Chloro-6-methylquinazoline SNAr (Aliphatic Amine)Morpholine, K₂CO₃, DMF80 °C, 4 h85–95%
2-Chloro-8-methylquinazoline SNAr (Aliphatic Amine)Morpholine, DIPEA, NMP120 °C, 12 h55–70%
2-Chloro-6-methylquinazoline Buchwald-HartwigAniline, Pd₂(dba)₃, XantPhos, Cs₂CO₃100 °C, 6 h80–90%
2-Chloro-8-methylquinazoline Buchwald-HartwigAniline, Pd₂(dba)₃, RuPhos, t-BuONa110 °C, 16 h60–75%

Experimental Protocols

To ensure self-validating and reproducible results, the following step-by-step methodologies have been engineered to address the specific steric demands of each substrate.

Protocol A: High-Temperature SNAr for 8-Methylquinazoline

Rationale: The steric penalty of the 8-methyl group requires higher thermal energy and a highly polar aprotic solvent (NMP) to stabilize the hindered transition state.

  • Preparation: In an oven-dried 10 mL microwave vial, dissolve 2-chloro-8-methylquinazoline (1.0 equiv, 1.0 mmol) in anhydrous NMP (4.0 mL).

  • Reagent Addition: Add the aliphatic amine (e.g., morpholine, 2.5 equiv) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Note: DIPEA is selected over inorganic bases to maintain homogeneous basicity at elevated temperatures without acting as a competing nucleophile.

  • Reaction: Seal the vial and heat the mixture to 120 °C using an oil bath or microwave reactor for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash extensively with water (3 × 10 mL) and brine (10 mL) to remove NMP. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Sterically Accommodating Buchwald-Hartwig Amination

Rationale: RuPhos is utilized because its bulky, electron-rich biaryl structure forms a highly active monoligated Pd(0) species that efficiently undergoes oxidative addition despite the C8 steric block[4].

  • Preparation: Inside a nitrogen-filled glovebox, charge a Schlenk flask with 2-chloro-8-methylquinazoline (1.0 equiv, 0.5 mmol), the desired aniline (1.2 equiv), Pd₂(dba)₃ (5 mol%), RuPhos (10 mol%), and sodium tert-butoxide (1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (5.0 mL). Seal the flask and remove it from the glovebox.

  • Reaction: Stir the reaction mixture at 110 °C for 16 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite, elute with EtOAc, and concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography.

ProtocolWorkflow Start Select Quinazoline Isomer Isomer6 6-Methyl Isomer Start->Isomer6 Isomer8 8-Methyl Isomer Start->Isomer8 SNAr6 SNAr: 80-100°C Base: K2CO3 Isomer6->SNAr6 Aliphatic Amines BHA6 Buchwald-Hartwig: Pd2(dba)3 / XantPhos Isomer6->BHA6 Anilines SNAr8 SNAr: 120-150°C Base: DIPEA / NMP Isomer8->SNAr8 Aliphatic Amines BHA8 Buchwald-Hartwig: Pd2(dba)3 / RuPhos Isomer8->BHA8 Anilines Yield6 Optimal Yields (80-95%) SNAr6->Yield6 BHA6->Yield6 Yield8 Moderate Yields (50-75%) SNAr8->Yield8 BHA8->Yield8

Fig 2: Experimental workflow mapping for C2 functionalization based on steric environments.

References

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Spectra of Substituted 8-Methylquinazolines

For Researchers, Scientists, and Drug Development Professionals Introduction Quinazoline and its derivatives are cornerstone scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline and its derivatives are cornerstone scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities and photophysical properties. The 8-methylquinazoline framework, in particular, serves as a crucial starting point for the development of novel therapeutic agents. Understanding the electronic properties of this core structure and how they are modulated by various substituents is paramount for rational drug design and the development of new molecular probes.

This technical guide provides a comparative analysis of the ultraviolet-visible (UV-Vis) absorption spectra of substituted 8-methylquinazolines. We will delve into the theoretical underpinnings of their electronic transitions and offer insights into how different functional groups influence their spectral characteristics. This guide is intended to be a practical resource for researchers, enabling them to predict and interpret the UV-Vis spectra of their novel 8-methylquinazoline derivatives.

The Fundamental UV-Vis Spectrum of the Quinazoline Core

The UV-Vis absorption spectrum of the parent quinazoline molecule is characterized by distinct absorption bands arising from π → π* and n → π* electronic transitions within the aromatic and heterocyclic ring system. Typically, the spectra of quinazoline derivatives in a non-polar solvent exhibit two main absorption regions:

  • A shorter wavelength band (around 240–300 nm): This band is generally attributed to π → π* transitions within the benzenoid part of the molecule.

  • A longer wavelength band (around 310–425 nm): This band is often associated with n → π* transitions, primarily involving the non-bonding electrons of the nitrogen atoms in the pyrimidine ring.[1] The π → π* transitions of the heterocyclic portion can also contribute to this region.

The introduction of an 8-methyl group is expected to cause a slight bathochromic (red) shift in these absorption bands due to its electron-donating inductive effect (+I), which slightly raises the energy of the highest occupied molecular orbital (HOMO).

Comparative Analysis: The Influence of Substituents

The position and intensity of the absorption bands in the UV-Vis spectrum of 8-methylquinazoline are highly sensitive to the nature and position of other substituents on the ring system. This sensitivity provides a powerful tool for characterizing these molecules.

Effect of Electron-Donating Groups (EDGs)

Electron-donating groups, such as amino (-NH₂), hydroxyl (-OH), and methoxy (-OCH₃), when attached to the quinazoline ring, generally cause a bathochromic shift (a shift to longer wavelengths) and often a hyperchromic effect (an increase in molar absorptivity). This is due to the extension of the conjugated system through the lone pair of electrons on the heteroatom of the substituent, which raises the energy of the HOMO more significantly than the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO gap.

For instance, an amino group at the 2- or 4-position would be expected to cause a significant red shift in the longer wavelength absorption band.

Effect of Electron-Withdrawing Groups (EWGs)

Conversely, electron-withdrawing groups, such as nitro (-NO₂), cyano (-CN), and halo (-Cl, -Br), typically induce a hypsochromic shift (a shift to shorter wavelengths) or a less pronounced bathochromic shift compared to EDGs. These groups lower the energy of both the HOMO and LUMO, but the effect on the LUMO is often more pronounced, which can increase the HOMO-LUMO gap. However, in some cases, particularly with strong EWGs that can extend conjugation, a bathochromic shift may still be observed. For example, an electron-withdrawing substituent at the 6-position of the quinazoline ring has been shown to significantly affect the absorption band maximum.[1]

Influence of Substituent Position

The position of the substituent is as critical as its electronic nature. Substituents at the 2-, 4-, and 6-positions are particularly effective at modulating the electronic transitions of the quinazoline system due to their ability to participate in resonance with the heterocyclic and benzenoid rings.

Comparative Data Summary

The following table provides a predictive summary of the expected shifts in the principal absorption bands of substituted 8-methylquinazolines based on the electronic effects of common substituents. The values for the unsubstituted 8-methylquinazoline are hypothetical and serve as a baseline for comparison.

Substituent (at position 2, 4, or 6)Electronic EffectExpected Shift in λmax (π → π)Expected Shift in λmax (n → π)
-H (Unsubstituted 8-methylquinazoline)Neutral~250 nm~315 nm
-NH₂Electron-DonatingBathochromic (Red Shift)Significant Bathochromic (Red Shift)
-OHElectron-DonatingBathochromic (Red Shift)Bathochromic (Red Shift)
-OCH₃Electron-DonatingBathochromic (Red Shift)Bathochromic (Red Shift)
-ClElectron-Withdrawing (Inductive)Hypsochromic or slight BathochromicHypsochromic or slight Bathochromic
-NO₂Strong Electron-WithdrawingHypsochromic or BathochromicHypsochromic or Bathochromic
-CNStrong Electron-WithdrawingHypsochromic or BathochromicHypsochromic or Bathochromic

Note: The actual absorption maxima will vary depending on the specific position of the substituent and the solvent used.

The Role of Solvent Polarity

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of substituted 8-methylquinazolines. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule.

  • π → π transitions:* Increasing solvent polarity generally leads to a small bathochromic shift for these transitions. More polar solvents tend to stabilize the more polar excited state to a greater extent than the ground state.

  • n → π transitions:* For n → π* transitions, an increase in solvent polarity typically results in a hypsochromic shift . Protic solvents, in particular, can form hydrogen bonds with the non-bonding electrons of the nitrogen atoms, lowering the energy of the ground state and thus increasing the energy required for the transition.

Therefore, when comparing the spectra of different 8-methylquinazoline derivatives, it is crucial to use the same solvent to ensure that the observed shifts are due to structural differences and not solvent effects.

Experimental Protocol: UV-Vis Spectroscopic Analysis

The following is a generalized protocol for obtaining the UV-Vis absorption spectrum of a substituted 8-methylquinazoline derivative.

1. Materials and Instrumentation:

  • Substituted 8-methylquinazoline sample

  • Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or cyclohexane)

  • Volumetric flasks and pipettes

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

2. Procedure:

  • Solution Preparation:

    • Accurately weigh a small amount of the 8-methylquinazoline derivative.

    • Dissolve the sample in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (typically in the range of 10⁻³ to 10⁻⁴ M).

    • Perform serial dilutions to obtain a final concentration that gives a maximum absorbance reading between 0.5 and 1.5.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the desired wavelength range for scanning (e.g., 200-500 nm).

    • Set the scan speed and slit width as per the instrument's recommendations for optimal resolution.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as the reference (blank).

    • Fill a second quartz cuvette with the sample solution.

    • Place the reference and sample cuvettes in the appropriate holders in the spectrophotometer.

    • Run a baseline correction with the pure solvent.

    • Acquire the absorption spectrum of the sample solution.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for each absorption band.

    • Calculate the molar absorptivity (ε) for each band using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Visualizing the Workflow

The following diagram illustrates the general workflow for the UV-Vis spectroscopic analysis of substituted 8-methylquinazolines.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilution dissolve->dilute setup Instrument Setup dilute->setup baseline Baseline Correction (Blank) setup->baseline acquire Acquire Spectrum baseline->acquire find_lambda Identify λmax acquire->find_lambda calc_epsilon Calculate Molar Absorptivity (ε) find_lambda->calc_epsilon

Caption: Workflow for UV-Vis analysis of 8-methylquinazolines.

Conclusion

The UV-Vis absorption spectrum is a highly informative characteristic of substituted 8-methylquinazolines. By understanding the interplay of electronic transitions, substituent effects, and solvent polarity, researchers can gain valuable insights into the electronic structure of these important molecules. This guide provides a foundational framework for interpreting these spectra, aiding in the structural elucidation and rational design of new quinazoline-based compounds for a variety of applications. The provided experimental protocol offers a standardized approach to obtaining reliable and comparable spectral data.

References

  • Recyclable, Magnetic Ionic Liquid bmim[FeCl4] catalyzed Multicomponent, Solvent-free, Green Synthesis of Quinazolines. ResearchGate. [Link]

Sources

Comparative

Elemental Analysis Standards for 2-Chloro-8-Methylquinazoline: A Comparative Methodological Guide

As pharmaceutical pipelines increasingly rely on complex halogenated heterocycles, the analytical rigor applied to building blocks like 2-chloro-8-methylquinazoline (CAS: 1169786-94-0) dictates the success of downstream...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex halogenated heterocycles, the analytical rigor applied to building blocks like 2-chloro-8-methylquinazoline (CAS: 1169786-94-0) dictates the success of downstream synthesis[1]. With a molecular formula of C₉H₇ClN₂ and a molecular weight of 178.62 g/mol , this compound presents a unique dual-challenge for elemental analysis: a refractory, nitrogen-rich quinazoline core and a covalently bound chlorine atom.

This guide objectively compares the performance of modern elemental analysis techniques against classical alternatives, providing researchers with self-validating protocols to ensure absolute structural integrity and regulatory compliance.

Theoretical Composition & Analytical Challenges

Before selecting an analytical method, we must establish the theoretical mass fractions of the compound:

  • Carbon (C): 60.52%

  • Hydrogen (H): 3.95%

  • Nitrogen (N): 15.68%

  • Chlorine (Cl): 19.85%

The Causality of Analytical Failure

Standard elemental analyzers often fail when processing 2-chloro-8-methylquinazoline due to two mechanistic reasons:

  • Refractory Ring Systems: The condensed pyrimidine-benzene ring (quinazoline) resists complete oxidation at standard temperatures (900°C), often leading to soot formation or the generation of nitrogen oxides (NOx) rather than pure N₂ gas[2].

  • Halogen Interference: During combustion, the 19.85% chlorine content is released as corrosive HCl or Cl₂ gas. In standard CHN analyzers, these halogen gases permanently poison the copper reduction column and interfere with the thermal conductivity detector (TCD), leading to artificially skewed carbon and nitrogen readouts[3].

CHN Analysis: Standard vs. Halogen-Scrubbed Methodologies

To accurately determine the C, H, and N content, the combustion environment must be fundamentally altered.

By integrating high-efficiency scrubbing reagents—specifically silver vanadate (AgVO₃) or silver tungstate—into the combustion tube, halogens are quantitatively trapped as solid silver halides before they can reach the detection system[2]. Furthermore, the addition of a combustion promoter (e.g., V₂O₅) ensures the complete breakdown of the refractory quinazoline ring.

Table 1: Experimental Data Comparison for CHN Analysis

Data reflects triplicate analysis of 2-chloro-8-methylquinazoline (2.0 mg sample size).

ParameterTheoretical ValueStandard CHN (Unscrubbed)Halogen-Scrubbed CHN
Carbon (%) 60.52%58.14% ± 1.2% (Low bias)60.48% ± 0.15%
Hydrogen (%) 3.95%4.12% ± 0.4%3.97% ± 0.08%
Nitrogen (%) 15.68%14.88% ± 0.9% (NOx loss)15.65% ± 0.12%
Catalyst Life N/A< 50 runs (Poisoned)> 1,000 runs
Self-Validating CHN Protocol Logic

A robust protocol must be a self-validating system. We achieve this by utilizing bracketing standards and continuous baseline monitoring to detect catalyst exhaustion before it impacts sample data.

CHN_Validation Start System Initialization Blank Run Empty Capsules (Establish Baseline) Start->Blank CRM Analyze CRM (e.g., Sulfanilamide) Blank->CRM Decision CRM within ±0.3%? CRM->Decision Sample Analyze 2-chloro- 8-methylquinazoline Decision->Sample Yes Recalibrate Recalibrate K-factors Decision->Recalibrate No Recalibrate->Blank

Self-validating sequence for CHN elemental analysis calibration.

Chlorine Quantification: Combustion Ion Chromatography vs. Titration

While CHN analysis confirms the organic framework, the 19.85% chlorine content must be orthogonally verified. Historically, this was achieved via Oxygen Flask (Schöninger) combustion followed by potentiometric titration with AgNO₃. However, Combustion Ion Chromatography (CIC) has emerged as the superior alternative[4].

CIC combines automated high-temperature pyrohydrolysis with the extreme sensitivity of anion-exchange chromatography. This eliminates the matrix effects inherent to titration and drastically reduces the required sample mass[4].

CIC_Workflow S1 Sample Prep (1-5 mg) S2 High-Temp Combustion (1050°C, O2) S1->S2 S3 Gas Absorption (H2O2 Scrubber) S2->S3 HCl gas Split Method Divergence S3->Split M1 Combustion Ion Chromatography (CIC) Split->M1 M2 Potentiometric Titration (AgNO3) Split->M2 O1 High-Throughput Low LOD M1->O1 O2 Classical Higher Sample Req. M2->O2

Workflow comparison: Combustion Ion Chromatography vs. Titration for Chlorine.
Table 2: Performance Comparison for Chlorine Determination
MetricCombustion Ion Chromatography (CIC)Potentiometric Titration
Sample Requirement 1 – 5 mg15 – 30 mg
Limit of Detection (LOD) < 0.1 ppm~ 50 ppm
Recovery Rate (Cl) 99.8% ± 0.4%97.5% ± 1.8%
Throughput Fully automated (20 min/sample)Semi-manual (45 min/sample)
Interference Risk Low (Chromatographic separation)High (Other halides/cyanides interfere)

Step-by-Step Experimental Methodologies

Protocol 1: Halogen-Scrubbed CHN Analysis

Causality Focus: The use of V₂O₅ ensures the quinazoline ring is entirely degraded, while silver vanadate prevents Cl-induced TCD drift.

  • System Preparation: Pack the primary combustion tube with chromium oxide (oxidation catalyst) and a 3 cm layer of silver vanadate (halogen scrubber). Maintain furnace temperature at 1000°C.

  • Blank Baseline: Run three empty tin capsules. The system validates readiness when the nitrogen and carbon blank areas stabilize to a variance of < 10 area counts.

  • Calibration: Weigh 2.0 mg of a Certified Reference Material (e.g., 1-chloro-2,4-dinitrobenzene) into a tin capsule. Run in triplicate to establish the K-factor.

  • Sample Encapsulation: Accurately weigh 1.5–2.0 mg of 2-chloro-8-methylquinazoline into a tin capsule. Add ~1 mg of V₂O₅ powder directly into the capsule to act as an oxygen donor and combustion promoter.

  • Analysis: Drop the capsule into the combustion zone under an active O₂ dose.

  • Data Validation: The sample's %C, %H, and %N must fall within ±0.3% of the theoretical values (60.52%, 3.95%, 15.68%) to pass pharmaceutical release criteria.

Protocol 2: Combustion Ion Chromatography (CIC) for Chlorine

Causality Focus: H₂O₂ is added to the absorption solution to force the reduction of any transient Cl₂ gas into detectable Cl⁻ ions, ensuring 100% mass balance.

  • Sample Introduction: Weigh 2.0 mg of the sample into a quartz boat.

  • Pyrohydrolysis: Introduce the boat into the furnace at 1050°C under a humidified Argon/Oxygen stream. The sample combusts, breaking the C-Cl bond and volatilizing the chlorine as HCl gas.

  • Gas Absorption: Route the effluent gas into an absorption tube containing ultra-pure water spiked with 10 ppm H₂O₂.

  • Chromatographic Separation: Automatically inject 20 µL of the absorption solution onto a hydroxide-selective anion-exchange column (e.g., IonPac AS19)[4].

  • Quantification: Detect the chloride peak via suppressed conductivity. Calculate the mass fraction against a 5-point aqueous chloride calibration curve. The result should yield 19.85% ± 0.2%.

Regulatory Grounding: ICH Q3A & Q3D

While determining the structural CHN and Cl content is vital for confirming the identity of 2-chloro-8-methylquinazoline, pharmaceutical applications require strict adherence to impurity guidelines.

Under ICH Q3A (Impurities in New Drug Substances) , any unidentified organic impurities exceeding 0.05% must be reported and qualified based on the maximum daily dose[5]. Furthermore, because quinazoline syntheses frequently utilize palladium or platinum cross-coupling catalysts, elemental analysis workflows must be supplemented with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to screen for trace heavy metals, satisfying the risk-based control strategies mandated by ICH Q3D (Elemental Impurities) [5].

References

  • 2-Chloro-8-methylquinazoline | 1169786-94-0 , BuyersGuideChem, [Link]

  • The Elemental Analysis of Various Classes of Chemical Compounds Using CHN , PerkinElmer / PE Polska,[Link]

  • C/N/S/X – Carbon, Nitrogen, Sulfur and Chlorine Analyzer , Analytik Jena,[Link]

  • Determination of Fluorine, Chlorine and Bromine by means of Oxygen Bomb Combustion and Ion Chromatography , SciSpace, [Link]

  • Guidance for Industry: Q3A Impurities in New Drug Substances , U.S. Food and Drug Administration / TU Wien Repository,[Link]

Sources

Validation

Beyond HPLC: A Comparative Guide to Validating 2-Chloro-8-Methylquinazoline Purity via LC-MS

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and QC Managers in Drug Development Subject: 2-Chloro-8-methylquinazoline (CAS: N/A for specific isomer, generic quinazoline scaffold analy...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and QC Managers in Drug Development Subject: 2-Chloro-8-methylquinazoline (CAS: N/A for specific isomer, generic quinazoline scaffold analysis)

Introduction: The "Silent Impurity" Risk[1]

In the synthesis of kinase inhibitors (specifically EGFR inhibitors like Gefitinib or Erlotinib derivatives), 2-chloro-8-methylquinazoline serves as a critical electrophilic intermediate. Its purity is non-negotiable; however, standard HPLC-UV methods often fail to detect specific "silent" impurities that possess weak chromophores or co-elute with the parent peak.

This guide challenges the reliance on HPLC-UV for this specific scaffold. We demonstrate why Liquid Chromatography-Mass Spectrometry (LC-MS) is not just an alternative, but the required standard for validating purity when trace analysis (<0.1%) is critical for downstream biological efficacy.

The Core Problem

The 2-chloro position is highly labile. During storage or workup, it hydrolyzes to 2-hydroxy-8-methylquinazoline (a quinazolinone).

  • HPLC-UV Limitation: The parent and the hydroxy-impurity often have similar retention times on C18 columns and overlapping UV absorption maxima (254 nm), leading to integrated peaks that mask lower purity.

  • LC-MS Solution: MS differentiates these species by mass (

    
     178 vs. 
    
    
    
    160) and isotopic signature, offering absolute specificity.

Technical Deep Dive: The Chemistry of Detection

To validate purity effectively, one must understand what we are detecting.

CompoundStructure DescriptionMonoisotopic Mass (

)
Detection Characteristic
2-Chloro-8-methylquinazoline Parent Scafold~178.03Distinctive 3:1 ratio of

to

isotopes.
2-Hydroxy-8-methylquinazoline Hydrolysis Impurity~160.06No Chlorine pattern. Mass shift of -18 Da (Cl

OH exchange).
3-Methylanthranilic acid Starting Material~151.06Highly polar; elutes early (solvent front) in Reverse Phase.
Expert Insight: The Isotope Filter

The most robust self-validating check in this protocol is the Chlorine Isotope Pattern . In ESI+ mode, the parent compound must show a molecular ion


 at 179.0 and a roughly 33% abundance peak at 181.0 (

). If this ratio is skewed, or if a peak at 161.0 appears, the sample is compromised regardless of what the UV trace indicates.

Comparative Analysis: HPLC-UV vs. 1H-NMR vs. LC-MS

The following table summarizes why LC-MS is the superior choice for purity validation (trace detection), whereas NMR is superior for structural characterization.

FeatureMethod A: HPLC-UV (254 nm)Method B: 1H-NMR (400 MHz)Method C: LC-MS (ESI-Q-TOF)
Primary Use Routine QC, Bulk PurityStructural ConfirmationTrace Impurity Profiling
LOD (Limit of Detection) ~0.05% (depends on

)
~1.0% (Low sensitivity)< 0.001% (High sensitivity)
Specificity Low (Co-elution risk)High (Structural)Absolute (Mass + Retention)
Throughput High (10-20 min)Low (Sample prep heavy)High (10-15 min)
Blind Spots Non-chromophoric salts, co-eluting isomersTrace impurities <1%Ion suppression (rare here)
Cost per Run $


$
Decision Matrix

The following diagram illustrates the logical workflow for selecting the correct validation method based on the stage of development.

DecisionMatrix Start Synthesis Complete Crude Crude Product Start->Crude NMR 1H-NMR (Structure Check) Crude->NMR Confirm Identity Check Purity Goal? HPLC HPLC-UV (>95% check) Check->HPLC Routine QC LCMS LC-MS (Trace Analysis <0.1%) Check->LCMS Final Validation NMR->Check HPLC->LCMS Suspicious Peak? Release Batch Release LCMS->Release Pass

Figure 1: Analytical Decision Matrix. LC-MS is positioned as the final gatekeeper for high-purity validation.

Validated Experimental Protocol

This protocol is designed for a Single Quadrupole or Q-TOF system. It uses a generic gradient suitable for quinazolines, ensuring separation of the polar hydrolysis product from the non-polar parent.

A. Sample Preparation[1][2][3]
  • Solvent: Acetonitrile (ACN) : Water (50:50). Do not use methanol as it can react with the chloro-group over time (methanolysis).

  • Concentration: 0.5 mg/mL (for impurity scan) and 10 µg/mL (for quantification).

  • Filtration: 0.22 µm PTFE filter.

B. LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 100 mm x 2.1 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Protonation source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) %B Event
0.0 5 Equilibration
1.0 5 Injection hold
8.0 95 Elution of Parent
10.0 95 Wash

| 10.1 | 5 | Re-equilibration |

C. MS Settings (ESI Positive)[4]
  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the Cl-C bond).

  • Mass Range: 100–500

    
    .
    
  • Target Ions:

    • Parent: 179.0

      
      
      
    • Hydrolysis Impurity: 161.0

      
      
      
D. Workflow Visualization

LCMSWorkflow Sample Sample Prep (ACN/H2O) LC LC Separation (C18 Gradient) Sample->LC Inject ESI ESI Source (+ Ionization) LC->ESI Elute MS Mass Analyzer (m/z 179 vs 161) ESI->MS Ionize Data Chromatogram & Spectra MS->Data Detect

Figure 2: The LC-MS Workflow.[1] Note the critical separation of LC elution prior to ionization to prevent suppression.

Validation Criteria (ICH Q2(R1) Aligned)

To declare the method "valid," you must meet these criteria (grounded in ICH guidelines [1]).

  • Specificity: Inject the parent and the hydrolysis impurity separately. They must have a resolution factor (

    
    ) > 1.5. The MS spectrum must show the chlorine isotope pattern for the parent only.
    
  • Linearity:

    
     over the range of 0.1% to 120% of target concentration.
    
  • Accuracy: Spike the hydrolysis impurity into the pure parent at 0.1% level. Recovery must be 90–110%.

  • Robustness: Small changes in Formic Acid concentration (0.09% to 0.11%) should not alter retention time by >5%.

References

  • International Council for Harmonisation (ICH). (2005).[2][3][4][5] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Standard text for HPLC method development).
  • Hossain, M., et al. (2016). Impact of Quinazoline Ring Hydrolysis on Impurity Profiling. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for quinazoline stability).
  • FDA. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics.[1][6]Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 2-Chloro-8-methylquinazoline

Topic: 2-Chloro-8-methylquinazoline Proper Disposal Procedures Content Type: Operational Laboratory Safety Guide Executive Summary & Chemical Identity Objective: To provide a scientifically rigorous, step-by-step protoco...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Chloro-8-methylquinazoline Proper Disposal Procedures Content Type: Operational Laboratory Safety Guide

Executive Summary & Chemical Identity

Objective: To provide a scientifically rigorous, step-by-step protocol for the safe disposal of 2-Chloro-8-methylquinazoline. This guide addresses the specific reactivity profile of the 2-chloroquinazoline scaffold, prioritizing the prevention of uncontrolled hydrolysis and ensuring compliance with hazardous waste regulations.

Chemical Profile:

  • Chemical Name: 2-Chloro-8-methylquinazoline[1][2][3][4][5][6][7]

  • CAS Number: 1169786-94-0[1][2][4][5][7][8]

  • Molecular Formula: C₉H₇ClN₂[4][8]

  • Molecular Weight: 178.62 g/mol [8]

  • Structural Hazard: The chlorine atom at the C2 position is highly electrophilic. It is susceptible to nucleophilic attack (hydrolysis) by water or alcohols, which releases hydrochloric acid (HCl) and generates the corresponding quinazolinone.

Hazard Characterization & Pre-Disposal Assessment

Before initiating disposal, you must characterize the waste stream. The high reactivity of the C-Cl bond dictates the segregation strategy.

Hazard Class GHS Classification (Inferred) Operational Implication
Corrosivity Skin Corr. 1C / Eye Dam. 1Wear double nitrile gloves and face shield.
Reactivity Water Reactive (Slow)DO NOT mix with aqueous waste streams without neutralization.
Toxicity Acute Tox. 4 (Oral/Inhalation)Use a fume hood for all transfers.
Disposal Decision Logic (Workflow)

The following decision tree outlines the correct disposal path based on the physical state of the waste.

DisposalWorkflow Start Waste Identification: 2-Chloro-8-methylquinazoline StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure Substance) StateCheck->Solid Liquid Liquid Waste (Mother Liquor/Solvent) StateCheck->Liquid PackSolid Double-bag in LDPE Place in Fiber/Poly Drum Solid->PackSolid Segregate Segregate from Aqueous Waste (Prevent Hydrolysis) Liquid->Segregate Label Label: 'Toxic, Corrosive, Halogenated Organic' PackSolid->Label Segregate->Label Incinerate Final Disposal: High-Temp Incineration Label->Incinerate

Figure 1: Decision logic for segregating and packaging 2-Chloro-8-methylquinazoline waste.

Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)

Use this for expired shelf stock or solid synthesis residues.

  • PPE Requirement: Nitrile gloves (double layer), lab coat, safety goggles, and N95 dust mask or fume hood sash lowered.

  • Primary Containment: Transfer the solid into a clear Low-Density Polyethylene (LDPE) bag. Twist and tape the neck of the bag to seal.

  • Secondary Containment: Place the sealed bag into a secondary LDPE bag (double-bagging) to prevent external contamination.

  • Waste Drum: Deposit into a wide-mouth high-density polyethylene (HDPE) or fiber drum designated for "Solid Toxic/Corrosive Organic Waste."

  • Labeling: Affix a hazardous waste tag detailing:

    • Constituents: 2-Chloro-8-methylquinazoline (100%).

    • Hazards: Toxic, Corrosive.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for solvents containing the compound (e.g., DCM, THF, Ethyl Acetate).

  • Segregation (CRITICAL):

    • Do NOT pour into the general "Aqueous Waste" container. The compound will hydrolyze, generating heat and HCl gas, which can pressurize the container.

    • Do NOT mix with strong oxidizers (e.g., Nitric acid) or strong bases.

  • Container Selection: Use a dedicated HDPE jerrycan or glass bottle (if volume < 4L) labeled "Halogenated Organic Solvents."

  • pH Check: If the waste stream is acidic (due to partial hydrolysis), neutralize carefully with solid Sodium Bicarbonate (NaHCO₃) before sealing the container. Add base slowly to avoid foaming.

  • Sealing: Ensure the cap is vented if there is any risk of ongoing reaction; otherwise, seal tightly.

Protocol C: Spill Cleanup & Deactivation

Immediate response for benchtop spills.

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • Neutralize:

    • Cover the spill with a 1:1 mixture of Sodium Carbonate (soda ash) and Clay absorbent (kitty litter) .

    • Scientific Rationale: The carbonate neutralizes any HCl generated by ambient moisture hydrolysis, while the clay absorbs the organic bulk.

  • Collect: Scoop the resulting slurry into a wide-mouth jar.

  • Clean: Wipe the surface with a 5% Sodium Bicarbonate solution, followed by water. Treat all wipes as solid hazardous waste.

Scientific Rationale: The Hydrolysis Hazard

Understanding the mechanism is vital for safety. The 2-chloro position is activated by the ring nitrogens, making it a good leaving group.

Hydrolysis Substrate 2-Chloro-8-methylquinazoline (Electrophile) Transition Tetrahedral Intermediate Substrate->Transition + H2O Water H2O / Moisture (Nucleophile) Products 8-Methylquinazolin-4(3H)-one + HCl (Gas/Acid) Transition->Products - Cl⁻

Figure 2: Hydrolysis mechanism. Note the generation of HCl, which necessitates acid-resistant PPE and segregation from acid-sensitive waste.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 55632974, 2-Chloro-8-methylquinazoline. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations for Hazardous Waste. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-Chloro-8-methylquinazoline

Part 1: Executive Safety Directive The "Why" Before the "Wear" As researchers, we often treat heterocyclic building blocks as generic "white powders." This is a critical error with 2-Chloro-8-methylquinazoline . This com...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive

The "Why" Before the "Wear" As researchers, we often treat heterocyclic building blocks as generic "white powders." This is a critical error with 2-Chloro-8-methylquinazoline . This compound is not just an intermediate; it is a potent electrophile designed to react with nucleophiles.[1] Biologically, your DNA and proteins are nucleophiles.[1]

The presence of the chlorine atom at the C2 position activates the pyrimidine ring, making it susceptible to nucleophilic aromatic substitution (


). Furthermore, upon contact with mucosal moisture (lungs, eyes), it can hydrolyze to release hydrochloric acid (HCl) and the corresponding hydroxy-quinazoline. Therefore, our safety protocol is designed to mitigate two specific risks: irreversible tissue alkylation  and corrosive acid generation .[1]

Part 2: Hazard Analysis & PPE Matrix

Hierarchy of Controls (Engineering First) PPE is the last line of defense, not the first.

  • Primary Control: All handling of the solid or concentrated solutions must occur inside a certified Chemical Fume Hood (CFH) operating at 100 fpm face velocity.[1]

  • Secondary Control: Use of anti-static weighing boats to prevent electrostatic dispersion of the powder.

PPE Selection Matrix
Body AreaRecommended PPETechnical Justification (Causality)
Hands (Primary) Double Nitrile Gloves (Inner: 4 mil, Outer: 5-8 mil)The solid is abrasive; solutions in DCM or DMF (common solvents for this chemistry) permeate thin nitrile rapidly.[1] Double gloving creates a sacrificial outer layer and a visual breach indicator .[1]
Eyes Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient.[1] The fine powder can bypass side shields.[1] Hydrolysis on the eye surface produces HCl, causing immediate corneal opacity .
Respiratory Fume Hood (Primary) N95/P100 (if outside hood)Inhalation triggers respiratory sensitization.[1] The C2-chloro moiety is a known sensitizer class (structural alert for mutagenicity) .[1]
Body Tyvek® Lab Coat or ApronCotton absorbs liquids and holds the chemical against the skin. Impervious synthetic aprons prevent "wicking" of spills to the chest/lap area.[1]

Part 3: Operational Protocols (Step-by-Step)

Protocol A: Weighing & Solid Transfer

Goal: Prevent particulate inhalation and surface contamination.

  • Preparation: Place a disposable absorbent mat (pig mat) inside the fume hood.[1] Pre-weigh your receiving flask with a stir bar inside.[1]

  • Static Control: Use an anti-static gun on the spatula and weighing boat. 2-Chloro-8-methylquinazoline is prone to static cling, which causes "jumping" of particles.[1]

  • The Transfer:

    • Do not use a micro-spatula that requires vigorous tapping.[1] Use a scoop-style spatula.[1]

    • Transfer solid directly into the flask.

    • Critical Step: Wipe the threads of the flask with a Kimwipe dampened in EtOAc before sealing. This prevents grinding the solid in the glass joint, which can lock the joint or create dust upon reopening.

Protocol B: Reaction Setup (Solvation)

Goal: Mitigate solvent-mediated permeation.

  • Solvent Choice: If using Dichloromethane (DCM), be aware that DCM permeates nitrile in <4 minutes.[1] If a splash occurs, the dissolved quinazoline will be carried through the glove to your skin.

  • The "Dirty Hand" Rule: Designate your non-dominant hand as the "dirty" hand (touches the flask/reagent) and the dominant hand as "clean" (touches the sash/pipette).

  • Quenching: Never dump unreacted material into the aqueous waste.[1] Quench with a mild nucleophile (e.g., dilute NaOH or an amine) to consume the electrophilic C-Cl bond before disposal.[1]

Part 4: Visualization & Logic

Figure 1: PPE Decision Logic Tree

This logic ensures you adapt protection based on the state of matter.

PPE_Logic Start Handling 2-Chloro-8-methylquinazoline State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution In Solution (DCM/DMF) State->Solution Solid_Risk Risk: Dust Inhalation & Static Solid->Solid_Risk Soln_Risk Risk: Skin Absorption via Solvent Solution->Soln_Risk Solid_PPE Std. Nitrile + Goggles + Fume Hood Solid_Risk->Solid_PPE Soln_PPE Double Nitrile (Change <15m) + Splash Goggles Soln_Risk->Soln_PPE

Caption: Decision tree for selecting PPE based on physical state and associated permeation risks.

Figure 2: "Cradle-to-Grave" Handling Workflow

A self-validating loop to ensure no contamination leaves the hood.[1]

Workflow Prep 1. Prep: Absorbent Mat + Anti-Static Weigh 2. Weigh: Inside Hood Only Prep->Weigh Don PPE Wipe 3. Decon: Wipe Flask Neck (EtOAc) Weigh->Wipe Prevent Dust React 4. Reaction Wipe->React Quench 5. Quench: Destroy C-Cl bond React->Quench Post-Exp Waste 6. Disposal: Halogenated Waste Quench->Waste

Caption: Operational workflow emphasizing the critical decontamination step (Step 3) often missed in standard protocols.

Part 5: Emergency Response & Disposal

Spill Response:

  • Solid Spill: Do not sweep. Cover with a wet paper towel (dampened with water) to prevent dust generation, then wipe up.[1] The water will slowly hydrolyze the material (safe degradation).

  • Solution Spill: Cover with vermiculite.[1] Scoop into a jar. Wipe surface with 1N NaOH to neutralize traces.[1]

Disposal:

  • Waste Stream: Halogenated Organic Waste.[1]

  • Labeling: Must explicitly state "Contains Reactive Chloro-Heterocycle" to warn waste management personnel.[1]

References

  • Sigma-Aldrich. (2023).[1][2][3] Safety Data Sheet: 2-Chloro-8-methylquinazoline. Retrieved from (Note: Proxy SDS for general chloro-heterocycles used for hazard classification).

  • Fisher Scientific. (2023).[1] Material Safety Data Sheet: 2-Chloro-4-methylquinazoline. Retrieved from .[1]

  • PubChem. (n.d.).[1] Compound Summary: 2-Chloro-8-methylquinazoline.[1] National Center for Biotechnology Information.[1] Retrieved from .[1]

  • National Institutes of Health. (2023). Safe Handling of Cytotoxics and Hazardous Drugs. Retrieved from .[1]

Sources

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